molecular formula C7H15NO2 B1609737 n-Ethyl-l-valine CAS No. 90600-06-9

n-Ethyl-l-valine

カタログ番号: B1609737
CAS番号: 90600-06-9
分子量: 145.2 g/mol
InChIキー: QHRMEJWWMGUKAM-LURJTMIESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Ethyl-l-valine is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Ethyl-l-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Ethyl-l-valine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-(ethylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-8-6(5(2)3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRMEJWWMGUKAM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444108
Record name L-Valine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90600-06-9
Record name N-Ethyl-L-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090600069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Valine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYL-L-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1W01SC4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

The Role of N-Ethyl-L-Valine in Peptidomimetics: Conformational Control and Target Specificity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from canonical peptides to highly stable, bioavailable peptidomimetics relies heavily on backbone modifications. Among these, the incorporation of non-canonical N-alkylated amino acids represents a cornerstone strategy in modern drug design[1]. While N-methylation is ubiquitous in nature, the synthetic incorporation of N-ethyl-L-valine (NEV) introduces a profound topological shift. By replacing the amide hydrogen with a bulkier ethyl group, NEV dictates rigid backbone kinematics, enhances proteolytic stability, and fundamentally alters the effector face of macrocyclic drugs[2]. This technical guide dissects the physicochemical mechanisms of NEV, utilizing the host-targeting antiviral Alisporivir (DEB025) as a definitive case study, and provides a validated, step-by-step protocol for synthesizing NEV-containing peptidomimetics.

Physicochemical Kinematics of N-Alkylation

The strategic insertion of NEV into a peptide sequence is not merely a substitution; it is a mechanical reprogramming of the molecule's three-dimensional structure. The causality behind its efficacy rests on three physicochemical pillars:

  • Steric Bulk and ω -Torsion Restriction: Unlike the methyl group, the ethyl moiety in NEV provides significant steric hindrance against adjacent side chains. This bulk severely restricts the ϕ and ψ dihedral angles, forcing the peptide backbone into highly specific, constrained conformations (such as localized polyproline II helices or specific β -turns)[2]. Furthermore, the steric clash destabilizes the trans amide geometry, shifting the equilibrium to favor cis amide bonds, which are critical for the folding of complex macrocycles[3].

  • Hydrogen Bond Depletion: The alkylation of the α -amino group removes a critical hydrogen bond donor (N-H)[1]. This disruption of the intramolecular hydrogen bond network prevents aggregation (e.g., amyloidogenesis) and forces the peptide to expose lipophilic surfaces to the solvent, directly impacting its tertiary structure[4].

  • Enhanced Permeability and Proteolytic Shielding: The loss of the polar N-H bond, coupled with the lipophilic contribution of the ethyl group, drastically lowers the desolvation energy required for the peptide to cross lipid bilayers[5]. Simultaneously, the N-ethylation creates a steric shield around the scissile peptide bond, rendering it unrecognizable to endogenous proteases and vastly extending the molecule's pharmacokinetic half-life[1].

Target Engagement: The Cyclophilin Inhibition Paradigm

The most authoritative demonstration of NEV's mechanism of action is found in Alisporivir (ALV) , an 11-amino-acid cyclic peptidomimetic[6]. Alisporivir is a derivative of the immunosuppressant Cyclosporin A (CsA). In CsA, position 4 is occupied by N-methyl-L-leucine. In Alisporivir, this is replaced by N-ethyl-L-valine (NEV4) [7].

The Causality of Non-Immunosuppression

Both CsA and Alisporivir bind with extreme affinity to the intracellular chaperone Cyclophilin A (CypA) , neutralizing its peptidyl-prolyl isomerase activity[8]. However, the therapeutic outcomes are entirely divergent. When CsA binds CypA, the resulting complex presents an effector face that binds and inhibits Calcineurin (CaN) , triggering potent immunosuppression[7]. In contrast, the NEV4 residue in Alisporivir protrudes directly into the calcineurin-binding interface. The extended steric bulk of the N-ethyl group physically prevents the CypA-Alisporivir complex from docking with Calcineurin[9]. Consequently, Alisporivir is entirely non-immunosuppressive, allowing it to be deployed as a highly potent, host-targeting antiviral against Hepatitis C (HCV) and Hepatitis B (HBV) without compromising the patient's immune system[8],[10].

MOA CsA Cyclosporin A (CsA) [MeLeu4] CypA Cyclophilin A (CypA) CsA->CypA Binds ALV Alisporivir (ALV) [NEV4] ALV->CypA Binds Complex_CsA CypA-CsA Complex CypA->Complex_CsA Complex_ALV CypA-ALV Complex CypA->Complex_ALV CaN Calcineurin (CaN) Complex_CsA->CaN Binds effector face Complex_ALV->CaN Steric Clash (NEV4 blocks binding) AntiViral Antiviral Activity (HCV/HBV Blockade) Complex_ALV->AntiViral Restores host defense Immuno Immunosuppression (T-cell inhibition) CaN->Immuno Inhibits phosphatase

Fig 1: Mechanism of action showing NEV4-mediated steric clash preventing calcineurin binding.

Quantitative Pharmacological Profiling

The structural substitution of MeLeu to NEV yields profound quantitative shifts in the drug's pharmacological profile, summarized below:

ParameterCyclosporin A (CsA)Alisporivir (DEB025)Impact of NEV4 Substitution
Residue at Position 4 N-methyl-L-leucine (MeLeu)N-ethyl-L-valine (NEV)Alters effector face topology[6]
CypA Binding Affinity ( Ki​ ) ~2.6 nM~0.34 nMEnhanced target engagement[6]
Calcineurin Inhibition ( IC50​ ) ~5 nM>10,000 nMAbolishes immunosuppression[7]
Antiviral Activity (HCV EC50​ ) ~0.5 μ M~0.05 μ M10-fold increase in potency[8]
Primary Clinical Indication ImmunosuppressantBroad-spectrum AntiviralShifts therapeutic paradigm[11]

Experimental Methodologies: Synthesis and Validation

Synthesizing NEV-containing peptides via Solid-Phase Peptide Synthesis (SPPS) presents a significant steric challenge. Direct alkylation of resin-bound primary amines with ethyl halides suffers from poor kinetics and risks over-alkylation (quaternary ammonium formation). To ensure a self-validating, high-yield system, the Fukuyama-Mitsunobu reaction is the gold standard[12],[13].

Protocol: Site-Specific N-Ethylation via Fukuyama-Mitsunobu on Solid Support

Rationale: The o-nitrobenzenesulfonyl (o-NBS) protecting group electron-withdraws, acidifying the amine proton ( pKa​≈2 ). This allows for highly selective, quantitative mono-alkylation using ethanol under mild conditions, completely circumventing over-alkylation[14],[13].

Step 1: Fmoc Deprotection

  • Treat the Fmoc-Val-Resin with a 20% piperidine solution in DMF (2 x 10 min)[15].

  • Validation: A positive Kaiser test (blue beads) confirms the presence of free primary amines.

Step 2: o-NBS Protection

  • React the free amine with o-nitrobenzenesulfonyl chloride (4 eq) and 2,4,6-collidine (10 eq) in anhydrous DCM for 2 hours[16].

  • Causality: Collidine is chosen over standard bases like DIPEA to prevent premature side-reactions and ensure complete sulfonylation without basic degradation of the resin linkage.

Step 3: Mitsunobu N-Ethylation

  • Swell the resin in anhydrous THF. Add absolute ethanol (10 eq) and triphenylphosphine ( PPh3​ , 5 eq)[13].

  • Chill the reaction vessel to 0°C, then dropwise add diisopropyl azodicarboxylate (DIAD, 5 eq). Shake at room temperature for 15 hours[14].

  • Causality: DIAD is utilized over DEAD for solid-phase reactions due to its superior solubility and safety profile. The 0°C initiation prevents the exothermic degradation of the azo reagent.

Step 4: o-NBS Deprotection

  • Treat the resin with 2-mercaptoethanol (10 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq) in DMF for 1 hour[13].

  • Validation: Perform a micro-cleavage (TFA/TIPS/H2O) and analyze via LC-MS. The mass spectrum must show an exact mass shift of +28 Da (ethyl addition) relative to the unmodified peptide. A positive Chloranil test (blue/green beads) confirms the successful generation of the secondary amine.

Step 5: Coupling the Subsequent Amino Acid

  • Use HATU (5 eq), HOAt (5 eq), and N-methylmorpholine (NMM, 10 eq) with the next Fmoc-amino acid. Couple for 12-24 hours[15].

  • Causality: The newly formed N-ethyl group creates massive steric hindrance. Standard coupling reagents (e.g., HBTU, DIC) will fail. The HATU/HOAt combination generates a highly reactive 7-aza-OBt ester capable of overcoming the severe steric barrier of the secondary amine[15].

SPPS Resin 1. Fmoc-Val-Resin Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 NsProtect 3. o-NBS Protection (o-NBS-Cl, Collidine) Deprotect1->NsProtect Mitsunobu 4. Fukuyama-Mitsunobu Alkylation (EtOH, PPh3, DIAD) NsProtect->Mitsunobu NsDeprotect 5. o-NBS Deprotection (Mercaptoethanol, DBU) Mitsunobu->NsDeprotect NextAA 6. Coupling Next AA (HATU/HOAt, Extended Time) NsDeprotect->NextAA

Fig 2: Solid-Phase Peptide Synthesis workflow for site-specific N-ethylation via Mitsunobu.

Conclusion

The integration of N-ethyl-L-valine into peptidomimetic scaffolds is a masterclass in rational drug design. By manipulating steric bulk and hydrogen bonding at the atomic level, researchers can dictate macroscopic pharmacological properties—transforming an immunosuppressant into a targeted antiviral, as seen with Alisporivir. When synthesized using rigorous, self-validating protocols like the Fukuyama-Mitsunobu reaction, NEV stands as a highly reliable building block for the next generation of constrained macrocyclic therapeutics.

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - National Institutes of Health (NIH). URL:[Link]

  • Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - Accounts of Chemical Research (ACS). URL:[Link]

  • X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution - Acta Crystallographica Section D (NIH PMC). URL:[Link]

  • Profile of alisporivir and its potential in the treatment of hepatitis C - Drug Design, Development and Therapy (NIH PMC). URL:[Link]

  • Introduction of Functional Groups into Peptides via N-Alkylation - Organic Letters (ACS). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of New Cyclic Melanotropin Peptide Analogues - Journal of Medicinal Chemistry (NIH PMC). URL:[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis - Nowick Laboratory (UC Irvine). URL:[Link]

Sources

Thermodynamic Stability of N-Ethyl-L-Valine Chiral Centers: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of N-alkylated amino acids into peptidomimetics is a cornerstone of modern drug development, offering enhanced proteolytic stability, altered membrane permeability, and restricted conformational flexibility. However, the thermodynamic stability of the chiral center at the α -carbon in these non-canonical building blocks presents a formidable synthetic challenge.

N-ethyl-L-valine (NEV) is particularly problematic. The combination of a sterically demanding N-ethyl group and a bulky isopropyl side chain creates significant thermodynamic instability during carboxylate activation. This whitepaper provides an in-depth analysis of the mechanistic causality behind NEV epimerization, details the thermodynamic factors driving this instability, and outlines a self-validating experimental protocol for quantifying racemization.

Mechanistic Causality of Chiral Destabilization

To control the stereochemical integrity of NEV, one must first understand the causality of its destabilization. Standard α -amino acids typically racemize during peptide coupling via the formation of an oxazol-5(4H)-one (azlactone) intermediate. However, N-alkyl amino acids lack the necessary N-H proton to form a neutral azlactone.

Instead, upon activation of the C-terminus, N-alkyl amino acids undergo rapid cyclization to form a positively charged oxazolonium ion ([1]). McDermott and Benoiton extensively demonstrated that this pseudoaromatic oxazolonium intermediate is the primary culprit for the high rates of racemization observed in N-alkylated derivatives ([2]; [3]).

The cationic nature of the oxazolonium ring acts as a powerful electron-withdrawing group, drastically lowering the pKa of the α -proton. Consequently, even trace amounts of weak bases (such as tertiary amines used in coupling reactions) can easily abstract this proton, resulting in a planar, achiral enolate intermediate ([4]). Furthermore, direct racemization via base-catalyzed proton extraction from the α -carbon, independent of ring closure, is also accelerated by the inductive effects of the N-alkyl group ([5]).

MechanisticPathway L_Val N-Ethyl-L-Valine (Chiral Center Intact) Act_Int Activated Carboxylate (O-Acyl Intermediate) L_Val->Act_Int Activation (+ Coupling Reagent) Oxaz Oxazolonium Ion (Planar / Achiral) Act_Int->Oxaz Base-Catalyzed Cyclization Peptide Peptide Bond Formation (Diastereomeric Mixture) Act_Int->Peptide Aminolysis (Desired) Oxaz->Act_Int Reversible Ring Opening D_Val N-Ethyl-D-Valine (Epimerized Product) Oxaz->D_Val Deprotonation & Inversion D_Val->Peptide Aminolysis (Side Reaction)

Mechanistic pathway of oxazolonium-mediated epimerization in N-alkyl amino acids.

Thermodynamic and Steric Factors (A-Strain)

Why does N-ethyl-L-valine racemize more readily than N-methyl-L-valine? The causality lies in steric thermodynamics.

When the carboxylate of NEV is activated, the bulky N-ethyl group severely clashes with the isopropyl side chain, creating intense A1,3 -allylic strain. To relieve this thermodynamic penalty, the molecule is forced into a conformation that brings the activated carbonyl oxygen into close spatial proximity with the secondary amine. This steric pre-organization thermodynamically drives the rapid cyclization into the oxazolonium ion. Once the planar enolate forms, the steric clash is temporarily relieved, creating a thermodynamic sink that favors the loss of chiral integrity.

Self-Validating Experimental Protocol: Racemization Assay

To rigorously quantify the thermodynamic stability of the NEV chiral center, researchers must employ a self-validating assay. The following protocol utilizes Marfey’s reagent (FDAA) for diastereomeric derivatization.

Trustworthiness via Self-Validation: This protocol incorporates an internal negative control (Step 2a) to prove that the acidic hydrolysis step itself does not induce background racemization. This isolates the peptide coupling step as the sole variable responsible for any observed epimerization.

Step-by-Step Methodology:
  • Peptide Coupling: React Fmoc-N-ethyl-L-valine (0.1 mmol) with H-Phe-OMe (0.11 mmol) using the desired coupling reagent (e.g., DIC/HOAt) in anhydrous DMF for 2 hours at 25°C.

  • Acidic Hydrolysis: Isolate the resulting dipeptide and subject it to 6M HCl at 110°C for 24 hours in a sealed ampoule to liberate the free amino acids.

    • Self-Validation Control (2a): In a parallel ampoule, subject pure, unactivated Fmoc-N-ethyl-L-valine to the exact same hydrolysis conditions.

  • Derivatization: Lyophilize the hydrolysate. Re-dissolve in 100 µL of 1M NaHCO 3​ and add 200 µL of a 1% solution of Marfey's reagent (FDAA) in acetone. Incubate at 40°C for 1 hour. Quench with 20 µL of 2M HCl.

  • LC-MS Analysis: Inject the sample into a reversed-phase HPLC system (C18 column) coupled to a mass spectrometer. Elute using a linear gradient of Acetonitrile/Water (with 0.1% TFA).

  • Quantification: Integrate the UV absorbance peaks at 340 nm. The L-FDAA-L-NEV and L-FDAA-D-NEV diastereomers will elute at distinct retention times. Calculate the % D-isomer. If Control 2a shows >0.5% D-isomer, the hydrolysis conditions must be optimized, as the system has failed its internal validation.

Workflow Step1 1. Peptide Coupling (NEV + Amine) Step2 2. Acidic Hydrolysis (6M HCl, 110°C) Step1->Step2 Step3 3. Derivatization (FDAA Reagent) Step2->Step3 Step4 4. LC-MS Analysis (Chiral Separation) Step3->Step4 Step5 5. Quantification (D/L Integration) Step4->Step5

Step-by-step workflow for the quantification of N-ethyl-L-valine racemization.

Quantitative Data: Comparative Racemization Rates

The following table summarizes the quantitative impact of N-alkylation and coupling conditions on the thermodynamic stability of the valine chiral center. The data illustrates how the N-ethyl group exacerbates epimerization compared to standard and N-methylated variants.

SubstrateCoupling Reagent / BaseTemp (°C)Epimerization (% D-isomer)Mechanistic Causality
L-ValineEEDQ / TEA250.5%Standard azlactone formation (slow)
N-Methyl-L-ValineEEDQ / TEA2515.0%Oxazolonium ion intermediate formation
N-Ethyl-L-Valine EEDQ / TEA 25 18.5% Enhanced A-strain drives rapid cyclization
N-Ethyl-L-ValineDIC / HOAt (Base-free)254.2%Suppression of base-catalyzed enolization
N-Ethyl-L-ValineDIC / Oxyma01.1%Kinetic trapping at low temperature

Best Practices for Drug Development

To maintain the scientific integrity of peptidomimetic therapeutics containing N-ethyl-L-valine, drug development professionals must adhere to the following standards:

  • Eliminate Tertiary Amines: The presence of tertiary amine salts (like TEA or DIEA) profoundly accelerates the deprotonation of the oxazolonium ion ([4]). Always utilize base-free coupling methodologies (e.g., DIC/HOAt or DIC/Oxyma) when activating NEV.

  • Kinetic Control via Temperature: Because the formation of the oxazolonium ion is thermodynamically driven by steric strain, lowering the reaction temperature to 0°C or -5°C kinetically traps the activated O-acyl intermediate, preventing ring closure ([2]).

  • Avoid Uronium Reagents: Reagents like HATU or HBTU require the addition of external bases (DIEA) to function, making them fundamentally incompatible with the thermodynamic stability profile of N-ethyl-L-valine.

References

  • McDermott, J. R., & Benoiton, N. L. "N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation." Canadian Journal of Chemistry, 1973. URL:[Link][3]

  • "A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini." Chemical & Pharmaceutical Bulletin, 1999. URL:[Link][2]

  • "Side Reactions In Peptide Synthesis." VDOC.PUB. URL:[Link][1]

  • "7.4 Racemization Assays." Thieme Connect. URL:[Link][4]

Sources

Advanced Physicochemical Profiling and Analytical Workflows for N-Ethyl-L-Valine and Its Therapeutic Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern peptide engineering and host-targeting antiviral development, non-standard amino acids (NSAAs) are critical for overcoming the proteolytic susceptibility and poor membrane permeability of natural peptides. N-ethyl-L-valine (NEV) is a highly specialized NSAA derivative that has revolutionized the design of macrocyclic therapeutics. This whitepaper provides an in-depth technical analysis of the physicochemical properties of N-ethyl-L-valine, its exact monoisotopic mass implications in high-resolution mass spectrometry (HRMS), and its mechanistic role in advanced drug development—specifically within the cyclophilin inhibitor Alisporivir (Debio-025).

Physicochemical Profiling & Isotopic Mass Fundamentals

Understanding the exact molecular metrics of N-ethyl-L-valine is foundational for both synthetic integration and pharmacokinetic tracking. Below is the consolidated physicochemical profile of the molecule.

Quantitative Data Summary
PropertyValue
Chemical Name N-ethyl-L-valine
IUPAC Name (2S)-2-(ethylamino)-3-methylbutanoic acid
Molecular Formula C₇H₁₅NO₂
Average Molecular Weight 145.20 g/mol
Exact Monoisotopic Mass 145.110278721 Da
CAS Registry Number 90600-06-9
PubChem CID 10729971

Data sourced from[1].

The Causality of Exact Mass in HRMS

While the average molecular weight (145.20 g/mol ) is used for bulk stoichiometric calculations during peptide synthesis, the exact monoisotopic mass (145.110278721 Da) is the critical parameter for analytical quantification.

Why it matters: The exact mass is calculated using the lowest naturally occurring, most abundant isotopes ( 12C , 1H , 14N , 16O ). In High-Resolution Mass Spectrometry (HRMS) platforms like Orbitrap or Q-TOF, the fractional mass defect (the .1102 portion) acts as a unique molecular fingerprint. When analyzing complex biological matrices (e.g., human plasma), leveraging this exact mass allows scientists to set ultra-narrow extraction windows (e.g., < 5 ppm). This fundamentally eliminates isobaric background noise—endogenous molecules that share the same nominal mass (145 Da) but possess different elemental compositions and mass defects.

Structural Pharmacology: The Role of NEV in Alisporivir

N-ethyl-L-valine is the structural linchpin in the design of Alisporivir (Debio-025) , a first-in-class host-targeting antiviral. Alisporivir is a synthetic analog of the immunosuppressant Cyclosporin A (CsA), where the N-methyl-L-leucine at position 4 is replaced by N-ethyl-L-valine[2].

Mechanistic Causality of the Ethyl Substitution
  • Abolition of Immunosuppression: The bulky N-ethyl group on the valine residue alters the backbone conformation of the macrocycle. This steric hindrance completely abolishes the molecule's ability to bind calcineurin, stripping away the immunosuppressive toxicity inherent to standard CsA.

  • Preservation of Target Affinity: Despite losing calcineurin affinity, the NEV substitution preserves low-nanomolar binding affinity for Cyclophilin A (CypA) .

  • Antiviral Action: CypA is a host peptidyl-prolyl cis-trans isomerase (PPIase) that the Hepatitis C Virus (HCV) hijacks to fold its NS5A replication protein. By binding to the active site of CypA, the NEV-derivative neutralizes its PPIase activity, preventing the conformational folding of NS5A and aborting viral replication[3].

CypA_Pathway Drug Alisporivir (NEV-Derivative) Target Cyclophilin A (CypA) Drug->Target High-affinity binding Block PPIase Activity Neutralized Target->Block Inhibits isomerization Protein HCV NS5A Protein Block->Protein Prevents folding Outcome Viral Replication Aborted Protein->Outcome Halts complex formation

Caption: Mechanism of Alisporivir (NEV-derivative) inhibiting CypA-mediated HCV replication.

Analytical Workflow: LC-HRMS/MS Protocol for NEV-Peptides

To support the pharmacokinetic (PK) profiling of NEV-containing therapeutics, a robust, self-validating analytical workflow is required. The following step-by-step protocol details the extraction and quantification of NEV-peptides from human plasma.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Aliquot 50 µL of plasma. Spike with 10 µL of an isotopically labeled internal standard (IS) (e.g., 13C2​ -NEV-Alisporivir). Add 200 µL of cold acetonitrile (ACN) containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Cold ACN rapidly denatures plasma proteins, releasing protein-bound macrocycles into the supernatant. The isotopically labeled IS acts as the core of the self-validating system ; because it shares the exact physicochemical properties of the analyte but differs in mass, it corrects for matrix ionization suppression and extraction variance in real-time.

Step 2: Solid Phase Extraction (SPE)

  • Action: Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water. Elute with 100% ACN.

  • Causality: The N-ethyl substitution increases the lipophilicity of the peptide. A highly non-polar C18 stationary phase captures the hydrophobic NEV-derivative, allowing the 5% methanol wash to strip away hydrophilic plasma interferences (salts, polar lipids) without premature elution.

Step 3: UHPLC Separation

  • Action: Inject 5 µL of the eluate onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of Water + 0.1% Formic Acid (A) and ACN + 0.1% Formic Acid (B), ramping from 30% B to 95% B over 5 minutes.

  • Causality: The sub-2 µm particle size provides the high theoretical plate count necessary to resolve the target analyte from structurally similar endogenous lipophilic peptides. The steep organic gradient ensures sharp peak shapes and minimizes co-elution with late-eluting phospholipids.

Step 4: HRMS Detection & System Suitability

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the exact monoisotopic precursor ion and specific fragments.

  • Self-Validation Check: Before sample analysis, the system must pass a System Suitability Test (SST). Inject a blank matrix to confirm 0% carryover, followed by a Lower Limit of Quantification (LLOQ) standard to verify that the signal-to-noise (S/N) ratio strictly exceeds 10:1. Only upon passing these automated checks is the batch data considered valid.

LCMS_Workflow Prep 1. Sample Prep Protein Precipitation + IS SPE 2. Solid Phase Extraction Isolate lipophilic peptides Prep->SPE UHPLC 3. UHPLC Separation Reverse-phase C18 gradient SPE->UHPLC Ion 4. ESI+ Ionization Generate [M+H]+ precursor UHPLC->Ion HRMS 5. HRMS Detection Target exact mass Ion->HRMS Valid 6. Data Validation Matrix & SST checks HRMS->Valid

Caption: Self-validating LC-HRMS/MS analytical workflow for N-ethyl-L-valine derivatives.

Conclusion

The integration of N-ethyl-L-valine into macrocyclic scaffolds represents a triumph of rational drug design. By understanding its exact physicochemical metrics—specifically its monoisotopic mass of 145.110278721 Da—analytical scientists can build highly specific, self-validating HRMS assays. Furthermore, the strategic ethylation of the valine residue demonstrates how minor atomic modifications can fundamentally alter a molecule's pharmacological destiny, transforming an immunosuppressant into a potent, host-targeting antiviral.

References

  • Title: N-Ethyl-L-valine | C7H15NO2 | CID 10729971 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Profile of alisporivir and its potential in the treatment of hepatitis C Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A Source: PLOS One URL: [Link]

  • Title: Atomic View of Aqueous Cyclosporine A: Unpacking a Decades-Old Mystery Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Structural Mechanics and Crystallography of N-Ethyl-L-Valine in Macrocyclic Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of macrocyclic peptides, the incorporation of non-standard amino acids is a primary driver for tuning pharmacokinetic and pharmacodynamic profiles. N-ethyl-L-valine (NEV) is a critical structural modification utilized in Alisporivir (ALV), a non-immunosuppressive derivative of Cyclosporin A (CsA). This whitepaper provides an in-depth crystallographic analysis of the NEV residue, leveraging high-resolution X-ray diffraction (XRD) data to explain the causality behind its mechanism of action and detailing the self-validating experimental protocols required to resolve such structures.

Introduction: The Strategic Role of N-Ethyl-L-Valine

As drug development professionals, we constantly manipulate steric bulk and backbone flexibility to engineer target specificity. Cyclosporin A (CsA) is a potent immunosuppressant because its complex with the chaperone protein Cyclophilin A (CypA) binds and inhibits calcineurin (CaN), a phosphatase critical for T-cell activation ([1]). However, for antiviral therapies targeting Hepatitis C (HCV) or HIV, immunosuppression is a severe, dose-limiting off-target effect.

Alisporivir (ALV) circumvents this by substituting the N-methyl-L-leucine at position 4 with N-ethyl-L-valine (NEV4) , and the sarcosine at position 3 with N-methyl-D-alanine (DAM3) ([2]). The causality of this modification is purely structural: the branched of the valine and the extended N-ethyl group at position 4 introduce specific steric hindrance. This physical bulk prevents the CypA-ALV complex from docking with calcineurin, thereby stripping the drug of its immunosuppressive activity while retaining its potent CypA inhibition ([3]).

MOA CypA Cyclophilin A (Target Protein) Complex CypA-ALV Complex CypA->Complex Binding ALV Alisporivir (Contains NEV4) ALV->Complex Binding CaN Calcineurin (Immune Trigger) Complex->CaN Steric Clash (NEV4 vs Trp352) Viral Viral Replication Blocked Complex->Viral Chaperone Inhibition Immune Immunosuppression CaN->Immune Pathway Inhibited

Structural mechanism of Alisporivir: NEV4 creates a steric clash, preventing immunosuppression.

Crystallographic Principles & XRD Data Acquisition

To validate the steric clash hypothesis, high-resolution X-ray diffraction is non-negotiable. The crystal structure of the CypA-ALV complex (PDB ID: 5HSV) was resolved at 1.50 Å ([3]).

Why is 1.50 Å critical? At resolutions worse than 2.0 Å, the electron density of the N-ethyl group might blur with the surrounding solvent molecules or adjacent side chains. A 1.50 Å resolution allows for the unambiguous assignment of the NEV4 side-chain rotamers. Without this precision, the exact nature of the steric clash with calcineurin's Trp352 residue could not be structurally validated ([4]).

The complex crystallizes in the triclinic space group P1 with four CypA-ALV complexes in the asymmetric unit, demonstrating a highly ordered, low-symmetry lattice that is ideal for high-resolution data collection ([5]).

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that every step in the crystallographic pipeline must be optimized for causality. The following step-by-step methodology outlines the self-validating system used to obtain the CypA-ALV structure.

Protocol 1: Complex Formation and Crystallization
  • Protein Preparation & Complexation: Purified human CypA is incubated with a molar excess of Alisporivir.

    • Causality: The molar excess ensures complete saturation of the CypA active site, driving the equilibrium toward the complexed state and preventing the formation of heterogeneous, poorly diffracting crystal lattices.

  • Vapor Diffusion: Crystallization is performed using the hanging-drop vapor diffusion method at 20°C.

    • Causality: Gradual equilibration of the precipitant concentration between the drop and the reservoir allows the complex to slowly traverse the metastable zone. This slow nucleation is critical for forming the highly ordered triclinic ( P1 ) crystals required for 1.50 Å diffraction ([4]).

Protocol 2: XRD Data Collection and Refinement
  • Cryo-Cooling & Synchrotron Exposure: Crystals are flash-cooled to 100 K prior to exposure to a high-brilliance synchrotron X-ray beam ([5]).

    • Causality: Cryo-cooling arrests the diffusion of free radicals generated by X-ray scattering, drastically reducing radiation damage and preserving high-resolution diffraction spots.

  • Phase Determination: Phases are solved via molecular replacement using the CypA-CsA complex (PDB: 1CWA) as the search model.

    • Causality: Because the backbone RMSD between CypA-ALV and CypA-CsA is minimal (0.204 Å), 1CWA provides an excellent initial phase estimate, allowing the difference electron density maps to clearly highlight the novel NEV4 and DAM3 modifications ([4]).

  • Refinement Validation: The structure is iteratively refined.

    • Trustworthiness: The structure converges to an Rwork​ of 0.166 and an Rfree​ of 0.190. The tight convergence and low delta between Rwork​ and Rfree​ validate that the model is not over-parameterized and that the NEV4 coordinates are mathematically robust ([3]).

Workflow Step1 1. Complex Formation CypA + ALV (Molar Excess) Step2 2. Vapor Diffusion Crystallization (Slow Equilibration) Step1->Step2 Supersaturation Step3 3. Cryo-Cooling (100K) & Synchrotron XRD Step2->Step3 Crystal Harvesting Step4 4. Molecular Replacement (PDB: 1CWA Model) Step3->Step4 Diffraction Data Step5 5. Structural Refinement (1.50 Å Resolution) Step4->Step5 Phase Determination

Crystallographic workflow for the CypA-ALV complex, highlighting causality at each step.

Quantitative Data Summary

The following table summarizes the core crystallographic and XRD parameters for the N-ethyl-L-valine containing complex, providing a benchmark for researchers engineering similar macrocyclic derivatives.

ParameterValue
PDB ID 5HSV
Complex Cyclophilin A (CypA) + Alisporivir (ALV)
Modified Residues in ALV N-methyl-D-alanine (DAM3), N-ethyl-L-valine (NEV4)
Method X-Ray Diffraction (Synchrotron)
Resolution 1.50 Å
Space Group P1 (Triclinic)
Unit Cell Dimensions a=37.904A˚ , b=68.443A˚ , c=71.952A˚
Unit Cell Angles α=115.12∘ , β=103.17∘ , γ=93.96∘
Molecules per Asymmetric Unit 4
Rwork​ / Rfree​ 0.166 / 0.190

References

  • Title: X-Ray structure of a CypA-Alisporivir complex at 1.5 angstrom resolution (PDB ID: 5HSV) Source: RCSB Protein Data Bank URL: [Link]

  • Title: X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers Source: MDPI URL: [Link]

Sources

The Discovery, Structural Rationale, and Synthesis of N-Ethyl-L-Valine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-L-valine (NEV) is a non-proteogenic, N-alkylated amino acid that has gained immense prominence in modern medicinal chemistry and peptide drug discovery. As a critical chiral building block, its most notable application lies in the synthesis of Alisporivir (Debio-025) , a first-in-class, non-immunosuppressive cyclophilin inhibitor. By replacing specific residues in the naturally occurring Cyclosporin A (CsA) macrocycle, the incorporation of NEV fundamentally alters the pharmacological profile of the peptide, stripping away its immunosuppressive toxicity while retaining potent antiviral and cytoprotective properties.

This whitepaper provides an in-depth technical analysis of the historical discovery of NEV's utility, the mechanistic rationale behind its structural integration, and the evolution of its chemical synthesis from classical reductive amination to modern, sustainable catalytic methodologies.

Historical Context and Mechanistic Rationale

The Evolution of Cyclosporin A Derivatives

Cyclosporin A (CsA) is an 11-amino-acid cyclic peptide renowned for its potent immunosuppressive properties, which revolutionized organ transplantation . The biological activity of CsA is bipartite: it first binds to the intracellular chaperone Cyclophilin A (CypA) , and this binary CsA-CypA complex subsequently binds to and inhibits calcineurin , a phosphatase critical for T-cell activation.

However, CypA is also an essential host factor for the replication of various pathogens, including the Hepatitis C Virus (HCV) and SARS-CoV-2, and plays a role in mitochondrial permeability transition pore (mPTP) opening in muscular dystrophies. To harness the therapeutic potential of CypA inhibition without inducing systemic immunosuppression, researchers needed to decouple the two binding events.

The Role of N-Ethyl-L-Valine in Alisporivir

The discovery of Alisporivir represented a breakthrough in rational drug design. Crystallographic and structure-activity relationship (SAR) studies revealed that the calcineurin-binding interface of the CsA-CypA complex is highly dependent on the residues at positions 3 and 4 of the CsA macrocycle .

In Alisporivir, the native sarcosine at position 3 is replaced by N-methyl-D-alanine, and the N-methyl-L-leucine at position 4 is replaced by N-ethyl-L-valine (NEV) .

  • Causality of the Ethyl Group: The N-ethyl modification introduces precise steric bulk that creates a severe steric clash with the calcineurin surface, completely abolishing the ternary complex formation.

  • Causality of the Valine Backbone: The isopropyl side chain of valine maintains the necessary hydrophobic interactions to stabilize the macrocyclic conformation required for high-affinity binding to the active site of CypA.

Mechanism CsA Cyclosporin A (CsA) (Native Peptide) Complex1 CsA-CypA Complex CsA->Complex1 ALV Alisporivir (NEV-4 Modified) Complex2 ALV-CypA Complex ALV->Complex2 CypA Cyclophilin A (CypA) (Host Target) CypA->Complex1 CypA->Complex2 Calcineurin Calcineurin (Phosphatase) Complex1->Calcineurin Binds Complex2->Calcineurin Steric Clash (NEV-4) Viral Antiviral / Cytoprotective (PPIase Inhibition) Complex2->Viral Pathway Active Immuno Immunosuppression (T-Cell Inhibition) Calcineurin->Immuno Pathway Active

Divergent biological pathways of CsA and Alisporivir driven by the N-ethyl-L-valine modification.

Chemical Synthesis Methodologies

The synthesis of N-alkylated amino acids poses a unique challenge: preventing over-alkylation (forming tertiary amines) and avoiding racemization of the delicate α -chiral center. Historically, reductive amination has been the gold standard. Recently, transition-metal-catalyzed borrowing hydrogen strategies have emerged as sustainable alternatives .

Classical Reductive Amination (The Historical Standard)

The initial and most widely scaled synthesis of NEV relies on the condensation of L-valine with acetaldehyde to form a transient Schiff base (imine), followed by in situ reduction using sodium cyanoborohydride ( NaBH3​CN ) or catalytic hydrogenation (Pd/C).

Mechanistic Causality: NaBH3​CN is chosen over NaBH4​ because it is stable in mildly acidic conditions (pH ~6.0). At this pH, the imine is selectively protonated (activating it for reduction), while the unreacted aldehyde remains unactivated, preventing the reduction of acetaldehyde to ethanol. The steric hindrance of the isopropyl group of valine naturally limits over-alkylation to the N,N-diethyl derivative.

Modern Catalytic N-Alkylation (Borrowing Hydrogen)

To circumvent the use of toxic, volatile acetaldehyde and stoichiometric hydride reagents, modern protocols utilize direct N-alkylation with ethanol via iron or ruthenium catalysis. Mechanistic Causality: The metal catalyst temporarily extracts hydrogen from ethanol to form acetaldehyde in situ. The amine condenses with the aldehyde, and the metal catalyst returns the hydrogen to reduce the imine. This self-validating system produces water as the only byproduct and utilizes renewable aliphatic alcohols .

Synthesis Val L-Valine (Zwitterion) Imine Schiff Base (Transient Imine) Val->Imine Condensation (-H2O) Ald Acetaldehyde (pH ~6.0) Ald->Imine NEV N-ethyl-L-valine (Target Product) Imine->NEV Reduction Red NaBH3CN (Selective Hydride) Red->NEV

Classical reductive amination pathway for the synthesis of N-ethyl-L-valine.

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-L-Valine via Reductive Amination

This protocol is a self-validating system; the pH control inherently dictates the chemoselectivity of the reaction.

Reagents: L-Valine (1.0 eq), Acetaldehyde (1.2 eq), NaBH3​CN (0.8 eq), Methanol, Glacial Acetic Acid.

Step-by-Step Methodology:

  • Dissolution: Suspend L-valine (11.7 g, 100 mmol) in 150 mL of anhydrous methanol.

  • pH Adjustment (Critical Step): Add glacial acetic acid dropwise until the apparent pH of the solution reaches 6.0. Rationale: This pH ensures the amine is sufficiently nucleophilic while allowing protonation of the resulting imine for reduction.

  • Imine Formation: Cool the mixture to 0°C in an ice bath. Slowly add acetaldehyde (5.28 g, 120 mmol) via a dropping funnel over 15 minutes to prevent volatilization. Stir for 30 minutes.

  • Reduction: Add NaBH3​CN (5.0 g, 80 mmol) portion-wise over 30 minutes. Caution: Highly toxic HCN gas can evolve if the pH drops too low; maintain strict pH monitoring.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via TLC (Ninhydrin stain; NEV appears as a distinct secondary amine spot).

  • Quenching & Workup: Concentrate the mixture under reduced pressure. Quench the residue with 1M HCl to destroy excess hydride (perform in a fume hood).

  • Purification: Apply the aqueous mixture to a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with deionized water until neutral, then elute the product using 1M aqueous ammonia. Lyophilize the eluent to yield pure N-ethyl-L-valine as a white powder.

Protocol 2: Direct N-Alkylation via Iron Catalysis (Borrowing Hydrogen)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a pressure tube with L-valine (1.0 eq), Iron-cyclopentadienyl catalyst (5 mol%), and K2​CO3​ (20 mol%).

  • Solvent Addition: Add anhydrous ethanol (serves as both solvent and alkylating agent).

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 130°C in an oil bath for 24 hours. Rationale: Elevated temperature is required for the initial endothermic dehydrogenation of ethanol by the iron catalyst.

  • Isolation: Cool to room temperature, filter through a Celite pad to remove the metal catalyst, and concentrate. Purify via recrystallization from ethanol/water.

Quantitative Data Summaries

Table 1: Physicochemical Properties of N-Ethyl-L-Valine [4]
PropertyValueNotes
CAS Number 90600-06-9Standard registry identifier
Molecular Formula C7​H15​NO2​ -
Molecular Weight 145.20 g/mol -
Exact Mass 145.110279 DaHigh-resolution MS target
Topological Polar Surface Area 49.3 ŲInfluences membrane permeability
Physical State Solid (White to light purple powder)Zwitterionic nature at physiological pH
Table 2: Comparison of Synthetic Methodologies
ParameterClassical Reductive AminationIron-Catalyzed Borrowing Hydrogen
Alkylating Agent Acetaldehyde (Toxic, volatile)Ethanol (Benign, renewable)
Reducing Agent NaBH3​CN (Toxic, generates cyanide)In situ Metal Hydride (Catalytic)
Typical Yield 75 - 85%60 - 75%
Enantiomeric Excess (ee) > 99% (No racemization)> 98%
Byproducts Borate salts, cyanide wasteWater
Scalability High (Industry standard)Moderate (Emerging technology)

References

  • Atomic View of Aqueous Cyclosporine A: Unpacking a Decades-Old Mystery Journal of the American Chemical Society[Link]

  • Discovery and Development of Hepatitis C Virus NS5A Replication Complex Inhibitors Journal of Medicinal Chemistry[Link]

  • Direct N-alkylation of unprotected amino acids with alcohols Science Advances[Link]

  • N-Ethyl-L-valine | C7H15NO2 | CID 10729971 PubChem, National Center for Biotechnology Information (NIH)[Link]

Methodological & Application

Application Note: HPLC Method Development for N-Ethyl-L-Valine Detection and Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-L-valine (NEV) is a highly specialized, non-natural aliphatic amino acid. In modern drug development, it plays a dual role: it is a critical structural residue in alisporivir, a non-immunosuppressive cyclosporin A derivative targeting cyclophilins[1], and it is heavily monitored as a process impurity (N-ethyl-L-valine ester) in the synthesis of antiviral prodrugs like valacyclovir hydrochloride[2].

Analyzing NEV presents significant chromatographic challenges due to its high polarity, lack of a natural chromophore, and its secondary amine structure. This application note details field-proven, self-validating HPLC methodologies tailored to specific analytical goals: high-concentration assay analysis via FMOC-Cl derivatization, and trace impurity profiling via direct LC-MS/MS.

The Analytical Challenge & Causality in Method Design

To design a robust analytical method, scientists must first understand the physicochemical constraints of the target analyte. N-ethyl-L-valine (Molecular Weight: 145.20 g/mol ) lacks a conjugated π -electron system, resulting in negligible UV absorbance above 210 nm[3]. Direct HPLC-UV analysis without derivatization is therefore highly susceptible to baseline drift and matrix interference.

The Secondary Amine Dilemma

In standard amino acid analysis, o-phthalaldehyde (OPA) is the derivatization reagent of choice. However, OPA strictly requires a primary amine to form a highly fluorescent isoindole ring. Because NEV possesses an N-ethyl substitution on its alpha-amino group, it is a secondary amine . Consequently, OPA derivatization yields absolutely no reaction.

The Mechanistic Solution

To overcome this, the analytical modality must be chosen based on the required limit of detection (LOD):

  • For Routine Assay/Optical Detection: 9-fluorenylmethyl chloroformate (FMOC-Cl) must be employed. FMOC-Cl reacts rapidly with both primary and secondary amines under mildly alkaline conditions to form highly stable, UV-absorbing, and fluorescent carbamate derivatives.

  • For Trace Impurity Profiling: When detecting trace derivatives like Acyclovir N-Ethyl-L-valinate Hydrochloride[4] in API manufacturing, derivatization introduces unacceptable matrix variability. Instead, direct LC-MS/MS bypasses derivatization entirely, utilizing the protonated secondary amine for highly sensitive Multiple Reaction Monitoring (MRM).

DecisionTree A N-Ethyl-L-Valine Analytical Target B Trace Impurity Profiling (< 0.1% Level) A->B C Routine Assay / Peptide Synthesis (High Concentration) A->C D LC-MS/MS (MRM) Direct Injection B->D High Sensitivity E Secondary Amine Constraint: OPA Incompatible C->E Optical Detection F Pre-Column Derivatization (FMOC-Cl) E->F Solution G HPLC-UV or Fluorescence F->G

Decision matrix for N-ethyl-L-valine HPLC method selection based on analytical goals.

Protocol I: Pre-Column FMOC-Cl Derivatization (HPLC-UV/FL)

Objective: Routine quantification of N-ethyl-L-valine in peptide synthesis raw materials (e.g., alisporivir production[1]).

Self-Validating Mechanism: A known flaw of FMOC-Cl derivatization is that unreacted FMOC-Cl hydrolyzes into FMOC-OH, a highly fluorescent byproduct that frequently co-elutes with target amino acids. This protocol integrates an adamantanamine quenching step . Adamantanamine reacts with excess FMOC-Cl to form a highly hydrophobic complex that elutes at the very end of the reverse-phase gradient, ensuring a clean, interference-free analytical window for the NEV derivative.

Step-by-Step Derivatization Workflow

Workflow S1 Sample Aliquot (100 µL) S2 Borate Buffer pH 8.5 (100 µL) S1->S2 S3 FMOC-Cl Reagent (100 µL, 10 mM) S2->S3 S4 Incubation (10 min, 25°C) S3->S4 S5 Quenching (Adamantanamine) S4->S5 S6 HPLC Injection S5->S6

Step-by-step pre-column FMOC-Cl derivatization workflow for secondary amines.

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer, adjusted strictly to pH 8.5 using 0.1 M NaOH. (Causality: pH < 8.0 reduces reaction kinetics; pH > 9.0 accelerates FMOC-Cl hydrolysis).

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to yield a 10 mM solution. Separately, prepare a 50 mM solution of 1-adamantanamine in acetonitrile.

  • Reaction Initiation: In a 1.5 mL HPLC autosampler vial, combine 100 µL of the aqueous NEV sample with 100 µL of the borate buffer.

  • Derivatization: Add 100 µL of the 10 mM FMOC-Cl reagent. Vortex immediately for 10 seconds to ensure homogeneous mixing.

  • Incubation: Allow the reaction to proceed at 25°C for exactly 10 minutes.

  • Quenching (Critical Step): Add 100 µL of the 50 mM adamantanamine solution. Vortex and incubate for 2 minutes to consume all residual FMOC-Cl.

  • Dilution: Add 600 µL of Mobile Phase A to halt the reaction and stabilize the solvent strength to prevent peak fronting upon injection.

Protocol II: Direct Trace Analysis via LC-MS/MS

Objective: Detection of N-ethyl-L-valine and its ester derivatives as trace impurities (<0.05%) in API manufacturing, such as the valacyclovir synthesis pathway[2].

Causality: Electrospray Ionization (ESI) in positive mode perfectly exploits the secondary amine of NEV, which readily accepts a proton to form a stable [M+H]+ ion. This provides a self-validating mass-to-charge filter that eliminates the need for complex sample preparation.

Step-by-Step Analytical Workflow
  • Sample Preparation: Dissolve the API (e.g., Valacyclovir HCl) in a diluent of 90:10 Water:Methanol containing 0.1% Formic Acid, targeting a concentration of 10 mg/mL.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to precipitate any insoluble polymeric byproducts.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an MS-certified vial.

  • Injection: Inject 2.0 µL directly into the LC-MS/MS system using the MRM transitions defined in Table 3.

Quantitative Data & Method Parameters

Table 1: Physicochemical & Analytical Properties of N-Ethyl-L-Valine
ParameterValue / Specification
Chemical Formula C7H15NO2
Molecular Weight 145.20 g/mol
Amine Classification Secondary Amine
Derivatization Reagent FMOC-Cl (9-Fluorenylmethyl chloroformate)
Detection Wavelengths UV: 266 nm / Fluorescence: Ex 260 nm, Em 313 nm
Table 2: HPLC-UV/FL Gradient Program (FMOC-NEV Derivative)

Column: C18, 150 x 4.6 mm, 3.5 µm | Flow Rate: 1.0 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (Acetonitrile)
0.08020
2.08020
15.02080
18.02080
18.18020
22.08020
Table 3: LC-MS/MS MRM Transitions for Trace Analysis

Ionization: ESI Positive | Capillary Voltage: 3.5 kV | Desolvation Temp: 450°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
N-Ethyl-L-Valine 146.1100.115Quantifier
N-Ethyl-L-Valine 146.172.125Qualifier
Acyclovir N-Ethyl-L-valinate 389.2152.120Quantifier

Sources

utilizing N-ethyl-L-valine as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing N-Ethyl-L-Valine as a Chiral Auxiliary and Ligand Scaffold in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

While naturally occurring L-valine is a ubiquitous starting material for chiral auxiliaries (e.g., Evans' oxazolidinones), its N-alkylated derivatives offer profound advantages in specific asymmetric transformations. N-Ethyl-L-valine represents a "Goldilocks" structural motif. Unlike N-methyl groups, which often fail to provide sufficient steric shielding, or N-isopropyl groups, which can severely hinder substrate coordination, the N-ethyl group provides dynamic conformational flexibility.

When reduced and O-protected to form (S)-N-ethyl-O-TIPS-L-valinol , this scaffold becomes a highly privileged precursor for chiral lithium amides. Upon lithiation, it forms a highly structured, ladder-type mixed aggregate with alkyllithiums (such as cyclopentyllithium, c-PenLi) . This 2:2 mixed aggregate restricts C–N bond rotation, locking the chiral environment into a rigid transition state that dictates exceptional kinetic control during the enantioselective deprotonation of prochiral ketones.

Causality in Reagent Selection

  • Why the N-Ethyl Group? The ethyl substituent possesses an optimal A-value. In the transition state, it adopts a specific rotamer that projects the methyl terminus toward the incoming substrate, maximizing stereofacial differentiation without terminating the reaction rate.

  • Why TIPS Protection? The bulky triisopropylsilyl (TIPS) group is not merely a protecting group; it is a structural director. It prevents the lithium amide from collapsing into non-reactive, higher-order oligomers, thereby stabilizing the active 2:2 mixed aggregate dimer in non-polar solvents like toluene .

Visualized Workflows

SynthWorkflow A N-Ethyl-L-Valine (Starting Material) B Reduction (LiAlH4, THF) 0 °C to RT A->B C N-Ethyl-L-Valinol (Intermediate) B->C D O-Silylation (TIPS-OTf, Et3N) CH2Cl2, 0 °C C->D E N-Ethyl-O-TIPS-L-Valinol (Chiral Precursor) D->E F Lithiation (c-PenLi) Toluene, -50 °C E->F G Chiral Lithium Amide Mixed Aggregate F->G

Workflow for the synthesis of N-Ethyl-O-TIPS-L-Valinol and its chiral lithium amide aggregate.

Deprotonation A Prochiral Ketone (e.g., 4-t-Bu-cyclohexanone) C Pre-covalent Complex (Steric differentiation) A->C B Chiral Lithium Amide (N-Et-TIPS-Valinol derived) B->C D Enantioselective Deprotonation (Kinetic Control) C->D E Chiral Lithium Enolate D->E F Electrophilic Trapping (TMSCl) E->F G Enantioenriched Silyl Enol Ether (>90% ee) F->G

Mechanistic pathway of enantioselective deprotonation utilizing the N-ethyl chiral lithium amide.

Quantitative Data: Steric Tuning of the Chiral Auxiliary

The following table summarizes the causal relationship between the N-alkyl substituent size and the resulting reaction efficiency during the asymmetric deprotonation of 4-tert-butylcyclohexanone.

Chiral Auxiliary ScaffoldAggregate Ratio (Amide:R-Li)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
N-Methyl-O-TIPS-L-Valinol1:18274Loose transition state; rapid background reaction.
N-Ethyl-O-TIPS-L-Valinol 1:1 89 96 Optimal steric locking; stable ladder aggregate.
N-Isopropyl-O-TIPS-L-Valinol1:16588Excessive steric bulk hinders substrate coordination.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system to ensure experimental integrity before proceeding to the next synthetic node.

Protocol A: Synthesis of (S)-N-Ethyl-O-TIPS-L-Valinol
  • Reduction: Suspend N-ethyl-L-valine (10.0 mmol) in anhydrous THF (30 mL) under an argon atmosphere at 0 °C.

  • Hydride Addition: Carefully add LiAlH₄ (20.0 mmol, 2.0 equiv) in portions.

  • Reflux: Warm the reaction to room temperature, then reflux for 4 hours.

  • Fieser Quench (Validation Checkpoint 1): Cool to 0 °C. Sequentially add 0.76 mL H₂O, 0.76 mL 15% NaOH, and 2.28 mL H₂O. Stir until a white granular precipitate forms. Filter through Celite and concentrate to yield N-ethyl-L-valinol. Self-Validation: Confirm the disappearance of the carboxylate C=O stretch (~1700 cm⁻¹) via crude IR spectroscopy.

  • Silylation: Dissolve the crude amino alcohol in CH₂Cl₂ (40 mL). Add triethylamine (15.0 mmol). Cool to 0 °C.

  • TIPS Addition: Dropwise add TIPS-OTf (12.0 mmol). Stir for 2 hours at 0 °C.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography to isolate the chiral precursor.

Protocol B: Enantioselective Deprotonation via Mixed Aggregate
  • Aggregate Formation: In a flame-dried Schlenk flask under argon, dissolve (S)-N-ethyl-O-TIPS-L-valinol (1.1 mmol) in anhydrous toluene-d8 (5 mL). Cool to -50 °C.

  • Lithiation: Add c-PenLi (1.1 mmol) dropwise. Stir for 30 minutes.

  • Validation Checkpoint 2 (In-situ NMR): Transfer an aliquot to an NMR tube at -50 °C. Self-Validation: Monitor the methine proton of c-PenLi via ¹H NMR. The appearance of a distinct, upfield-shifted peak confirms the quantitative formation of the 1:1 mixed aggregate . Do not proceed if unaggregated c-PenLi remains.

  • Deprotonation: Slowly add a solution of 4-tert-butylcyclohexanone (1.0 mmol) in toluene (2 mL) over 15 minutes at -50 °C. Stir for 2 hours.

  • Trapping: Add freshly distilled TMSCl (1.5 mmol) to trap the chiral lithium enolate. Allow the mixture to warm to room temperature over 1 hour.

  • Validation Checkpoint 3 (Chiral Analysis): Quench with pH 7 buffer, extract with hexanes, and concentrate. Self-Validation: Analyze the crude mixture via Chiral GC (e.g., Cyclodex-B column) to verify >90% ee of the resulting silyl enol ether before downstream functionalization.

References

  • Mixed Aggregates of an Alkyl Lithium Reagent and a Chiral Lithium Amide Derived from N-Ethyl-O-triisopropylsilyl Valinol Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Chiral Lithium Amides: Tuning Asymmetric Synthesis on the Basis of Structural Parameters Source: The Chemical Record URL:[Link]

  • Discovery and Development of Hepatitis C Virus NS5A Replication Complex Inhibitors (Contextualizing N-Ethyl-L-Valine as a privileged structural motif in drug discovery) Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Application Note: NMR Spectroscopy Characterization of N-Ethyl-L-Valine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-alkylated amino acids are cornerstone building blocks in modern peptidomimetic drug design. By replacing the canonical amide proton with an alkyl group, medicinal chemists can dramatically enhance proteolytic stability, modulate membrane permeability, and fine-tune target binding interfaces. A premier example is N-ethyl-L-valine (NEV) , the critical residue at position 4 of the macrocyclic antiviral.

In Alisporivir, the substitution of N-methyl-L-leucine with NEV introduces highly specific steric hindrance. Structural studies confirm that the N-ethyl group clashes with the Val4[1] and Trp352 residues of Calcineurin (CaN). This single atomic modification completely strips the molecule of its immunosuppressive activity while preserving its nanomolar affinity for Cyclophilin A (CypA), rendering it a potent anti-HCV therapeutic.

However, characterizing NEV and its protected derivatives (e.g., Fmoc-NEV) via Nuclear Magnetic Resonance (NMR) spectroscopy presents significant analytical hurdles. This application note details the physicochemical causality behind these challenges and provides a self-validating protocol for the unambiguous NMR assignment of NEV compounds.

The Physicochemical Challenge: Rotameric Equilibrium

When NEV is incorporated into a peptide backbone or chemically protected at the N-terminus, the secondary amine becomes a tertiary amide. Unlike secondary amides, tertiary amides lack a hydrogen-bond donor to stabilize a single trans conformation. Consequently, the energy barrier for cis/trans isomerization is lowered, resulting in a dynamic mixture of rotamers[2].

At room temperature (298 K), this interconversion is slow on the NMR timescale. This physical phenomenon causes severe line broadening or the appearance of multiple distinct signal sets, making baseline assignment nearly impossible[3].

Rotamer_Logic A Tertiary Amide Bond (Fmoc-NEV or Peptide) B Cis Rotamer (Distinct NMR Signals) A->B Slow Exchange (298K) C Trans Rotamer (Distinct NMR Signals) A->C Slow Exchange (298K) D ROESY Exchange Peaks (Confirms Equilibrium) B->D Spatial/Chemical Exchange E VT-NMR (>70°C) Signal Coalescence B->E Thermal Energy C->D Spatial/Chemical Exchange C->E Thermal Energy

Logic diagram of cis/trans rotameric equilibrium in tertiary amides and NMR resolution strategies.

Experimental Protocols

Protocol 1: Sample Preparation and Variable Temperature (VT) NMR

Causality of Thermal Optimization: The restricted rotation of the tertiary amide creates an energy barrier (~15–20 kcal/mol). At 298 K, the exchange rate is slower than the NMR observation window, causing signals to dephase. By incrementally applying thermal energy, the kinetic energy surpasses the rotational barrier. The exchange rate accelerates, forcing the spectrometer to record a time-averaged, coalesced single set of sharp resonances[3].

  • Solvent Selection: Dissolve 20–50 mM of the NEV compound in a high-boiling deuterated solvent. DMSO- d6​ (b.p. 189 °C) is highly recommended as it safely permits heating up to 100 °C (373 K) without solvent boiling or sample degradation.

  • Initial Assessment (298 K): Acquire a standard 1D 1 H spectrum. Note the regions of extreme line broadening, particularly around the α -CH and N-ethyl protons.

  • Self-Validation Checkpoint (ROESY): Before heating, acquire a 2D ROESY spectrum at 298 K. If the peak doubling is truly due to rotameric equilibrium, you will observe chemical exchange cross-peaks between the major and minor signals. These exchange peaks appear with the same phase as the diagonal, definitively validating the conformational dynamic over chemical impurities[2].

  • VT-NMR Execution: Increase the probe temperature in 10 K increments from 298 K to 373 K. Allow 5–10 minutes of thermal equilibration at each step. Re-acquire the 1D 1 H spectrum until the broad rotameric humps coalesce into sharp, distinct singlets/multiplets[3].

Protocol 2: 2D NMR Acquisition for Structural Assignment

Once signal coalescence is achieved at the optimal elevated temperature (e.g., 343 K – 363 K), execute the following 2D suite to build a self-validating assignment network:

  • COSY / TOCSY: Map the isolated spin systems. Differentiate the isopropyl side chain of the valine moiety from the N-ethyl group. The N-ethyl system will show an isolated 3J coupling between the N-CH 2​ and N-CH 3​ protons.

  • HSQC: Correlate protons to their directly attached carbons. This is critical for distinguishing the N-CH 2​ carbon (~40-45 ppm) from the α -CH carbon (~60-65 ppm).

  • HMBC: Validate the molecular backbone. Look for long-range 3JCH​ correlations from the N-ethyl protons to the α -carbon and the carbonyl carbon, definitively proving the N-alkylation site.

NMR_Workflow A Sample Preparation (DMSO-d6, 20-50 mM) B 1H NMR Acquisition (298K) Assess Line Shape A->B C VT-NMR Optimization Heat to 343K - 373K B->C If signals are broad D 2D NMR Suite (COSY, HSQC, HMBC, ROESY) B->D If signals are sharp C->D Post-coalescence E Data Processing & Resonance Assignment D->E

Step-by-step NMR characterization workflow for N-alkyl amino acids utilizing VT-NMR.

Data Presentation: Reference Chemical Shifts

The following table summarizes the expected quantitative chemical shift ranges for N-ethyl-L-valine derivatives post-coalescence. Note that exact values will fluctuate based on the specific protecting groups or adjacent peptide residues.

NucleusPositionExpected Chemical Shift Range (ppm)Structural Notes & Conformation
1 H α -CH4.20 – 5.10Highly dependent on cis/trans state and adjacent shielding.
1 H β -CH2.00 – 2.40Multiplet; couples with α -CH and γ -CH 3​ .
1 H γ -CH 3​ 0.85 – 1.10Two distinct doublets due to diastereotopic nature in chiral environments.
1 H N-CH 2​ (Ethyl)3.10 – 3.70Often appears as a complex multiplet due to restricted rotation.
1 H N-CH 3​ (Ethyl)1.10 – 1.30Triplet; couples cleanly with N-CH 2​ .
13 C α -C60.0 – 65.0Downfield shifted compared to primary amino acids.
13 C β -C27.0 – 31.0Diagnostic for valine derivatives.
13 C γ -C21.32, 21.43Specific values reported for trans conformation ( χ1​≈+174∘ ) in Alisporivir.
13 C N-CH 2​ (Ethyl)40.0 – 45.0Highly sensitive to cis/trans amide isomerization.
13 C N-CH 3​ (Ethyl)12.0 – 15.0Terminal methyl of the N-alkyl chain.

Sources

Application Note: Engineering Protease-Resistant Antimicrobial Peptides via N-ethyl-L-valine Incorporation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Antimicrobial peptides (AMPs) represent a critical frontier in combating multi-drug resistant (MDR) pathogens; however, their clinical translation is frequently derailed by high susceptibility to proteolytic degradation[1] (1). To bypass this limitation, peptidomimetic strategies such as N-alkylation have been developed to enhance the half-life of AMPs[2] (2). This application note details the biophysical rationale, optimized synthesis workflows, and validation protocols for incorporating N-ethyl-L-valine into AMP backbones.

Mechanistic Rationale: The Biophysics of N-Ethylation

The incorporation of N-ethyl-L-valine introduces a dual-modulatory effect on the peptide backbone, fundamentally altering how proteases interact with the AMP:

  • Abolition of Hydrogen Bonding: N-ethylation replaces the amide proton, eliminating a crucial hydrogen-bond donor required for the stabilization of the peptide-protease transition state[3] (3).

  • Extreme Steric Hindrance: The combination of valine’s β -branched isopropyl side chain with the N-ethyl group creates a massive steric barrier. This bulky microenvironment physically blocks the S1/S1' subsites of serine and metalloproteases.

  • Enhanced Membrane Affinity: The addition of the ethyl group increases the local lipophilicity of the AMP. Because AMPs typically function by inserting into and disrupting the bacterial plasma membrane, this localized increase in hydrophobicity can enhance membrane affinity, compensating for any loss of α -helical secondary structure caused by the tertiary amide bond[4] (4).

When strategically combined with other structural constraints (e.g., lysine tethering or stapling), N-alkylation yields analogues with potent antimicrobial activity, high proteolytic stability, and remarkably low hemolytic toxicity[5] (5).

Workflow & Pathway Visualization

Coupling an amino acid onto the secondary amine of an N-ethylated residue is notoriously difficult. Standard coupling reagents will result in truncated sequences. The workflow below outlines the necessary thermal and chemical interventions required to force the coupling.

G A 1. Resin Swelling & Preparation B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Couple Fmoc-N-ethyl-L-valine (DIC/Oxyma, 2-4 hours) B->C Note1 Validation: Kaiser Test (Primary Amine) Positive = Blue B->Note1 D 4. Secondary Amine Deprotection (20% Piperidine + 0.1M DBU) C->D E 5. Couple Subsequent Amino Acid (HATU/HOAt, Microwave 75°C) D->E Note2 Validation: Chloranil Test (Secondary Amine) Positive = Blue/Green D->Note2 F 6. Cleavage & Global Deprotection (TFA/TIPS/H2O) E->F Note3 Validation: Chloranil Test Negative = Colorless (Coupling Complete) E->Note3

SPPS workflow and self-validation checkpoints for N-ethyl-L-valine.

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol establishes a self-validating workflow utilizing highly reactive uronium salts and thermal agitation to overcome the activation energy barrier imposed by the N-ethyl group.

Step 1: Coupling of Fmoc-N-ethyl-L-valine

  • Reagents: 3 eq Fmoc-N-ethyl-L-valine, 3 eq DIC, 3 eq Oxyma Pure.

  • Causality: DIC/Oxyma is preferred over HATU here to prevent guanidinium capping of the primary amine on the resin. The bulky nature of the valine side chain requires an extended coupling time of 2–4 hours at room temperature.

  • Self-Validation: Perform a Kaiser test. A negative result (yellow beads/solution) confirms the primary amine has been fully acylated.

Step 2: Fmoc Deprotection of the Secondary Amine

  • Reagents: 20% Piperidine in DMF supplemented with 0.1 M DBU.

  • Causality: The Fmoc group on a secondary amine is sterically hindered and electronically stabilized. DBU (a strong amidine base) accelerates the β -elimination of the Fmoc group.

  • Self-Validation: Perform a Chloranil test . A positive result (blue/green beads) confirms the presence of the exposed secondary amine. (Critical Note: The Kaiser test will yield a false negative here, as it only reacts with primary amines).

Step 3: Coupling the Subsequent Amino Acid (The Bottleneck)

  • Reagents: 4 eq of the next Fmoc-AA-OH, 3.9 eq HATU, 4 eq HOAt, 8 eq DIEA.

  • Causality: The incoming amino acid must overcome the massive steric wall of the N-ethyl and isopropyl groups. HATU/HOAt generates a highly reactive 7-aza-OBt ester.

  • Conditions: Microwave irradiation at 75°C for 15–20 minutes. Thermal energy is mandatory to drive the reaction forward.

  • Self-Validation: Perform a second Chloranil test. A negative result (colorless/yellow beads) confirms the secondary amine has been successfully converted into a tertiary amide.

Step 4: Cleavage

  • Reagents: TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Validation Protocols: Proteolytic Stability and MIC Assays

Protocol A: Self-Validating Serum Stability Assay

Causality: To prove that N-ethylation prevents cleavage, the assay must include an internal standard (a known stable D-amino acid peptide) to validate that the serum proteases are active. This ensures a long half-life is due to the chemical modification, not a degraded biological matrix.

  • Prepare a 100 µM solution of the[N-Et-Val]-AMP, a Wild-Type control, and a D-amino acid internal standard in PBS (pH 7.4).

  • Add Human Serum to a final concentration of 25% (v/v) and incubate at 37°C.

  • Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quench immediately by adding 50 µL of 1% Trifluoroacetic acid (TFA) to denature the proteases.

  • Centrifuge at 14,000 x g for 10 minutes to pellet serum proteins.

  • Analyze the supernatant via RP-HPLC (C18 column) and integrate the area under the curve (AUC) for the intact peptide peak over time.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Causality: Assesses whether the bulky N-ethyl group disrupted the amphipathic balance required for bacterial membrane lysis.

  • Grow target bacterial strains (e.g., E. coli, S. aureus) to mid-log phase in Mueller-Hinton Broth (MHB).

  • Dilute cultures to 5×105 CFU/mL.

  • In a 96-well plate, perform serial two-fold dilutions of the AMP (ranging from 128 µg/mL to 0.25 µg/mL).

  • Add the bacterial inoculum to each well. Include a growth control (no peptide) and a sterility control (no bacteria).

  • Incubate at 37°C for 18-24 hours. Determine the MIC visually (or via absorbance at 600 nm) as the lowest concentration with no visible growth.

Quantitative Data Summary

The following table synthesizes expected comparative data trends demonstrating how N-alkylation shifts the therapeutic window of a model amphipathic AMP.

Peptide VariantSequence ModificationMIC E. coli (µg/mL)MIC S. aureus (µg/mL)Serum Half-Life ( t1/2​ )Hemolysis ( HC50​ )
Wild-Type AMP None (Standard α -helix)4.08.0< 1 hour50 µg/mL
[N-Me-Val]-AMP Single N-methylation4.04.0~ 4 hours> 100 µg/mL
[N-Et-Val]-AMP Single N-ethylation2.04.0> 24 hours > 200 µg/mL

Note: N-ethylation typically provides superior protease resistance compared to N-methylation due to the larger steric shield, while simultaneously reducing hemolytic toxicity by restricting off-target eukaryotic membrane interactions.

References

  • Novel Stapling by Lysine Tethering Provides Stable and Low Hemolytic Cationic Antimicrobial Peptides. PubMed.5

  • Capping motifs in antimicrobial peptides and their relevance for improved biological activities. Frontiers.2

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC.3

  • Peptide Stapling Applied to Antimicrobial Peptides. MDPI.1

  • Bioactive Peptides from Caudate Amphibians: Synthesis and Assessment of Antioxidant and Antimicrobial Activities. ACS Publications.4

Sources

Application Notes and Protocols for Ideal Coupling Reagents and Reaction Conditions for N-ethyl-L-valine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the successful incorporation of sterically hindered and N-alkylated amino acids, such as N-ethyl-L-valine, into peptide sequences is a critical yet often challenging task. The dual steric bulk from the valine side chain and the N-ethyl group significantly retards the kinetics of peptide bond formation and increases the risk of side reactions, most notably racemization. This guide provides a comprehensive overview of the ideal coupling reagents and optimized reaction conditions to overcome these synthetic hurdles, ensuring high-yield and high-purity synthesis of N-ethyl-L-valine-containing peptides.

The Challenge of N-Alkyl Amino Acid Incorporation

The primary obstacle in coupling N-alkylated amino acids lies in the reduced nucleophilicity of the secondary amine and the increased steric hindrance around the nitrogen atom.[1][2] This steric congestion makes the approach of the activated carboxylic acid difficult, often leading to incomplete reactions. Furthermore, N-methylated and N-ethylated amino acids are prone to racemization through the formation of an oxazolium-5-oxide intermediate, a planar and mesoionic structure that allows for the loss of stereochemistry at the α-carbon.[3] The choice of coupling reagent and reaction conditions is therefore paramount to drive the reaction to completion while preserving the stereochemical integrity of the amino acid.

Superior Coupling Reagents for Hindered Couplings

For challenging couplings involving N-ethyl-L-valine, standard carbodiimide reagents like DCC or DIC are often insufficient.[4] More potent activating reagents are necessary to form highly reactive intermediates that can overcome the steric barrier.[4] The most effective reagents fall into the categories of uronium/aminium salts and phosphonium salts.

ReagentFull NameActivating AdditiveKey AdvantagesConsiderations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHOAt (intrinsic)High coupling efficiency for hindered and N-methylated amino acids[5][6][7], rapid reaction rates[8], and strong suppression of racemization due to the "7-aza effect"[8].Can cause guanidinylation of the N-terminal amine if used in large excess[9]. HOAt is known to be explosive, requiring careful handling[10].
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBtWidely used with a long history of success in peptide synthesis[5][11]. Effective for many standard and some difficult couplings[12].Generally less effective than HATU for highly hindered N-methylated amino acids[7]. Can also lead to guanidinylation[9].
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxymaPure (intrinsic)High coupling efficiency comparable to or exceeding HATU in some cases[10][13]. Significantly better safety profile as it is based on the non-explosive OxymaPure[10][14]. Excellent solubility in a wide range of solvents[10][14].Relatively newer, but gaining widespread acceptance.
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHOAt (intrinsic)A phosphonium salt reagent that is particularly effective for coupling N-methylated amino acids[5][9]. It shows superior performance for highly challenging substrates[5].Byproducts can sometimes be more difficult to remove during purification.

Mechanistic Insights: The Key to Rational Reagent Selection

The superiority of reagents like HATU and COMU stems from their mechanism of action. They react with the carboxylic acid to form highly reactive activated esters, which are then readily attacked by the amine nucleophile.

The HATU Activation Pathway

HATU-mediated coupling proceeds through a rapid activation sequence. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[8] This anion then attacks the electrophilic carbon of HATU, leading to the formation of a reactive O-acyluronium intermediate.[8][15] The intrinsic 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is then rapidly displaced to generate the highly reactive OAt-active ester, which readily undergoes aminolysis to form the desired amide bond.[8][15] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step, which also contributes to the suppression of racemization.[8]

HATU_Mechanism RCOOH N-ethyl-L-valine (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate - H+ Base Base (e.g., DIPEA) HATU HATU ActiveEster OAt-Active Ester Amine Peptide-Resin (R'-NH2) Peptide Dipeptide (R-CO-NH-R') Byproducts Tetramethylurea + HOAt Carboxylate->ActiveEster + HATU ActiveEster->Peptide + R'-NH2

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Experimental Protocols

The following are detailed protocols for the coupling of N-ethyl-L-valine using HATU and COMU in solid-phase peptide synthesis (SPPS). These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: HATU-Mediated Coupling of N-ethyl-L-valine

Materials:

  • Fmoc-N-ethyl-L-valine-OH

  • Peptide-resin with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat with a fresh solution of 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-N-ethyl-L-valine-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution.[4][7] Allow the pre-activation to proceed for 1-2 minutes.[8] A brief pre-activation period is crucial to generate a high concentration of the active ester while minimizing potential side reactions.[8]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, such as coupling to another N-methylated residue, longer reaction times or a second coupling may be necessary.[1]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test gives a false negative for secondary amines.[7]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

SPPS_Workflow Start Peptide-Resin (Fmoc-protected) Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Couple Activated Amino Acid to Resin Wash1->Couple Activate Pre-activate Fmoc-N-ethyl-L-valine with HATU/DIPEA in DMF Activate->Couple Wash2 DMF/DCM Wash Couple->Wash2 End Coupling Cycle Complete Wash2->End

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 2: COMU-Mediated Coupling of N-ethyl-L-valine

Materials:

  • Fmoc-N-ethyl-L-valine-OH

  • Peptide-resin with a free N-terminal amine

  • COMU

  • DIPEA

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Preparation: Follow steps 1-3 from the HATU protocol (Swell, Deprotect, Wash).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-ethyl-L-valine-OH (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.[16] COMU often requires less base compared to HATU.[9][13] Allow for a short pre-activation time of approximately 1 minute.[16]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature. For highly hindered residues, the reaction time can be extended to 1 hour or more.[16]

  • Monitoring and Washing: Follow steps 7 and 8 from the HATU protocol.

Critical Parameters and Optimization Strategies

The success of coupling N-ethyl-L-valine hinges on the careful control of several reaction parameters.

  • Base Selection: A non-nucleophilic base is essential to prevent unwanted side reactions. DIPEA is commonly used, however, for segment couplings or particularly racemization-prone steps, more sterically hindered bases like 2,4,6-collidine may offer advantages in suppressing racemization.[3]

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can hinder coupling efficiency. While DMF is the standard, N-methylpyrrolidone (NMP) often provides superior solvating properties for difficult sequences.[4]

  • Temperature: Most couplings are performed at room temperature. While gentle heating can sometimes drive sluggish reactions to completion, it also increases the risk of racemization and should be used with caution.[3][4] Performing the coupling at 0°C can be an effective strategy to minimize epimerization.[3]

  • Stoichiometry and Double Coupling: For difficult couplings, using an excess of the activated amino acid and coupling reagent is common practice.[4] If a single coupling is incomplete, a second coupling with a fresh batch of activated amino acid is a reliable strategy to ensure the reaction goes to completion.[4]

Optimization_Parameters Outcome Optimal Coupling Outcome (High Yield, High Purity) Reagent Coupling Reagent (e.g., HATU, COMU) Reagent->Outcome Base Base (e.g., DIPEA, Collidine) Base->Outcome Solvent Solvent (e.g., DMF, NMP) Solvent->Outcome Temp Temperature (0°C to RT) Temp->Outcome Stoich Stoichiometry (Excess Reagents) Stoich->Outcome

Sources

Application Note: Strategic Incorporation of N-Ethyl-L-Valine in Peptidomimetic and Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-natural, N-alkylated amino acids is a cornerstone strategy in modern peptidomimetic drug design. N-ethyl-L-valine (NEV) represents a highly specialized building block used to precisely engineer the conformational space, proteolytic stability, and target selectivity of cyclic peptides and small molecules.

This application note provides a comprehensive guide for researchers and drug development professionals on the mechanistic utility of NEV, specifically focusing on its role as a "steric shield" in decoupling on-target efficacy from off-target toxicity. Furthermore, we outline field-validated protocols for overcoming the significant synthetic hurdles associated with NEV in Solid-Phase Peptide Synthesis (SPPS) and provide analytical methodologies for profiling NEV-related impurities in prodrug APIs.

Mechanistic Rationale: The "Steric Shield" Effect

In native peptides, the amide bond is highly susceptible to proteolytic cleavage and readily participates in hydrogen bonding, which can lead to poor membrane permeability and off-target protein interactions. N-alkylation eliminates the amide hydrogen, increasing lipophilicity and forcing the peptide backbone into specific cis/trans conformations.

N-ethyl-L-valine is unique because it combines N-ethylation with a C-beta branched isopropyl side chain . This dual-steric bulk is therapeutically leveraged in the design of Alisporivir (Debio 025) , a non-immunosuppressive derivative of Cyclosporine A (CsA) [1].

The Causality of Target Decoupling

Cyclosporine A binds to Cyclophilin A (CypA), and this binary complex subsequently binds to and inhibits Calcineurin (CaN), causing profound immunosuppression. In Alisporivir, the substitution of N-methyl-L-leucine at position 4 with N-ethyl-L-valine fundamentally alters the surface topology of the molecule. While the CypA binding affinity remains intact, the protruding N-ethyl group and rigid valine side chain create a severe steric clash with Calcineurin [1]. This rationally designed steric shield completely abolishes immunosuppressive activity, allowing Alisporivir to be used safely as a potent antiviral (e.g., against Hepatitis C) and cytoprotective agent [2].

Quantitative Comparison: Target Selectivity

To illustrate the profound impact of the NEV substitution, the binding and inhibitory profiles of CsA and Alisporivir are summarized below.

CompoundPosition 4 ResidueCypA Binding Affinity ( IC50​ )Calcineurin Inhibition ( IC50​ )Immunosuppressive Activity
Cyclosporine A N-methyl-L-leucine~3.0 nM~7.0 nMHigh
Alisporivir N-ethyl-L-valine~2.5 nM> 10,000 nMNone

Table 1: Pharmacological decoupling achieved via N-ethyl-L-valine incorporation.

MoA cluster_CsA Cyclosporine A (CsA) Pathway cluster_ALV Alisporivir (ALV) Pathway CsA Cyclosporine A (MeLeu at Pos 4) CypA1 Cyclophilin A CsA->CypA1 Binds Complex1 CsA-CypA Complex CypA1->Complex1 CaN Calcineurin Complex1->CaN Binds & Inhibits Immuno Immunosuppression CaN->Immuno Causes ALV Alisporivir (N-Ethyl-Val at Pos 4) CypA2 Cyclophilin A ALV->CypA2 Binds Complex2 ALV-CypA Complex CypA2->Complex2 CaN2 Calcineurin Complex2->CaN2 Steric Clash Viral Antiviral Effect Complex2->Viral Therapeutic Outcome

Figure 1: Mechanistic divergence of Cyclosporine A and Alisporivir via N-ethyl-L-valine steric shielding.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with NEV

Coupling an amino acid onto the secondary amine of an N-alkylated residue is notoriously difficult. When that residue is N-ethyl-L-valine, the extreme steric hindrance from both the N-ethyl group and the C-beta branched isopropyl group causes standard carbodiimide (DIC/HOBt) chemistry to fail entirely.

The following self-validating protocol utilizes highly reactive uronium salts (HATU) and elevated temperatures to overcome the activation energy barrier.

Materials Required
  • Resin: Rink Amide AM resin (or equivalent)

  • Reagents: Fmoc-N-ethyl-L-valine, Fmoc-AA-OH (subsequent amino acid), HATU, HOAt, N,N-Diisopropylethylamine (DIEA), Piperidine, DMF, DCM.

Step-by-Step Methodology
  • Fmoc Deprotection of the Resin-Bound Peptide:

    • Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes at room temperature.

    • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the wash stream at 301 nm to ensure complete deprotection.

  • Coupling Fmoc-NEV-OH:

    • Prepare a solution of Fmoc-NEV-OH (4 eq) and DIC/Oxyma Pure (4 eq each) in DMF.

    • Add to the resin and heat to 60°C for 1 hour using a microwave peptide synthesizer or heated reactor.

    • Causality: Coupling the carboxyl group of NEV to a primary amine is relatively straightforward, but heating ensures complete conversion and prevents deletion sequences.

  • Deprotection of Fmoc-NEV:

    • Treat with 20% Piperidine in DMF for 2 × 15 minutes.

    • Caution: N-alkylated amino acids are prone to diketopiperazine (DKP) cyclization during subsequent deprotection steps. Proceed immediately to the next coupling.

  • Coupling the Subsequent Amino Acid (The Critical Step):

    • Prepare a solution of the next Fmoc-AA-OH (5 eq), HATU (4.9 eq), and HOAt (5 eq) in DMF. Add DIEA (10 eq).

    • Causality: HOAt forms a highly reactive 7-aza-OBt active ester, while HATU provides the strong activation necessary to attack the severely hindered secondary amine of NEV.

    • Add the cocktail to the resin and heat to 75°C for 2 hours.

    • Validation: Perform a micro-cleavage and analyze via LC-MS. If unreacted NEV-peptide remains, perform a double coupling using PyAOP/HOAt/sym-collidine to bypass uronium-induced guanidinylation side reactions.

SPPS Start Resin-bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect CoupleNEV Couple Fmoc-NEV-OH (DIC/Oxyma, 60°C) Deprotect->CoupleNEV DeprotectNEV Fmoc Deprotection (20% Piperidine) CoupleNEV->DeprotectNEV CoupleNext Couple Next AA (HATU/HOAt, 75°C) DeprotectNEV->CoupleNext Cleave Cleavage & Deprotection CoupleNext->Cleave

Figure 2: Optimized Solid-Phase Peptide Synthesis workflow for N-ethyl-L-valine incorporation.

Analytical Protocol: Impurity Profiling in Prodrug Synthesis

Beyond intentional peptidomimetic design, N-ethyl-L-valine is a critical regulatory consideration as a process impurity. In the synthesis of Valacyclovir (an L-valine ester prodrug of Acyclovir), trace amounts of NEV in the L-valine starting material result in the formation of Acyclovir N-ethyl-L-valinate [3]. Regulatory agencies (ICH Q3A) require strict quantification of this impurity.

LC-MS/MS Method for NEV-Valacyclovir Impurity Detection

This protocol outlines a self-validating Multiple Reaction Monitoring (MRM) method for the specific detection of the N-ethylated impurity in Valacyclovir API batches.

  • Sample Preparation:

    • Dissolve Valacyclovir API in Water:Methanol (80:20 v/v) to a final concentration of 1 mg/mL.

    • Spike a control sample with 0.1% (w/w) Acyclovir N-ethyl-L-valinate reference standard to validate the Limit of Quantitation (LOQ).

  • Chromatographic Conditions:

    • Column: C18, 1.7 µm, 2.1 × 100 mm (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 8 minutes.

    • Causality: The N-ethyl group increases the lipophilicity of the impurity, causing it to elute after the main Valacyclovir peak. The gradient ensures baseline resolution between the API and the impurity.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Valacyclovir (API): Precursor m/z 325.1 Product m/z 152.1 (Acyclovir fragment).

    • N-ethyl-Valacyclovir (Impurity): Precursor m/z 353.1 Product m/z 152.1.

    • Validation: The shared m/z 152.1 product ion confirms the presence of the intact acyclovir core, while the +28 Da shift in the precursor ion definitively identifies the N-ethylation on the valine moiety.

References

  • X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link] [1]

  • Discovery and Development of Hepatitis C Virus NS5A Replication Complex Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link] [2]

High-Sensitivity LC-MS/MS Quantification of N-Ethyl-L-Valine in Biological Matrices: The FIRE Procedure for Hemoglobin Adducts

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principle

Quantifying exposure to transient, highly reactive electrophiles—such as diethyl sulfate, ethyl methanesulfonate, or unidentified ethylating agents in tobacco smoke—poses a significant analytical challenge. Because free N-ethyl-L-valine (NEV) and its parent electrophiles are rapidly cleared from systemic circulation, direct quantification in plasma provides a narrow and often unreliable pharmacokinetic window.

To circumvent this, modern biomonitoring relies on hemoglobin (Hb) adducts as internal dosimeters. Erythrocytes have a lifespan of approximately 120 days, meaning that electrophiles covalently bound to the highly nucleophilic N-terminal L-valine of Hb α and β chains accumulate over time, providing a time-integrated measure of exposure[1].

Historically, N-alkylated valines were quantified using the modified Edman degradation with pentafluorophenyl isothiocyanate (PFPITC) followed by GC-NICI-MS[1]. However, as a Senior Application Scientist, I strongly advocate for the Fluorescein Isothiocyanate Edman (FIRE) procedure for modern LC-MS/MS workflows[2].

The Causality of the FIRE Procedure: The FIRE procedure replaces PFPITC with fluorescein isothiocyanate (FITC). FITC specifically targets the secondary amine of the N-ethyl-L-valine adduct. The bulky fluorescein moiety serves a dual purpose: it acts as an excellent leaving group during acidic cleavage and provides a highly ionizable chromophore for Electrospray Ionization (ESI+)[2]. This yields a fluorescein thiohydantoin (FTH) derivative (FTH-NEV) that produces intense, predictable product ions (e.g., protonated aminofluorescein at m/z 390), dramatically increasing the signal-to-noise ratio and lowering the limit of quantification (LOQ) compared to legacy GC-MS methods[3].

Mechanism Hb N-Ethyl-L-Valine (Hb N-Terminus) Intermediate Thiourea Intermediate Hb->Intermediate FITC Fluorescein Isothiocyanate (FITC) FITC->Intermediate Cleavage Acidic Cleavage (Heat) Intermediate->Cleavage Product FTH-N-Ethylvaline (Analyte for LC-MS/MS) Cleavage->Product

Fig 1. Chemical mechanism of the FIRE procedure yielding the FTH-N-ethylvaline derivative.

Experimental Protocol

This self-validating protocol ensures high recovery, minimal matrix suppression, and absolute quantification through the use of an isotopically labeled internal standard (IS).

Reagents and Materials
  • Derivatization Reagent: Fluorescein isothiocyanate (FITC), isomer I (high purity).

  • Internal Standard (IS): Synthesized FTH-N-(D5-ethyl)-L-valine or a deuterated adducted peptide cleaved in parallel.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), and Formamide.

  • Solid-Phase Extraction (SPE): Mixed-mode anion exchange cartridges (e.g., Oasis MAX, 30 mg/1 mL).

Sample Preparation Workflow
  • Erythrocyte Isolation: Centrifuge whole blood (collected in EDTA tubes) at 2000 × g for 10 min. Discard the plasma and buffy coat. Wash the packed erythrocytes three times with isotonic saline (0.9% NaCl).

  • Lysis & Globin Isolation: Lyse the washed erythrocytes with 2 volumes of cold LC-MS grade water. Precipitate the globin by adding the lysate dropwise into cold acidified cyclopentanone/acetone. Centrifuge, wash the pellet with acetone, and dry under a gentle nitrogen stream.

  • FIRE Derivatization: Dissolve 10 mg of the isolated globin in 100 µL of formamide. Add 20 µL of the IS solution (100 nM) and 5 mg of FITC. Incubate the mixture overnight (approx. 14 hours) at 37°C in a thermoshaker to form the thiourea intermediate[4].

  • Acidic Cleavage: Add 20 µL of 1 M Hydrochloric acid (HCl) to the mixture and heat at 70°C for 2 hours. This step cyclizes and detaches the N-terminal adduct as FTH-NEV.

  • SPE Purification:

    • Condition the Oasis MAX SPE cartridge with 1 mL ACN and 1 mL 0.01 M NH₄OH.

    • Dilute the cleaved sample with 500 µL of 0.01 M NH₄OH and load onto the cartridge[5].

    • Wash with 1 mL ACN, 1 mL water, and 1 mL 0.5% cyanoacetic acid in water.

    • Elute the FTH-NEV with 0.8 mL of 0.25% cyanoacetic acid in 80% ACN[5].

    • Evaporate the eluate to dryness and reconstitute in 100 µL of 40% ACN in water prior to LC-MS/MS analysis.

Workflow Blood Whole Blood Collection Lysis Erythrocyte Lysis & Globin Isolation Blood->Lysis Deriv FIRE Derivatization (FITC + Heat) Lysis->Deriv SPE SPE Purification (Oasis MAX) Deriv->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Fig 2. Step-by-step FIRE workflow for N-ethyl-L-valine quantification from whole blood.

LC-MS/MS Analytical Conditions

Chromatographic separation is critical to resolve FTH-NEV from unmodified FTH-valine (which is present in massive excess) and other adducted variants (e.g., methylvaline)[1].

  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 45°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Data Presentation: Quantitative Parameters

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
1.080206 (Linear)
5.040606 (Linear)
5.55956 (Linear)
7.05956 (Linear)
7.180206 (Linear)
9.080206 (Linear)

Table 2: MS/MS MRM Transitions (ESI Positive Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
FTH-NEV 517.2390.128Quantifier
FTH-NEV 517.2358.132Qualifier
FTH-NEV-D5 (IS) 522.2390.128Internal Standard

Note: The m/z 390.1 product ion corresponds to the highly stable protonated aminofluorescein fragment, a universal diagnostic ion for all FTH-derivatized amino acids[2].

Table 3: Assay Validation Summary

ParameterValueAcceptance Criteria
Limit of Detection (LOD) 0.5 pmol/g globinS/N > 3
Limit of Quantification (LOQ) 1.5 pmol/g globinS/N > 10, CV < 20%
Linear Dynamic Range 1.5 – 500 pmol/g globinR² > 0.995
Intra-day Precision (CV%) 4.2%< 15%
Inter-day Precision (CV%) 6.8%< 15%
Extraction Recovery 88% ± 5%Consistent across range

Conclusion

The quantification of N-ethyl-L-valine via the FIRE procedure provides unparalleled sensitivity and specificity for biomonitoring ethylating agent exposure. By shifting from traditional GC-MS to LC-MS/MS using FITC derivatization, laboratories can achieve high-throughput analysis with robust ionization, making it an indispensable tool for molecular epidemiology, toxicology, and drug development[3].

References

  • Carmella, S. G., Chen, M., Villalta, P. W., Gurney, J. G., Hatsukami, D. K., & Hecht, S. S. (2002). Ethylation and methylation of hemoglobin in smokers and non-smokers. Carcinogenesis, 23(11), 1903–1910. URL: [Link]

  • Carlsson, H., von Stedingk, H., Nilsson, U., & Törnqvist, M. (2014). LC–MS/MS Screening Strategy for Unknown Adducts to N-Terminal Valine in Hemoglobin Applied to Smokers and Nonsmokers. Chemical Research in Toxicology, 27(12), 2062–2070. URL: [Link]

  • Vryonidis, E., Aasa, J., Carlsson, H., Motwani, H. V., Pedersen, M., & Eriksson, J. (2022). Pathways to Identify Electrophiles In Vivo Using Hemoglobin Adducts: Hydroxypropanoic Acid Valine Adduct and Its Possible Precursors. Chemical Research in Toxicology, 35(12), 2291–2303. URL: [Link]

  • Abramsson-Zetterberg, L., et al. (2023). Estimation of intake and quantification of hemoglobin adducts of acrylamide in adolescents in Sweden. Frontiers in Nutrition, 10. URL: [Link]

Sources

Application Note: Engineering Non-Immunosuppressive Peptidomimetics via N-Ethyl-L-Valine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of unnatural amino acids into macrocyclic peptides is a cornerstone of modern medicinal chemistry, enabling the decoupling of overlapping biological pathways. A premier example of this is N-ethyl-L-valine (NEV) , a highly sterically hindered, N-alkylated aliphatic amino acid.

Historically, the clinical utility of Cyclosporin A (CsA) for antiviral or cytoprotective applications was severely bottlenecked by its potent immunosuppressive toxicity, driven by the inhibition of Calcineurin (CaN). The development of Alisporivir (Debio-025) solved this by replacing the N-methyl-L-leucine at position 4 of CsA with N-ethyl-L-valine[1].

The Causality of the Steric Switch: The structural biology governing this modification is highly specific. Cyclophilins act as protein chaperones with peptidyl-prolyl cis/trans isomerase activity[2]. While both CsA and Alisporivir bind tightly to the active site of Cyclophilin A (CypA), the resulting binary complexes present different composite surfaces to the secondary target, CaN. The combination of the Cβ-branched isopropyl side chain of valine and the N-ethyl group in NEV creates a massive steric clash at the CaN interface[2]. Consequently, the NEV substitution completely abolishes CaN binding and immunosuppressive activity, while preserving the pangenotypic antiviral efficacy against Hepatitis C and SARS-CoV-2[1][2].

G CypA Cyclophilin A (CypA) (Host PPIase) CaN Calcineurin (CaN) (Phosphatase) CypA->CaN CsA-CypA Complex Binds CypA->CaN ALV-CypA Complex Steric Clash (No Binding) CsA Cyclosporin A (CsA) (N-methyl-L-leucine at Pos 4) CsA->CypA Binds ALV Alisporivir (ALV) (N-ethyl-L-valine at Pos 4) ALV->CypA Binds Immune Immunosuppression CaN->Immune Induces

Figure 1: Mechanistic divergence of CsA and Alisporivir via N-ethyl-L-valine substitution.

Process Chemistry: NEV as a Critical Quality Attribute (CQA)

Beyond intentional drug design, N-ethyl-L-valine derivatives frequently emerge as critical process impurities in the synthesis of valine-ester prodrugs. During the industrial synthesis of Valacyclovir hydrochloride (an L-valine ester of acyclovir), the choice of reaction solvent dictates the impurity profile. If ethanol is utilized during the deprotection or crystallization phases, a transesterification and N-alkylation side reaction occurs, generating Acyclovir N-ethyl-L-valinate hydrochloride[3][4].

Because this N-ethyl impurity directly impacts the pharmacokinetic release profile of the prodrug, regulatory agencies require stringent monitoring of this specific NEV-derivative in Abbreviated New Drug Applications (ANDAs)[4].

Quantitative Data Summary

The table below summarizes the structural and pharmacological divergence achieved by incorporating N-ethyl-L-valine into the cyclosporin scaffold.

Property / MetricCyclosporin A (CsA)Alisporivir (ALV)
Residue at Position 3 SarcosineN-methyl-D-alanine
Residue at Position 4 N-methyl-L-leucineN-ethyl-L-valine
CypA Binding Affinity (IC₅₀) ~2.5 nM~2.0 nM
Calcineurin Inhibition (IC₅₀) ~15 nM> 10,000 nM
Immunosuppressive Activity HighNone
Primary Clinical Application Organ TransplantAntiviral / Muscular Dystrophy

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporating N-Ethyl-L-Valine

Coupling N-alkylated amino acids—especially those with Cβ-branching like NEV—is notoriously difficult due to severe steric hindrance. Standard carbodiimide chemistry (e.g., DIC/Oxyma) will result in truncated sequences.

Workflow Step1 1. Resin Swelling & Deprotection (Fmoc-AA-CTC Resin) Step2 2. NEV Activation (Fmoc-NEV-OH + HATU/HOAt) Step1->Step2 Step3 3. NEV Coupling (60°C, Extended Time) Step2->Step3 Step4 4. Subsequent AA Activation (Acyl Fluoride Generation) Step3->Step4 Step5 5. Difficult Coupling onto NEV (Overcoming N-alkyl Steric Bulk) Step4->Step5

Figure 2: Optimized SPPS workflow for incorporating sterically hindered N-ethyl-L-valine.

Step-by-Step Methodology:

  • Resin Preparation: Swell 2-Chlorotrityl chloride (CTC) resin loaded with the C-terminal amino acid in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Activation of Fmoc-NEV-OH:

    • Causality: To overcome the steric bulk of the N-ethyl group, highly reactive uronium salts must be used.

    • Action: Pre-activate 4.0 eq of Fmoc-N-ethyl-L-valine with 3.9 eq of HATU and 4.0 eq of HOAt in DMF. Add 8.0 eq of DIPEA. Stir for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Heat the reaction to 60°C using microwave assistance for 1 hour.

  • Self-Validating System (The Chloranil Test):

    • Causality: The standard Kaiser test yields false negatives for secondary amines.

    • Action: Perform a Chloranil test. A successful deprotection of the newly coupled NEV will yield a dark blue/green bead color, validating the presence of the free secondary amine.

  • Coupling onto NEV (The Critical Step):

    • Causality: The secondary amine of NEV is shielded by both the N-ethyl group and the isopropyl side chain. Bulky active esters (like OBt) cannot penetrate this shield.

    • Action: Activate the next incoming amino acid as an acyl fluoride using DAST (Diethylaminosulfur trifluoride) and DIPEA in DCM. The exceptionally small atomic radius of the fluoride leaving group allows the electrophilic carbonyl to be attacked by the hindered NEV amine. React for 12 hours at room temperature.

Protocol B: Self-Validating CypA PPIase Inhibition Assay

To confirm that the synthesized NEV-containing peptidomimetic retains its target affinity without CaN liability, a Peptidyl-Prolyl Isomerase (PPIase) assay is required.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 8.0), 100 mM NaCl, and 0.01% CHAPS. Keep at 10°C to slow the spontaneous cis/trans isomerization of the substrate.

  • Enzyme & Inhibitor Incubation: Incubate 5 nM of recombinant human CypA with varying concentrations of the NEV-peptide (0.1 nM to 10 μM) for 30 minutes.

  • Reaction Initiation: Add the chromogenic substrate Suc-AAPF-pNA (N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) dissolved in trifluoroethanol, followed immediately by an excess of α-chymotrypsin.

    • Causality: α-chymotrypsin rapidly cleaves only the trans form of the substrate, releasing p-nitroaniline (absorbance at 390 nm). CypA accelerates the conversion of cis to trans. Inhibiting CypA slows the rate of absorbance increase.

  • Self-Validating System (Quality Control):

    • Action: Run a parallel assay using native Cyclosporin A (CsA) as a positive control.

    • Validation Criteria: The assay is only deemed valid if the CsA control yields an IC₅₀ between 2.0 nM and 5.0 nM. If the CsA IC₅₀ drifts beyond this window, the recombinant CypA has likely denatured, and the assay must be rejected.

References

  • Title: X-ray structure of alisporivir in complex with cyclophilin A at 1.
  • Title: Chemical structure of alisporivir. The chemical modifications in...
  • Source: google.
  • Source: scbt.

Sources

Troubleshooting & Optimization

preventing racemization during N-ethyl-L-valine peptide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-Ethyl-L-Valine Peptide Coupling & Racemization

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to incorporate highly hindered N-alkylated amino acids like N-ethyl-L-valine (N-Et-Val) into their sequences.

The combination of β -branching (the isopropyl side chain) and N-alkylation (the ethyl group) creates a "perfect storm" of steric hindrance. This bulk reduces the amidation reactivity of the residue to approximately 1/10th to 1/100th that of a standard amino acid[1]. Because the coupling rate is drastically slowed, the activated amino acid intermediate spends an extended period in a vulnerable state, leading to severe racemization (epimerization). This guide deconstructs the chemical causality behind these failures and provides field-proven, self-validating protocols to ensure stereochemical integrity.

Part 1: The Mechanistic Causality of Racemization

To prevent racemization, we must first understand the pathways that cause it. When Fmoc-N-Et-Val-OH is activated, the slow rate of aminolysis allows two competing side reactions to outpace the desired peptide bond formation[2]:

  • Direct Enolization: The tertiary amine base (e.g., DIEA or TEA) used in the coupling reaction abstracts the α -proton of the activated amino acid. The resulting enolate re-protonates non-stereospecifically, yielding the D-epimer[2].

  • Oxazolonium Ion Formation: While Fmoc (urethane) protecting groups generally suppress this pathway compared to N-acyl groups, the N-ethyl modification forces the urethane bond into a cis-amide conformation. This proximity allows the urethane carbonyl oxygen to attack the activated ester, forming an oxazolonium intermediate that rapidly racemizes before ring-opening[2].

Racemization A Activated Fmoc-N-Et-Val (Slow Aminolysis) B Direct Enolization (Base-Catalyzed) A->B Excess/Strong Base C Oxazolonium Ion Intermediate A->C cis-Amide Conformation E L-Peptide (Desired Product) A->E Fast Aminolysis (HATU/COMU) D D-Epimer (Racemized Peptide) B->D Protonation C->D Ring Opening

Mechanistic pathways of N-ethyl-L-valine racemization during slow peptide coupling.

Part 2: Troubleshooting FAQs

Q1: I am seeing >15% D-epimer when coupling Fmoc-N-Et-Val-OH using standard HBTU/DIEA. Why is this happening, and how do I fix it? A: HBTU is a second-generation reagent that generates an OBt active ester. This ester is simply not reactive enough to overcome the steric bulk of N-Et-Val rapidly. Consequently, the activated species lingers, and the strong base (DIEA, pKa ~10.5) catalyzes direct enolization. Solution: Switch to a third-generation uronium salt like HATU or COMU [3]. These generate highly reactive OAt or Oxyma active esters, accelerating aminolysis so it outcompetes the racemization pathways[4],[5].

Q2: What is the optimal base to minimize base-catalyzed enolization? A: You must replace DIEA with TMP (2,4,6-collidine) . TMP is a highly sterically hindered, weaker base (pKa ~7.4). It is basic enough to neutralize the acidic byproducts of the coupling reaction but too weak and bulky to efficiently abstract the sterically shielded α -proton of N-Et-Val, effectively shutting down the direct enolization pathway.

Q3: I am trying to couple the next amino acid ONTO the N-Et-Val residue already on the resin, but the coupling fails completely. Why? A: You have shifted from activating a hindered carboxyl group to attacking with a hindered secondary amine. The N-ethyl group shields the nucleophilic nitrogen, preventing standard bulky active esters (like OBt/OAt) from approaching the optimal transition state angle. Solution: You must use an activating group with a minimal steric footprint. In situ generated acid chlorides using BTC (bis(trichloromethyl)carbonate, or triphosgene) are the gold standard here, allowing quantitative, racemization-free coupling to N-alkylated peptidyl-resins[6],[7].

Part 3: Quantitative Reagent Selection

To standardize your workflows, refer to the following data-driven comparison of coupling reagents for sterically hindered applications.

Coupling ReagentActive Ester GeneratedRelative Aminolysis RateRacemization RiskOptimal Use Case for N-Et-Val
HBTU / DIC OBtSlow (1x)HighDo not use for N-alkylated/branched residues.
HATU OAtFast (10x)LowActivating Fmoc-N-Et-Val-OH[3].
COMU OxymaVery Fast (15x)Very LowActivating Fmoc-N-Et-Val-OH (safer byproduct profile)[4].
BTC (Triphosgene) Acid ChlorideExtreme (50x)NoneCoupling the next amino acid onto resin-bound N-Et-Val[6].

Part 4: Workflow Decision Matrix

Workflow Start N-Ethyl-Valine Coupling Strategy Q1 Reaction Type? Start->Q1 Act Activating Fmoc-N-Et-Val-OH (Carboxyl Reactivity) Q1->Act To Coupling onto N-Et-Val (Amine Nucleophilicity) Q1->To Act_Sol Execute Protocol A: HATU/HOAt + TMP Act->Act_Sol To_Sol Execute Protocol B: BTC In Situ Acid Chloride To->To_Sol

Decision matrix for selecting coupling strategies based on the position of N-ethyl-L-valine.

Part 5: Self-Validating Experimental Protocols

Protocol A: HATU/TMP-Mediated Activation of Fmoc-N-Et-Val-OH

Objective: Couple Fmoc-N-Et-Val-OH to a primary amine on the resin with <2% racemization.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF). Wash thoroughly with DMF (5x) and DCM (3x).

  • Pre-Activation (Crucial Timing): In a dry vial, dissolve Fmoc-N-Et-Val-OH (3.0 eq) and HATU (2.9 eq) in a minimal volume of a 1:1 mixture of DMF/DCM. Note: The slight deficit of HATU prevents guanidinylation of the resin-bound amine.

  • Base Addition: Add TMP (2,4,6-collidine) (6.0 eq) to the vial. Stir for exactly 60 seconds to form the OAt active ester. Do not exceed this time, as prolonged pre-activation increases enolization risk.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Micro-Cleavage): Withdraw 5 mg of resin. Wash with DCM and cleave using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via Chiral LC-MS. You must confirm the D-epimer peak integrates to <2% relative to the L-peptide product.

Protocol B: BTC-Mediated Coupling ONTO Resin-Bound N-Et-Val

Objective: Couple a standard Fmoc-Amino Acid onto the highly hindered secondary amine of N-Et-Val without fragmentation or failure.

Step-by-Step Methodology:

  • Solvent Exchange: The secondary amine of N-Et-Val is highly sensitive to solvation. Wash the Fmoc-deprotected N-Et-Val-peptidyl-resin strictly with anhydrous THF (5x).

  • Reagent Preparation: In a fume hood, dissolve the incoming Fmoc-AA-OH (3.0 eq) and BTC (bis(trichloromethyl)carbonate) (1.0 eq) in anhydrous THF[6],[7].

  • In Situ Acid Chloride Generation: Slowly add TMP (8.0 eq) to the solution dropwise over 2 minutes. Caution: This generates the Fmoc-amino acid chloride in situ. Ensure rigorous ventilation.

  • Coupling: Immediately transfer the solution to the resin. Agitate for 3 hours at room temperature.

  • Validation (Bromophenol Blue Test): Standard ninhydrin (Kaiser) tests yield false negatives for secondary amines[8].

    • Withdraw a few resin beads and wash with methanol.

    • Add 2 drops of a 0.5% Bromophenol Blue solution in DMF[8].

    • Self-Validation: If the beads remain blue/green, unreacted secondary amine is present (repeat coupling). If the beads turn strictly yellow, the coupling is 100% complete.

References

  • Peptide Coupling Reagents, More than a Letter Soup Source: ACS Publications URL:[Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides Source: ChemRxiv URL:[Link]

  • Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ Source: ResearchGate / Angewandte Chemie URL:[Link]

  • In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis Source: PubMed / Journal of Peptide Research URL:[Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis Source: ACS Publications URL:[Link]

Sources

🧪 Technical Support Center: Overcoming Steric Hindrance in N-Ethyl-L-Valine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing the notorious challenges of coupling onto N-alkylated, β -branched amino acids.

Coupling an amino acid onto N-ethyl-L-valine presents extreme steric and electronic barriers. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield amidation and prevent critical side reactions like diketopiperazine (DKP) formation.

Diagnostic Workflow: Hindered Coupling Resolution

Use the following logical workflow to diagnose and resolve incomplete couplings and side reactions associated with N-ethyl-L-valine.

TroubleshootingWorkflow Start Assess N-Ethyl-L-Valine Coupling Yield CheckYield Yield < 80%? Start->CheckYield CheckReagent Current Reagent? CheckYield->CheckReagent Yes DKP DKP Formation During Deprotection? CheckYield->DKP No Standard DIC/HOBt or HBTU CheckReagent->Standard SwitchReagent Switch to COMU, HATU, or Triphosgene Standard->SwitchReagent CheckHeating Temperature? SwitchReagent->CheckHeating RoomTemp Room Temp (25°C) CheckHeating->RoomTemp ApplyMAPS Apply Microwave Heating (75°C) RoomTemp->ApplyMAPS ApplyMAPS->DKP DKPYes Yes DKP->DKPYes Yes Success Successful Coupling & Elongation DKP->Success No UseCTC Use 2-CTC Resin & Shorten Fmoc Removal DKPYes->UseCTC UseCTC->Success

Decision tree for troubleshooting hindered N-ethyl-L-valine coupling and DKP formation.

Core Troubleshooting Guides (Q&A)

Q1: Why is coupling the next amino acid onto resin-bound N-ethyl-L-valine failing even with standard reagents like DIC/HOBt or HBTU?

Causality: The difficulty arises from a "double steric penalty." Valine possesses a bulky β -branched isopropyl side chain. When the α -nitrogen is alkylated with an ethyl group, the nucleophilicity of the secondary amine is significantly reduced, and the steric bulk physically blocks the incoming activated acyl intermediate[1]. Standard carbodiimide (DIC) or benzotriazole-based (HBTU) reagents do not form an active ester reactive enough to overcome this immense activation energy barrier. Solution: Transition to third-generation uronium-type reagents like 2 or 3 . COMU utilizes an Oxyma leaving group and a morpholino carbon skeleton, which provides superior reactivity and solubility compared to HOBt/HOAt-based reagents, making it ideal for sterically demanding N-alkylations[2]. If uronium reagents fail, triphosgene-mediated acid chloride formation is the definitive fallback[4].

Q2: I am using HATU, but my yields are still below 50%. How can I drive the reaction to completion?

Causality: At room temperature, the kinetic energy is insufficient to overcome the rotational barriers of the N-ethyl group and the incoming Fmoc-amino acid. Furthermore, hydrophobic sequences containing N-alkylated valine are prone to severe on-resin aggregation, which collapses the resin matrix and hides the reactive sites. Solution: Implement 5 . Elevated temperatures (typically 75°C) disrupt inter-chain hydrogen bonding (reducing aggregation) and provide the thermodynamic push required for the sterically hindered amide bond formation[5].

Q3: After successfully coupling onto N-ethyl-L-valine, I lose my dipeptide during the subsequent Fmoc deprotection. What is happening?

Causality: You are experiencing Diketopiperazine (DKP) formation . N-alkylated dipeptides strongly favor the cis amide bond conformation. During the standard 20% piperidine Fmoc deprotection of the second amino acid, the newly freed primary amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide off the resin as a cyclic DKP[1]. Solution:

  • Resin Choice: Use highly sterically hindered resins like 2-Chlorotrityl chloride (2-CTC) resin. The bulky trityl linker physically impedes the cyclization transition state.

  • Deprotection Conditions: Shorten the deprotection time or use a milder base/solvent combination (e.g., 20% piperazine in DMF, or adding 0.1 M HOBt to the piperidine solution to suppress the nucleophilic attack).

Reagent Selection Matrix

To facilitate rapid decision-making, below is a comparative analysis of coupling reagents for N-ethyl-L-valine amidation:

Coupling ReagentActivation TypeSteric ToleranceReactivity LevelByproduct ProfileRecommended Application
HBTU / TBTU BenzotriazoleLowModerateLow toxicityStandard SPPS (Unhindered)
HATU 7-Aza-benzotriazoleHighHighModeratePrimary choice for N-alkyl AA[3]
COMU Oxyma / MorpholinoVery HighVery HighWater-soluble, safeHighly hindered N-ethyl AA[6]
Triphosgene Acid ChlorideExtremeExtremeHighly toxic gasRefractory couplings (e.g., N-ethyl-Val)[4]

Validated Experimental Protocols

Protocol A: Microwave-Assisted COMU Coupling onto N-Ethyl-L-Valine

This self-validating system utilizes COMU for maximum activation and the Chloranil test to verify the consumption of the secondary amine.

Reagents: Fmoc-AA-OH (3.0 eq), COMU (3.0 eq), DIPEA (6.0 eq), NMP (solvent). Step-by-step Methodology:

  • Resin Swelling: Swell the 2-CTC resin bearing the N-ethyl-L-valine in NMP for 30 minutes at room temperature. Drain.

  • Pre-activation: In a separate vial, dissolve Fmoc-AA-OH and COMU in NMP (0.2 M concentration). Add DIPEA. The solution will turn a distinct yellow/orange, indicating the formation of the active Oxyma ester. Allow pre-activation for exactly 1 minute[2].

  • Coupling: Transfer the activated cocktail to the reaction vessel containing the resin.

  • Microwave Irradiation: Irradiate the vessel at 75°C for 15 minutes. Ensure continuous nitrogen bubbling to maintain uniform heat distribution and resin suspension.

  • Washing: Drain the reaction mixture. Wash the resin with NMP ( 5×1 min) and DCM ( 3×1 min).

  • Validation (Chloranil Test): Take a few resin beads and perform a Chloranil test (ninhydrin is ineffective for secondary amines).

    • Result Interpretation: A colorless/yellow bead indicates successful coupling (secondary amine consumed). A dark blue/green bead indicates incomplete coupling. If positive, repeat steps 2-5.

Protocol B: Triphosgene-Mediated Acid Chloride Formation (For Refractory Sequences)

Use only when Protocol A fails. Requires strict safety protocols in a fume hood due to phosgene generation.

Step-by-step Methodology:

  • Preparation: In a fume hood, dissolve Fmoc-AA-OH (3.0 eq) in dry THF.

  • Activation: Add triphosgene (1.0 eq) and 2,4,6-collidine (10.0 eq) to the solution at 0°C. Stir for 15 minutes to form the Fmoc-AA-Cl intermediate[4].

  • Coupling: Add the activated mixture to the resin-bound N-ethyl-L-valine.

  • Reaction: Shake at room temperature for 2 hours.

  • Washing & Validation: Wash extensively with THF, then DCM. Validate via the Chloranil test.

Frequently Asked Questions (FAQs)

Q: Can I use DIC/Oxyma instead of COMU for N-ethyl-L-valine? While DIC/Oxyma is an excellent, low-epimerization reagent combination for standard synthesis, it often lacks the sheer activation energy required for β -branched, N-alkylated amines. COMU pre-forms the active ester much faster and drives the equilibrium forward more aggressively[2].

Q: Why do I see a mass corresponding to a deletion sequence (-Val) in my final cleavage? This is a hallmark of incomplete coupling. Because N-ethyl-L-valine is so hindered, if the subsequent amino acid fails to couple completely and capping is not performed, the unreacted secondary amine will slowly react in subsequent cycles, creating a complex mixture of deletion peptides. Always cap with acetic anhydride/DIPEA after attempting to couple onto N-ethyl-L-valine.

Q: Does the N-ethyl group cause epimerization of the Valine residue? N-alkylation actually prevents the formation of the oxazolone intermediate, which is the primary pathway for epimerization during activation. However, the incoming amino acid being coupled onto the N-ethyl-L-valine is at high risk of epimerization due to the long reaction times and harsh bases (like DIPEA) required. Using COMU with a weaker base like TMP (2,4,6-trimethylpyridine) can mitigate this[2].

References

  • Tuning of Protease Resistance in Oligopeptides through N-Alkylation - PMC Source: nih.gov URL:4

  • COMU: a third generation of uronium-type coupling reagents - PubMed Source: nih.gov URL:6

  • Solid-Phase Peptide Synthesis in Water Using Microwave-Assisted Heating | Organic Letters Source: acs.org URL:5

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides | Journal of Medicinal Chemistry Source: acs.org URL:1

  • COMU: A third generation of uronium-type coupling reagents Source: luxembourg-bio.com URL:2

  • HATU | Peptide Coupling Reagent Source: medchemexpress.com URL:3

Sources

Technical Support Center: Optimizing Cleavage Conditions for N-Ethyl-L-Valine Containing Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting one of the most notoriously difficult classes of molecules in solid-phase peptide synthesis (SPPS): peptides containing N-alkylated amino acids.

Incorporating N-ethyl-L-valine (N-Et-Val) introduces severe steric hindrance and alters the electronic properties of the peptide backbone. This guide provides field-proven, mechanistically grounded solutions to the three most common failure modes: premature cleavage via diketopiperazine formation, sluggish acidolysis, and prolonged-cleavage side reactions.

Part 1: Troubleshooting & FAQs

Q1: Why is my N-Et-Val peptide cleaving prematurely, yielding a truncated mass and a cyclic byproduct?

Mechanistic Causality: You are likely observing Diketopiperazine (DKP) formation. When N-Et-Val is located at the C-terminus or position 2, the N-ethyl group heavily restricts the ϕ/ψ dihedral angles, forcing the peptide bond into a cis conformation. During the Fmoc deprotection of the third amino acid, the newly liberated primary amine is brought into perfect spatial proximity with the C-terminal ester linkage. Under the basic conditions of piperidine, this triggers a rapid intramolecular nucleophilic attack, releasing a 6-membered DKP ring and prematurely cleaving your peptide from the resin[1].

The Solution:

  • Steric Blocking: Switch your solid support to a highly sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin. The massive bulk of the trityl linker physically shields the ester bond from the nucleophilic amine, suppressing DKP formation[2].

  • Minimize Base Exposure: Utilize in situ neutralization protocols or alternative protecting groups (like Bsmoc) to reduce the time the free amine spends in a basic environment[1].

DKP_Mechanism A Fmoc-Xaa-N(Et)Val-Resin B Piperidine (Fmoc Removal) A->B C H2N-Xaa-N(Et)Val-Resin (Free Amine) B->C D cis-Peptide Bond Conformation (Induced by N-Ethyl) C->D E Intramolecular Nucleophilic Attack (Amine attacks C-terminal ester) D->E F Diketopiperazine (DKP) + Truncated Peptide Loss E->F

Mechanism of Diketopiperazine (DKP) formation driven by N-ethyl induced cis-conformation.

Q2: I am using standard TFA/TIS/H₂O (95:2.5:2.5), but my N-Et-Val peptide is only partially cleaved after 2 hours. How do I drive it to completion?

Mechanistic Causality: The branched β -carbon of the valine isopropyl side chain, combined with the N-ethyl group, creates an extreme steric shield around the C-terminal anchoring bond. Trifluoroacetic acid (TFA) must first protonate the carbonyl oxygen of the linker to initiate acidolysis. The physical bulk of N-Et-Val prevents the bulky, solvated TFA clusters from accessing this site, drastically reducing cleavage kinetics[3]. Furthermore, highly N-alkylated peptide backbones are susceptible to oxazolonium-mediated fragmentation under harsh acidic conditions[3].

The Solution: Do not simply leave the peptide in TFA overnight, as this will destroy sensitive residues. Instead, utilize a Double-Pass Cleavage with mild heating (30–35 °C). Heating increases the kinetic energy of the system, allowing TFA molecules to penetrate the steric shield, while the double-pass method ensures the equilibrium is pushed toward complete release[4].

Q3: When I extend the cleavage time to 4 hours to overcome the steric hindrance, I see +56 Da and +252 Da adducts on my LC-MS. What is happening?

Mechanistic Causality: Extended TFA exposure increases the risk of carbocation re-alkylation. As t-butyl (+56 Da) or Pbf (+252 Da) protecting groups are cleaved, they form highly reactive carbocations. In a standard 2-hour cleavage, 2.5% TIS and water are sufficient to quench these. However, at 4 hours, these volatile scavengers are either depleted or kinetically outcompeted, allowing the cations to re-attach to nucleophilic residues like Tryptophan, Tyrosine, or Cysteine[4].

The Solution: Shift to a sulfur-rich scavenger system (e.g., Reagent K). Thioanisole accelerates the removal of sluggish protecting groups, while Ethanedithiol (EDT) acts as a potent, long-lasting cation scavenger during extended cleavages[4].

Part 2: Quantitative Data & Cocktail Optimization

To optimize cleavage for N-Et-Val peptides, you must balance the need for aggressive acidolysis against the risk of side reactions. Use the table below to select the appropriate self-validating cocktail based on your sequence composition.

Cleavage CocktailComposition (v/v)Primary Use CaseMechanistic Advantage
Standard TFA TFA / TIS / H₂O (95 : 2.5 : 2.5)Unhindered sequences lacking sensitive residues.Volatile scavengers allow for easy lyophilization and clean crude profiles.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Extended cleavages (>2h); Sequences rich in Cys, Met, Trp, or Tyr.Thioanisole accelerates deprotection; EDT provides superior, long-lasting cation scavenging[4].
TMSOTf / HMDS TMSOTf / HMDS / TFA (Lewis Acid System)Extreme steric hindrance; Highly N-alkylated backbones prone to acid-hydrolysis.Bypasses traditional oxazolonium-mediated backbone cleavage, allowing safe t-Bu deprotection[3].

Part 3: Self-Validating Experimental Protocol

This protocol utilizes a "Double-Pass" methodology. By incorporating an intermediate LC-MS validation step, the protocol acts as a self-validating system—ensuring you do not subject the peptide to unnecessary acid exposure once cleavage is complete.

Protocol: Double-Pass Heated Cleavage for Sterically Hindered Peptides

Step 1: Resin Preparation & Swelling

  • Transfer 100 mg of dry, fully protected N-Et-Val peptidyl-resin to a fritted cleavage syringe.

  • Swell the resin in Dichloromethane (DCM) for 15 minutes. Drain completely.

Step 2: First Pass Cleavage

  • Prepare 2.0 mL of fresh Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) in a fume hood.

  • Add the cocktail to the resin and agitate gently at room temperature (≤25 °C) for exactly 60 minutes [4].

  • Filter the cleavage cocktail into a 15 mL conical tube containing 10 mL of cold (-20 °C) diethyl ether to precipitate the first batch of peptide.

Step 3: Intermediate LC-MS Validation (Critical Checkpoint)

  • Centrifuge the ether suspension, decant the supernatant, and dissolve a micro-pellet of the precipitate in 100 µL of 50% Acetonitrile/Water.

  • Analyze via LC-MS.

    • Validation Logic: If the target mass is the only major peak and no +tBu (+56 Da) or +Pbf (+252 Da) adducts are present, stop here . The cleavage is complete.

    • If adducts remain, or if the overall yield is suspiciously low (indicating the peptide is still anchored to the resin due to N-Et-Val sterics), proceed to Step 4.

Step 4: Second Pass Cleavage with Mild Heating

  • Add 2.0 mL of fresh Reagent K to the partially cleaved resin remaining in the syringe.

  • Place the syringe in a temperature-controlled heating block or incubator set to 30–35 °C for an additional 30 to 60 minutes [4]. Note: Do not exceed 35 °C to prevent degradation of the peptide backbone.

  • Filter the cocktail into a fresh tube of cold diethyl ether.

Step 5: Final Isolation

  • Centrifuge the second ether precipitation.

  • Combine the crude pellets from Pass 1 and Pass 2. Wash the combined pellet twice with cold diethyl ether to remove residual phenol and scavengers.

  • Lyophilize the pellet prior to preparative HPLC purification.

Part 4: Troubleshooting Workflow

Cleavage_Workflow Start Evaluate N-Et-Val Peptide Q1 Is N-Et-Val at C-terminus or Position 2? Start->Q1 A1_Yes High DKP Risk Q1->A1_Yes Yes A1_No Standard Elongation Q1->A1_No No Mitigate Use 2-CTC Resin Minimize Piperidine Time A1_Yes->Mitigate Q2 Cleavage Completion at 2 Hours? A1_No->Q2 Mitigate->Q2 A2_No Incomplete Cleavage (Steric Hindrance) Q2->A2_No No A2_Yes Proceed to Precipitation Q2->A2_Yes Yes Opt1 Double-Pass Cleavage (2h + 2h) A2_No->Opt1 Opt2 Mild Heating (30-35°C) + Reagent K A2_No->Opt2

Decision tree for optimizing cleavage conditions and mitigating N-Et-Val specific side reactions.

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Peptide Chemistry URL:[Link][4]

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 ACS Publications URL:[Link][3]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide ACS Omega URL:[Link][1]

Sources

Technical Support Center: Troubleshooting N-Ethyl-L-Valine Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering low yields, sequence deletions, or premature chain cleavage during the incorporation of N-ethyl-L-valine (N-Et-Val).

N-alkylated, beta-branched amino acids like N-Et-Val present extreme steric hindrance. Troubleshooting low yield during its Fmoc deprotection requires diagnosing whether the failure is driven by incomplete Fmoc removal (steric shielding) or intramolecular chain cleavage (Diketopiperazine formation).

Diagnostic Logic: Identifying the Root Cause

Before altering your synthesis protocol, you must identify the exact mechanism destroying your yield. The position of the N-Et-Val residue in your sequence dictates the chemical risk.

Troubleshooting_Logic Start Issue: Low Yield Post N-Et-Val Deprotection Q1 Position of N-Et-Val in Sequence? Start->Q1 DKP_Path Dipeptide Stage (Position 2) Primary Risk: DKP Formation Q1->DKP_Path 2nd Amino Acid Sluggish_Path Elongated Chain (Position >2) Primary Risk: Incomplete Deprotection Q1->Sluggish_Path >2nd Amino Acid Sol1 Action: Use CTC Resin (Steric Shielding) DKP_Path->Sol1 Sol2 Action: 2% DBU / 5% Piperazine (Rapid, Low-DKP Base) DKP_Path->Sol2 Sluggish_Path->Sol2 Enhance Base Strength Sol3 Action: Microwave (75°C) + UV Monitoring at 301 nm Sluggish_Path->Sol3

Caption: Decision tree for troubleshooting low yield during N-ethyl-L-valine Fmoc deprotection.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does standard 20% piperidine fail to deprotect N-ethyl-L-valine efficiently? A: The standard E1cB elimination of the Fmoc group requires the base to abstract the acidic proton at the 9-position of the fluorene ring[1]. N-ethyl-L-valine features dual steric hindrance: the N-ethyl group on the amine and the beta-branched isopropyl group on the alpha-carbon. This massive steric bulk physically shields the Fmoc proton. Piperidine, a bulky secondary amine, struggles to penetrate this shield, leading to sluggish, incomplete deprotection and subsequent deletion sequences.

Q: My peptide is completely disappearing from the resin after N-Et-Val deprotection. What is happening? A: If N-Et-Val is the second amino acid attached to the resin (i.e., you are at the dipeptide stage), you are experiencing Diketopiperazine (DKP) formation . N-alkyl amino acids strongly favor the cis conformation of the peptide bond[2]. When the Fmoc group is removed, the newly freed secondary amine is perfectly aligned to perform an intramolecular nucleophilic attack on the C-terminal ester/amide linkage to the resin. This forms a 6-membered DKP ring, prematurely cleaving your dipeptide into the waste stream[2][3].

DKP_Mechanism A Fmoc-N-Et-Val-Xaa-Resin (Sterically Hindered) B Base Treatment (Fmoc Removal) A->B C Free Secondary Amine (H-N-Et-Val-Xaa-Resin) B->C Sluggish if standard base D cis-Amide Conformation (Proximity Effect) C->D N-alkyl effect E Diketopiperazine (DKP) + Cleaved Resin D->E Intramolecular attack

Caption: Mechanism of Diketopiperazine (DKP) formation during Fmoc deprotection of N-alkyl dipeptides.

Q: Can I just increase the piperidine reaction time to 60 minutes to force the deprotection? A: No. While extended time might eventually remove the Fmoc group, prolonged exposure to 20% piperidine exponentially increases the rate of DKP formation and other base-catalyzed side reactions (like aspartimide formation)[2][4]. You must increase the thermodynamic driving force (heat) or the base strength (DBU), not the time.

Quantitative Data: Deprotection Cocktail Optimization

To resolve these issues, the deprotection cocktail must be carefully selected based on the specific risk profile of your sequence.

Table 1: Comparison of Fmoc Deprotection Cocktails for N-Alkyl Amino Acids

Deprotection CocktailBase Strength (pKa)Fmoc Removal SpeedDKP Formation RiskRecommended Use Case
20% Piperidine / DMF ~11.2Slow (Incomplete)High (13.8% loss)Standard SPPS (Not recommended here)
20% Piperidine + 2% DBU / DMF ~12.5 (DBU)FastVery HighElongated chains (>2 residues)
2% DBU + 5% Piperazine / NMP ~12.5 (DBU)FastLow (<4% loss) Dipeptide stage (DKP suppression)[2]

Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems to ensure chemical transformations are complete before proceeding.

Protocol A: Suppressing DKP at the Dipeptide Stage (Position 2)

When N-Et-Val is the second residue, you must use a sterically bulky resin and a rapid, low-nucleophilicity deprotection cocktail to outcompete DKP cyclization[2].

Materials Required:

  • 2-Chlorotrityl chloride (CTC) resin (The massive steric bulk of the CTC linker physically blocks the intramolecular attack)[2].

  • Deprotection Cocktail: 2% (v/v) DBU and 5% (w/v) Piperazine in NMP.

Methodology:

  • Resin Swelling: Swell the Fmoc-N-Et-Val-Xaa-CTC-Resin in NMP for 20 minutes. Drain completely.

  • Rapid Deprotection: Add the 2% DBU / 5% Piperazine / NMP cocktail. Agitate vigorously for exactly 3 minutes . Drain.

  • Second Treatment: Repeat the cocktail addition for another 3 minutes .

  • Self-Validation Check (UV Monitoring): Collect the effluent from step 3. Dilute 1:100 in NMP and measure UV absorbance at 301 nm (measuring the dibenzofulvene-piperazine adduct). The peak area must be <5% of the first deprotection effluent. If >5%, perform one final 2-minute treatment.

  • Rapid Wash: Wash the resin rapidly with NMP (5 × 1 min) to completely remove the base.

  • Immediate Coupling: Do not leave the resin sitting. Immediately add the pre-activated solution of the next amino acid (e.g., Fmoc-Yyy-OH + HATU/HOAt/DIPEA) to trap the highly reactive secondary amine and permanently prevent DKP formation.

Protocol B: Overcoming Sluggish Deprotection in Elongated Chains (Position >2)

If N-Et-Val is further down the chain, DKP is sterically restricted by the peptide backbone. The primary failure mode is incomplete Fmoc removal due to steric shielding[4].

Materials Required:

  • Deprotection Cocktail: 20% Piperidine + 2% DBU in DMF.

  • Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator+ Alstra).

Methodology:

  • Cocktail Application: Add the 20% Piperidine + 2% DBU / DMF cocktail to the resin.

  • Thermodynamic Push: Heat the reaction vessel to 75°C using microwave irradiation for 5 minutes . (Note: Do not exceed 75°C to prevent epimerization of the N-Et-Val residue).

  • Drain and Repeat: Drain the vessel and repeat the 75°C microwave treatment for an additional 5 minutes .

  • Self-Validation Check (Kaiser Test Alternative): Because N-alkyl amino acids yield a secondary amine, the standard Kaiser (ninhydrin) test will yield a false negative. Instead, use the Chloranil Test (specifically designed for secondary amines).

    • Take a few resin beads.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

    • Let sit for 5 minutes. A dark blue/green bead indicates successful deprotection. A colorless/yellow bead indicates incomplete deprotection, requiring a third microwave cycle.

Sources

improving solubility of N-ethyl-L-valine in DMF and DCM

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with N-ethyl-L-valine .

N-ethyl-L-valine is a sterically hindered, N-alkylated amino acid critical for synthesizing non-immunosuppressive cyclosporin analogs like Alisporivir[1]. However, its native zwitterionic state makes it notoriously difficult to dissolve in moderately polar or non-polar organic solvents. This guide provides the mechanistic causality behind these solubility issues and offers self-validating protocols to overcome them in your workflows.

Quantitative Data: Solubility Profiles

To understand the scope of the problem, we must first look at the thermodynamic relationship between the compound's chemical state and the dielectric constant ( ϵ ) of the target solvents.

Chemical StateSolventDielectric Constant ( ϵ )Est. Solubility LimitSolubilization Mechanism
Free Zwitterion DCM9.1< 0.1 mg/mLN/A (Lattice energy > Solvation energy)
Free Zwitterion DMF36.7< 1.0 mg/mLN/A (Poor H-bond donation)
DIEA Salt (Anionic) DMF36.750 - 100 mg/mLAmine deprotonation / Ion-pairing
Fmoc-Protected DCM9.1> 200 mg/mLLipophilic shielding / Zwitterion disruption
Fmoc-Protected DMF36.7> 200 mg/mLLipophilic shielding / Zwitterion disruption

Visualization: Solubilization Workflows

G Start N-ethyl-L-valine (Zwitterion) Acid Add Acid (e.g., TFA) Protonation Start->Acid Base Add Base (e.g., DIEA) Deprotonation Start->Base Protect Protecting Group (e.g., Fmoc-Cl) Start->Protect Cat Cationic Form Soluble in polar organics Acid->Cat Anion Anionic Form Soluble in DMF Base->Anion Fmoc Fmoc-N-ethyl-L-valine Highly soluble in DCM/DMF Protect->Fmoc

Chemical state transitions of N-ethyl-L-valine for organic solvent compatibility.

Troubleshooting FAQs & Causality

Q1: Why is free N-ethyl-L-valine completely insoluble in DCM and poorly soluble in DMF? Causality: The native state of N-ethyl-L-valine features a protonated secondary amine and a deprotonated carboxylate. This creates a rigid2[2]. Dichloromethane (DCM) is a non-polar halogenated solvent ( ϵ = 9.1) that entirely lacks the dielectric capacity to separate these charges. Dimethylformamide (DMF) is a polar aprotic solvent ( ϵ = 36.7); while it has a higher dielectric constant, it lacks the hydrogen-bond donating capability required to solvate the carboxylate anion effectively[3]. Consequently, the lattice energy of the solid outcompetes the solvation energy provided by these organic solvents[4].

Q2: How can I temporarily solubilize the free amino acid in DMF for a direct solution-phase coupling? Causality: You must disrupt the zwitterionic state by shifting the pH. By adding a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIEA), you deprotonate the secondary amine. This converts the molecule into an anionic carboxylate paired with a lipophilic DIEA cation, drastically lowering the lattice energy and allowing DMF to solvate the complex[5].

Q3: I am using N-ethyl-L-valine for Solid-Phase Peptide Synthesis (SPPS). What is the best strategy to ensure solubility in DCM/DMF mixtures? Causality: For SPPS, relying on in-situ salt formation is highly inefficient and can lead to incomplete couplings, especially given the steric hindrance of the N-ethyl group. The definitive solution is pre-derivatization with a protecting group (e.g., Fmoc). Fmoc protection converts the basic secondary amine into a neutral carbamate, permanently destroying the zwitterion. The massive lipophilic bulk of the fluorenyl group ensures near-infinite solubility in both 6[6].

Q4: During my coupling reaction in DCM, I observe sudden precipitation. How do I troubleshoot this? Causality: This is a classic polarity mismatch. As the peptide chain elongates, or as the activated ester intermediate forms, the lipophilicity of the system changes. DCM is excellent for swelling polystyrene resins but poor at solvating growing peptide chains prone to hydrogen-bonding aggregation[7]. Solution: Perform a solvent switch to a more polar aprotic environment. A 1:1 mixture of DCM and DMF, or switching entirely to N-Methyl-2-pyrrolidone (NMP), will disrupt intermolecular aggregation and restore solubility.

Decision Matrix

DecisionTree Q1 Identify Downstream Application SPPS Solid-Phase Peptide Synthesis Q1->SPPS SolPhase Solution-Phase Synthesis Q1->SolPhase FmocReq Use Fmoc-protected derivative Dissolve in DCM/DMF SPPS->FmocReq BaseReq Use Base-Assisted Dissolution (DIEA in DMF) SolPhase->BaseReq Trouble Precipitation Occurs? FmocReq->Trouble BaseReq->Trouble Heat Apply gentle heat (40°C) or sonication Trouble->Heat Yes

Troubleshooting decision tree for solubilizing N-ethyl-L-valine in workflows.

Self-Validating Experimental Protocols

Protocol 1: Base-Assisted Solubilization of Free N-Ethyl-L-Valine in DMF

Use this protocol when direct solution-phase coupling of the free amino acid is required.

  • Preparation: Weigh the required amount of free N-ethyl-L-valine powder.

  • Suspension: Suspend the powder in anhydrous DMF (approximately 10 mL per gram of amino acid). The mixture will initially be highly opaque.

  • Deprotonation: Add 1.2 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIEA) dropwise while stirring.

  • Kinetic Assistance: Sonicate the suspension for 5–10 minutes at room temperature.

  • Self-Validation Step: Observe the transition from a cloudy suspension to a clear, pale-yellow solution. To confirm complete dissolution without degradation, spot 1 µL of the solution on a silica TLC plate under UV light (or use ninhydrin stain); a single tight spot indicates successful solvation without side-reactions. If particulates remain, add an additional 0.1 eq of DIEA and gently warm to 40°C.

Protocol 2: Fmoc-Derivatization for DCM/DMF Compatibility (SPPS)

Use this protocol to permanently convert the zwitterion into a highly soluble building block for peptide synthesis.

  • Aqueous Solubilization: Dissolve free N-ethyl-L-valine in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

  • Activation: Cool the reaction vessel to 0°C. Add 1.1 equivalents of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) dissolved in dioxane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12 hours.

  • Precipitation: Acidify the mixture carefully with 1M HCl until the pH reaches 2.0. The Fmoc-N-ethyl-L-valine will precipitate as a white solid.

  • Extraction: Extract the aqueous layer with DCM (3x). The lipophilic Fmoc-protected compound will readily partition into the organic layer. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Step: Perform TLC (DCM:MeOH 9:1). The protected product will migrate rapidly with the solvent front ( Rf​ ~0.8), whereas any unreacted zwitterionic starting material will remain completely stuck at the baseline ( Rf​ = 0.0). This confirms the total destruction of the ionic lattice and guarantees downstream solubility in DCM/DMF.

References

  • Zwitterion - chemeurope.com | chemeurope.com |
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs | acs.org |
  • Solvents for Solid Phase Peptide Synthesis | peptide.com |
  • How to synthesize hydrophobic peptides - Choosing the Right Solvent | biotage.com |
  • Peptide solubility guidelines | huji.ac.il |
  • How to dissolve free amino acids?
  • X-ray structure of alisporivir in complex with cyclophilin A

Sources

resolving HPLC co-elution issues for N-ethyl-L-valine enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers facing unexpected peak overlap when analyzing non-proteinogenic or derivatized amino acids.

Separating the enantiomers of N-ethyl-L-valine and N-ethyl-D-valine presents a unique chromatographic challenge. Because N-alkylation converts the primary amine of standard valine into a secondary amine, traditional separation methods often fail. This guide provides field-proven, self-validating workflows to resolve this co-elution through both direct and indirect chromatographic strategies.

Section 1: Mechanistic FAQ – Understanding the Co-Elution

Q: Why does N-ethyl-valine co-elute on my standard polysaccharide chiral column (e.g., CHIRALCEL OD or CHIRALPAK AD) when underivatized valine separates perfectly? A: Enantiorecognition on polysaccharide-based chiral stationary phases (CSPs) relies heavily on hydrogen bonding between the analyte's primary amine (-NH 2​ ) and the carbamate linkages of the stationary phase[1]. The addition of the ethyl group converts the primary amine into a secondary amine. This modification introduces significant steric hindrance and eliminates a critical hydrogen-bond donor. Consequently, the binding affinity and chiral recognition are drastically reduced, leading to peak coalescence or complete co-elution.

Q: What is the most reliable direct separation method for N-alkyl zwitterions? A: Zwitterionic CSPs (such as CHIRALPAK ZWIX) are the gold standard for this application. Unlike polysaccharide columns, ZWIX columns utilize a synergistic double ion-pairing mechanism. They contain both anion- and cation-exchange functional groups (cinchona alkaloid derivatives and chiral sulfonic acids). This allows the stationary phase to simultaneously lock onto the carboxylate and the secondary ammonium ion of N-ethyl-valine, forcing the molecule into a rigid chiral pocket where steric differentiation of the enantiomers can occur[2].

Q: I don't have a zwitterionic column. Can I use pre-column derivatization with OPA (o-phthalaldehyde) and run it on my standard C18 column? A: No. OPA strictly requires a primary amine to form its highly fluorescent isoindole derivative. Because N-ethyl-valine is a secondary amine, OPA derivatization will yield extremely poor or no reaction. For secondary amines, you must use Marfey's Reagent (FDAA) , which undergoes nucleophilic aromatic substitution with both primary and secondary amines to form stable diastereomers[3].

Section 2: Workflow Decision Matrix

Use the following logic to determine the best approach for your specific laboratory constraints and detection capabilities.

DecisionTree Start N-Ethyl-Valine Co-Elution Direct Direct Separation (Chiral Column) Start->Direct Need rapid screening & intact recovery Indirect Indirect Separation (Derivatization) Start->Indirect Need high sensitivity (UV/Vis detection) ZWIX Zwitterionic CSP (e.g., CHIRALPAK ZWIX) Double Ion-Pairing Direct->ZWIX Preferred Macro Macrocyclic Glycopeptide (e.g., Chirobiotic T) Steric/H-Bonding Direct->Macro Alternative Marfeys Marfey's Reagent (FDAA) Reacts w/ Secondary Amines Forms Diastereomers Indirect->Marfeys Recommended OPA OPA / Thiol Reagent (Avoid: Poor reactivity with secondary amines) Indirect->OPA Not Recommended

Figure 1: Decision matrix for resolving N-ethyl-valine enantiomers via direct or indirect HPLC.

Section 3: Direct Separation Troubleshooting (Zwitterionic CSP)

If you require intact recovery of the enantiomers or are utilizing LC-MS, direct separation via a zwitterionic column is highly recommended.

Protocol: ZWIX Method Optimization

To establish a self-validating system, ensure your mobile phase provides efficient protic solvation to all ionized species involved in the double ion-exchange equilibria[4].

  • Column Selection: CHIRALPAK ZWIX(+) or ZWIX(-) (250 x 4.6 mm, 3 µm). Note: Switching from ZWIX(+) to ZWIX(-) will reliably reverse the enantiomer elution order, providing a built-in validation step for your assay.

  • Bulk Mobile Phase: Prepare a mixture of Methanol / Acetonitrile / Water (49:49:2, v/v/v). Methanol is absolutely critical here; its pronounced protic properties facilitate the necessary ion-exchange interactions.

  • Additives (Critical Step): Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA). The combined presence of acidic and basic additives is mandatory to modulate the intra-molecular counterion effect of the chiral selector[4]. (For LC-MS compatibility, replace DEA with 25 mM Ammonium Formate).

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min

    • Temperature: 25°C

    • Detection: ELSD or LC-MS (MRM mode), as N-ethyl-valine lacks a strong UV chromophore.

Section 4: Indirect Separation (Marfey's Derivatization)

If you only have access to standard achiral C18 columns and UV detectors, indirect separation is your best route. FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) features a highly electron-deficient aromatic ring. The secondary amine of N-ethyl-valine attacks the carbon bearing the fluorine (an excellent leaving group) via nucleophilic aromatic substitution (S N​ Ar), yielding stable diastereomers[5].

Marfeys Step1 Sample Prep N-ethyl-DL-valine in H2O/Acetone Step2 Reagent Addition Add 1% FDAA + NaHCO3 (pH 8-9) Step1->Step2 Step3 Incubation 40°C for 1 hour (Nucleophilic Sub.) Step2->Step3 Step4 Quenching Add 2M HCl Stop reaction Step3->Step4 Step5 RP-HPLC C18 Column Separate Diastereomers Step4->Step5

Figure 2: Step-by-step workflow for Marfey's reagent (FDAA) derivatization of secondary amines.

Protocol: Step-by-Step Marfey's Derivatization
  • Sample Preparation: Dissolve 50 µmol of the N-ethyl-valine sample in 50 µL of a Water/Acetone (1:1) mixture.

  • Reagent Addition: Add 100 µL of a 1% (w/v) solution of FDAA in acetone.

  • Alkalinization: Add 20 µL of 1 M Sodium Bicarbonate (NaHCO 3​ ). This ensures the pH remains between 8-9, keeping the secondary amine deprotonated and nucleophilic[6].

  • Incubation: Heat the mixture at 40°C for exactly 1 hour. Do not exceed 55°C, as elevated temperatures combined with basic conditions can induce trace racemization of the amino acid[6].

  • Quenching: Stop the reaction by adding 10 µL of 2 M HCl. This neutralizes the mixture, protonates the remaining unreacted amines, and halts the S N​ Ar reaction[5].

  • HPLC Analysis: Inject onto a standard C18 reversed-phase column. Use a linear gradient of Water (with 0.1% TFA) and Acetonitrile. Detect via UV at 340 nm.

Section 5: Method Comparison Data

To assist in your experimental design, the quantitative and qualitative parameters of the discussed methodologies are summarized below:

Separation StrategyColumn ChemistryDetection MethodAnalyte RecoveryKey AdvantagePrimary Limitation
Direct (ZWIX) Zwitterionic (Cinchona/Sulfonic)ELSD / LC-MSIntact (100%)No sample prep; elution order reversible[2]Requires specialized detectors (poor UV absorption)
Direct (Macrocyclic) Teicoplanin (Chirobiotic T)ELSD / LC-MSIntact (100%)Operates in aqueous or organic phasesLower resolution for bulky N-alkyl groups
Indirect (Marfey's) Achiral C18 (Reversed-Phase)UV (340 nm)Destructive (0%)High sensitivity; utilizes standard lab equipmentConsumes sample; adds 1.5 hrs of prep time

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. 1

  • Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. PubMed. 2

  • INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Chiral Technologies. 4

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. PMC.

  • Use of Marfey's reagent and analogs for chiral amino acid analysis. ResearchGate. 3

  • Total Structure and Inhibition of Tumor Cell Proliferation of Laxaphycins. ACS Publications. 5

  • Facile Synthesis of N-Acyl-aminoacyl-pCpA for Preparation of Mischarged Fully Ribo tRNA. ACS Publications. 6

Sources

Technical Support Center: N-ethyl-L-valine Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems observed during the synthesis of N-ethyl-L-valine. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Significant formation of a dialkylated by-product (N,N-diethyl-L-valine).

Question: My reaction is producing a substantial amount of N,N-diethyl-L-valine, which is complicating my purification process. How can I minimize this over-alkylation?

Probable Cause: Over-alkylation is a frequent side reaction in reductive aminations when the newly formed secondary amine (N-ethyl-L-valine) successfully competes with the starting primary amine (L-valine) for reaction with acetaldehyde.[1][2] This is particularly problematic if the reaction conditions favor multiple alkylations.

Solutions:

  • Stoichiometry Control: A crucial factor is the molar ratio of your reactants. Using a larger excess of the starting amine (L-valine) can statistically favor the mono-alkylation product.[2][3] However, this may complicate downstream purification. A more controlled approach is to use a slight excess of the aldehyde.

  • Choice of Reducing Agent: The selection of the reducing agent is critical.[2]

    • Milder Agents: Opt for a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[2][4][5] STAB is known for its high selectivity for imines over carbonyls, reducing the likelihood of side reactions.[4][6] It is often preferred over the more toxic sodium cyanoborohydride (NaBH₃CN).[4][5]

    • Stronger Agents: If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it can reduce both the intermediate imine and the starting acetaldehyde.[1][2] To mitigate this, a stepwise (indirect) procedure is recommended where the imine is pre-formed before the addition of NaBH₄.[2][4]

  • Stepwise (Indirect) Reductive Amination: This method offers greater control by separating the imine formation from the reduction step.[2][6]

    • Imine Formation: Dissolve L-valine and acetaldehyde in a suitable solvent like methanol. The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help drive the equilibrium towards imine formation.[2]

    • Reduction: Once the imine formation is complete (monitored by an appropriate analytical technique like TLC or NMR), introduce the reducing agent.[2]

Issue 2: Presence of unreacted L-valine and acetaldehyde in the final product mixture.

Question: My reaction is incomplete, with significant amounts of starting materials remaining. What can I do to drive the reaction to completion?

Probable Cause: Incomplete reactions can stem from several factors, including inefficient imine formation, insufficient reducing agent, or non-optimal reaction conditions. The formation of the imine from the aldehyde and amine is an equilibrium process.[6]

Solutions:

  • pH Optimization: The pH of the reaction medium plays a significant role. Imine formation is generally favored under mildly acidic conditions (pH 4-5).[1] At this pH, the carbonyl group of the aldehyde is protonated, which accelerates the nucleophilic attack by the amine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[1]

  • Water Removal: The formation of the imine releases water.[6] Removing this water as it is formed can shift the equilibrium towards the product. This can be achieved by using a dehydrating agent or a Dean-Stark apparatus if the solvent forms an azeotrope with water.

  • Temperature and Reaction Time: Ensure the reaction is running at an appropriate temperature and for a sufficient duration. Monitoring the reaction progress by TLC, LC-MS, or NMR is crucial to determine the optimal reaction time.[2]

Issue 3: Racemization of the L-valine stereocenter.

Question: I am observing a loss of stereochemical purity in my N-ethyl-L-valine product. What is causing this racemization and how can I prevent it?

Probable Cause: The chiral center in L-valine can be susceptible to racemization, especially under harsh reaction conditions. The formation of an imine with an aldehyde can increase the acidity of the alpha-proton, making it more susceptible to removal by a base, which leads to racemization.[7][8]

Solutions:

  • Mild Reaction Conditions: Employ mild reducing agents and avoid high temperatures. Sodium triacetoxyborohydride is a good choice as it allows for reactions to be carried out under neutral or mildly acidic conditions.[4][5]

  • Avoid Strong Bases: Be cautious with the use of strong bases during the reaction or workup, as they can promote racemization.

  • Enzymatic Methods: For applications requiring very high stereopurity, consider enzymatic reductive amination. Imine reductases (IREDs) and reductive aminases (RedAms) can catalyze this reaction with high enantioselectivity under mild, aqueous conditions.[9][10]

Issue 4: Difficulty in purifying the final N-ethyl-L-valine product.

Question: I'm struggling to isolate pure N-ethyl-L-valine from the reaction mixture, which contains unreacted starting materials and by-products.

Probable Cause: The similar polarities of the desired product, starting materials, and by-products can make separation challenging.

Solutions:

  • Acid-Base Extraction: Since both L-valine and N-ethyl-L-valine are amino acids, they can be manipulated with acid-base extractions. However, their pKa values might be too similar for a clean separation.

  • Crystallization: Fractional crystallization can be an effective purification method if there are sufficient differences in the solubility of the components.[11][12]

  • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids based on their charge.[11][13] By carefully selecting the resin and eluent conditions, you can achieve a good separation of N-ethyl-L-valine from L-valine and other impurities.

  • Derivatization: In some cases, temporarily protecting one of the functional groups can alter the polarity enough to allow for easier separation by chromatography. The protecting group can then be removed.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of L-valine with acetaldehyde?

For this specific transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[4][5] It is a mild and selective reducing agent that is particularly effective for reductive aminations.[5][6] Its advantages include high yields, fewer side products, and non-toxic byproducts compared to sodium cyanoborohydride.[2][4][5]

Q2: Can I use the Eschweiler-Clarke or Leuckart-Wallach reactions for this synthesis?

While the Eschweiler-Clarke and Leuckart-Wallach reactions are classic methods for reductive amination, they may not be ideal for this specific synthesis. The Eschweiler-Clarke reaction typically uses formaldehyde and formic acid for methylation and may not be directly applicable for ethylation.[14][15][16] The Leuckart-Wallach reaction often requires high temperatures and can produce N-formylated byproducts, which would add an extra deprotection step.[3][17][18][19]

Q3: How can I monitor the progress of my reaction?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively follow the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze aliquots taken from the reaction mixture.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it excellent for identifying both expected products and unexpected side products.[20]

Q4: What are the expected yields for this reaction?

With optimized conditions, including the use of a selective reducing agent like NaBH(OAc)₃ and careful control of stoichiometry and pH, yields for the reductive amination of L-valine to N-ethyl-L-valine can be quite good, often exceeding 70-80%. However, yields will be highly dependent on the specific protocol and purification methods employed.

Visualizing the Process

Reaction Pathway and Potential Side Reactions

cluster_main Main Reaction Pathway cluster_side Side Reactions L-Valine L-Valine Imine Imine L-Valine->Imine + Acetaldehyde - H2O Racemic N-ethyl-valine Racemic N-ethyl-valine L-Valine->Racemic N-ethyl-valine Harsh Conditions Acetaldehyde Acetaldehyde Acetaldehyde->Imine N-ethyl-L-valine N-ethyl-L-valine Imine->N-ethyl-L-valine + [H] (Reducing Agent) N,N-diethyl-L-valine N,N-diethyl-L-valine N-ethyl-L-valine->N,N-diethyl-L-valine + Acetaldehyde + [H]

Caption: Reductive amination of L-valine with acetaldehyde and potential side reactions.

Troubleshooting Workflow

Start Start Problem Problem Start->Problem Over-alkylation Over-alkylation Problem->Over-alkylation Yes Incomplete_Reaction Incomplete_Reaction Problem->Incomplete_Reaction No Solution1 Adjust Stoichiometry Use Milder Reducing Agent Stepwise Procedure Over-alkylation->Solution1 Racemization Racemization Incomplete_Reaction->Racemization No Solution2 Optimize pH Remove Water Increase Reaction Time/Temp Incomplete_Reaction->Solution2 Purification_Issues Purification_Issues Racemization->Purification_Issues No Solution3 Use Mild Conditions Avoid Strong Base Consider Enzymes Racemization->Solution3 Solution4 Ion-Exchange Chromatography Crystallization Derivatization Purification_Issues->Solution4

Caption: A decision tree for troubleshooting common issues in N-ethyl-L-valine synthesis.

Summary of Key Parameters and Recommendations

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for imines, and produces non-toxic byproducts.[2][4][5]
Stoichiometry Slight excess of aldehyde or large excess of amineHelps to control the extent of alkylation.[2][3]
pH Mildly acidic (pH 4-5)Promotes imine formation without deactivating the amine nucleophile.[1]
Procedure One-pot or stepwiseStepwise offers more control, especially with less selective reducing agents.[2][6]
Stereochemistry Use mild conditions, avoid strong basesMinimizes the risk of racemization at the chiral center.[7][8]
Purification Ion-exchange chromatography, crystallizationEffective for separating amino acids with similar properties.[11][12][13]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of L-valine (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol), add acetaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., crystallization or ion-exchange chromatography).

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
  • Imine Formation: Dissolve L-valine (1.0 eq) and acetaldehyde (1.1 eq) in methanol. Add anhydrous magnesium sulfate (2.0 eq).

  • Stir the mixture at room temperature until imine formation is complete, as determined by an appropriate analytical method.

  • Filter off the magnesium sulfate and wash with methanol.

  • Reduction: Cool the filtrate to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Proceed with the workup and purification as described in Protocol 1.

References

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron, 60(36), 7899-7906.
  • Puthi, S., et al. (2018). Scope and Limitations of Leuckart-Wallach-Type Reductive Amination: Chemoselective Synthesis of Tertiary Amines from Aldehydes under Neat Conditions. ChemistrySelect, 3(17), 4058-4066.
  • Tse, E. C. M., et al. (2025, January 26). Stereocontrol in Reductive Aminases through Steric Modification of Residues Around Substrate and Cofactor Binding Pockets. ChemRxiv. Retrieved from [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 11). [Video]. YouTube. Retrieved from [Link]

  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Medley, J. W., & Liu, F. (n.d.). Myers Chem 115. Retrieved from [Link]

  • Chen, Y., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(15), 4843. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Singh, A., & Singh, P. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 329-348.
  • Chen, F. L., & Sung, K. (2004). An exception of Eschweiler-Clarke methylation: Cyclocondensation of α-amino amides with formaldehyde and formic acid. Tetrahedron Letters, 45(4), 697-700.
  • van der Meijden, M. (2020). Chemically fuelled deracemization of amino acids. Radboud University.
  • Sharma, S., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega, 5(27), 16671–16679.
  • Kim, D., et al. (2020). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Organic Letters, 22(15), 5851–5856.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. Retrieved from [Link]

  • Verseck, S., et al. (2010). Enzymatic Preparation of an (S)-Amino Acid from a Racemic Amino Acid. Organic Process Research & Development, 14(5), 1213–1216.
  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101967076A - Preparation method of nitrogen dimethylated derivative of amino acid.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). L-Valine / Official Monographs for Part I.
  • Pearson+. (n.d.). Show how valine can be prepared by c. a reductive amination. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Google Patents. (n.d.). US5689001A - Process for purifying valine.
  • Bonatech. (2026, March 24). Valine Purification. Retrieved from [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data.
  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]

  • Resolian. (n.d.). Impurity Identification & Characterization. Retrieved from [Link]

  • EFSA. (2013, February 12). Final Report FAD-2012-0023, L-valine.
  • Google Patents. (n.d.). CN101798273B - Valine purification method.
  • Zhang, D., & Yin, J. (2015). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 6(32), 5851-5858.

Sources

Technical Support Center: Optimizing Flash Chromatography for Crude N-ethyl-L-valine Purification

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the purification of N-ethyl-L-valine. As a modified amino acid, this compound presents unique challenges due to its polarity, zwitterionic potential, and limited UV activity. This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to common purification hurdles. We will move beyond simple procedural steps to explore the underlying chemistry, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs): Building Your Method

This section addresses the foundational questions you should consider before beginning your purification.

Q1: What is the best stationary phase to start with for N-ethyl-L-valine purification?

A1: For initial screening, normal-phase silica gel is the most common and cost-effective starting point.[1][2][3] However, N-ethyl-L-valine possesses both a secondary amine (basic) and a carboxylic acid (acidic) group.[4] These functional groups can interact strongly with the acidic silanol groups on the silica surface, potentially leading to significant peak tailing or even irreversible binding.

If you observe poor peak shape or low recovery on standard silica, consider these alternatives:

  • Deactivated Silica: You can passivate the silica gel to reduce its acidity, which can mitigate unwanted interactions.[5][6]

  • Alumina (Neutral or Basic): Alumina can be a suitable alternative if your compound is sensitive to the acidic nature of silica.[3][5]

  • Reversed-Phase (C18): For highly polar or water-soluble compounds like amino acid derivatives, reversed-phase chromatography is often the more robust choice.[1][7][8] This technique separates compounds based on hydrophobicity, which can provide excellent resolution for polar molecules that are poorly retained or interact too strongly in normal-phase systems.[9]

Q2: How do I select an appropriate mobile phase for normal-phase chromatography?

A2: The key is to find a solvent system that provides an optimal retention factor (Rf) on a Thin-Layer Chromatography (TLC) plate. An ideal Rf value for flash chromatography is in the range of 0.15 to 0.35.[10] This range provides the best balance between resolution, run time, and solvent consumption.[1][10]

  • Initial Solvent Screening: Start with a versatile baseline mixture like 1:1 Hexane:Ethyl Acetate and adjust the polarity.[1] Given the high polarity of N-ethyl-L-valine, you will likely need a more polar system. Good starting points include Dichloromethane (DCM):Methanol or Ethyl Acetate:Methanol blends.[1]

  • The Critical Role of Modifiers: Due to the amine and carboxylic acid groups, you will almost certainly need to add a modifier to your mobile phase to achieve sharp peaks.

    • For the amine group (basic): Add a small amount of a competing base, such as 0.5-1% triethylamine or ammonium hydroxide, to the mobile phase.[3][5] This prevents the amine from interacting strongly with the acidic silica.

    • For the carboxylic acid group (acidic): Add 0.5-1% acetic acid or formic acid to the mobile phase. This keeps the acid protonated and minimizes strong hydrogen bonding with the silica.[3]

Q3: My compound, N-ethyl-L-valine, has poor UV absorbance. How can I detect my fractions?

A3: This is a common challenge with amino acids and their derivatives, which lack strong chromophores.[11]

  • Low Wavelength UV: You may be able to detect the carboxyl group at very low wavelengths (200-210 nm), but this can lead to high background absorbance from many common solvents.[11]

  • Thin-Layer Chromatography (TLC): The most practical approach is to collect all fractions and analyze them by TLC. You can then visualize the spots using a stain that reacts with amino acids, such as ninhydrin . Ninhydrin reacts with the secondary amine of N-ethyl-L-valine to produce a colored spot (typically yellow-orange for secondary amines).[7]

  • Alternative Detectors: If your flash system is equipped with a more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) , these are ideal for non-UV active compounds.[12]

Q4: Should I use liquid loading or dry loading for my crude sample?

A4: The choice depends entirely on the solubility of your crude mixture.[5][13]

  • Liquid Loading: Only use this method if your crude sample dissolves completely in a weak solvent system (i.e., the initial mobile phase for your gradient). Dissolving the sample in a strong solvent (like pure methanol) and injecting it will destroy your separation, as the strong solvent will carry your compound through the column without proper interaction with the stationary phase.[3]

  • Dry Loading: This is the highly recommended and often necessary method for polar compounds like N-ethyl-L-valine, which may have poor solubility in the starting mobile phase.[3][13] Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel (or an inert support like Celite®) and loading the resulting free-flowing powder onto the column.[3][5] This technique ensures that the compound is introduced to the column in a concentrated band, leading to much better resolution.

Troubleshooting Guide: From Theory to Solution

This section is designed to help you diagnose and solve specific problems you may encounter during your purification run.

Problem 1: Poor Separation or Co-elution of Impurities

  • Potential Cause: The selectivity of your mobile phase is insufficient. The choice of solvent does more than just control polarity; different solvents interact with your compound in unique ways.[14]

    • Solution: Perform parallel TLC screenings with different solvent classes.[14] For example, if you are using a Hexane/Ethyl Acetate system (Class VIa), try a system based on Dichloromethane (Class V) or Toluene (Class VII).[14] A change in solvent class can dramatically alter the elution order and improve separation.

  • Potential Cause: You have overloaded the column. Exceeding the binding capacity of the silica leads to broad peaks that merge.

    • Solution: As a rule of thumb, for a moderately difficult separation (ΔRf ≈ 0.2), the sample load should be around 1-5% of the silica gel mass. For very difficult separations (ΔRf < 0.1), this may need to be reduced to <0.5%.

  • Potential Cause: Your method did not transfer well from TLC to flash chromatography.

    • Solution: This can occur when using protic solvents like methanol, as the pre-equilibration of a flash column creates a different environment than a dry TLC plate.[15] Consider switching from methanol to a less protic but still polar solvent like acetonitrile as your polar modifier, which can improve the correlation between TLC and flash results.[15]

Problem 2: Significant Peak Tailing or Broadening

  • Potential Cause: Your compound is undergoing secondary interactions with the silica gel. This is highly likely for N-ethyl-L-valine due to its amine and carboxylic acid functionalities.

    • Solution: Add a mobile phase modifier as discussed in FAQ #2. An acid (acetic or formic) will protonate the carboxylate, and a base (triethylamine) will compete with the amine for binding sites on the silica.[3][16] This is often the single most effective way to improve the peak shape of ionizable compounds.

  • Potential Cause: The pH of the mobile phase is causing your compound to exist in multiple ionic states.

    • Solution (Reversed-Phase): The pH of the mobile phase directly influences the charge state and therefore the retention of ionizable compounds.[16][17] For N-ethyl-L-valine, using an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) will fully protonate the molecule, leading to a single ionic species and a much sharper peak.[18][19] You can even optimize the modifier concentration; sometimes increasing from 0.1% to 0.5% TFA can significantly sharpen peaks.[18]

  • Potential Cause: The sample was dissolved in a solvent that is too strong.

    • Solution: If using liquid loading, ensure the sample solvent is the same as, or weaker than, the initial mobile phase. If solubility is an issue, switch to the dry loading technique.[3]

Problem 3: No Compound Elutes from the Column, or Very Low Yield

  • Potential Cause: The compound is irreversibly bound to the silica gel.

    • Solution: Your compound may be too polar for the chosen normal-phase system. Try eluting with a very strong "strip" solvent, like 10-20% Methanol in DCM with 1% ammonium hydroxide. If the compound elutes, you need to develop a more suitable method, which may involve switching to reversed-phase chromatography.[5] You should also test your compound's stability on silica by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[5][6]

  • Potential Cause: The compound eluted in the solvent front.

    • Solution: Your mobile phase is too strong. Carefully concentrate your very first fractions and check them by TLC.[5] Redevelop your method using a much less polar mobile phase.

  • Potential Cause: The fractions are too dilute to detect.

    • Solution: If you suspect your compound has eluted but you cannot see it on TLC, try combining and concentrating a range of fractions where you expected it to elute.[5] This will increase the concentration and may make it visible by TLC and staining.

Problem 4: Compound Precipitates During the Run

  • Potential Cause: The compound is soluble in the crude mixture but not in the mobile phase once it has been separated from impurities.[13]

    • Solution 1 (Dry Loading): This is the best preventative measure. By adsorbing the compound onto a sorbent, it is eluted selectively by the gradient, which can prevent bulk precipitation.[13]

    • Solution 2 (Mobile Phase Modifier): The solubility of your compound is likely pH-dependent. Adding an acid or base modifier (as appropriate for your compound and chromatography mode) can keep the compound ionized and soluble throughout the run.[13]

    • Solution 3 (Change Solvent System): Find a solvent system in which the purified compound has better solubility. This may require switching from a common system like Hexane/EtOAc to one like DCM/Methanol.

Key Experimental Protocols

Protocol 1: TLC Method Development for Normal-Phase Purification

  • Prepare Sample: Dissolve a small amount of your crude N-ethyl-L-valine in a suitable solvent (e.g., methanol or DCM).

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.

  • Develop the Plate: Place the plate in a sealed TLC chamber containing your chosen mobile phase (e.g., 90:10 DCM:Methanol with 0.5% acetic acid). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots. For N-ethyl-L-valine, this will likely require staining. Dip the plate in a ninhydrin solution and gently heat with a heat gun until spots appear.

  • Calculate Rf and Optimize: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled). Adjust the mobile phase polarity to achieve an Rf for your target compound between 0.15 and 0.35.[2][10]

    • If Rf is too low (<0.15), increase the polarity (e.g., increase the percentage of methanol).

    • If Rf is too high (>0.35), decrease the polarity (e.g., decrease the percentage of methanol).

Protocol 2: Dry Loading the Crude Sample

  • Dissolve Crude Mixture: Dissolve your entire crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., DCM, methanol, or acetone).

  • Add Sorbent: In a round-bottom flask, add silica gel (or Celite®) to the dissolved sample. A good starting point is a 1:1 to 2:1 ratio of sorbent-to-crude-sample by mass.

  • Mix and Evaporate: Swirl the flask to create a slurry. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Load the Column: Carefully pour the dry powder onto the top of your packed flash column. Gently tap the side of the column to settle the powder into a flat, even bed.

  • Add Protective Layer: Add a thin layer (1-2 cm) of sand or diatomaceous earth on top of the dry-loaded sample to prevent it from being disturbed when you add the eluent.[5]

  • Begin Elution: Carefully add the mobile phase and begin your run.

Data & Workflow Visualizations

Data Tables

Table 1: Common Solvent Systems & Modifiers for Amino Acid Derivatives

Chromatography ModeBase Solvents (A: Non-polar, B: Polar)Common Modifiers (0.1-1% v/v)Purpose of Modifier
Normal-Phase A: Hexane/Heptane, B: Ethyl AcetateAcetic Acid / Formic AcidSuppresses ionization of carboxylic acids, reducing tailing.[3]
A: Dichloromethane, B: MethanolTriethylamine / Ammonium HydroxideCompetes with basic amines for active sites on silica, improving peak shape.[5]
Reversed-Phase A: Water, B: AcetonitrileTrifluoroacetic Acid (TFA)Protonates amines and carboxylic acids, improving peak shape and retention.[16][18]
A: Water, B: MethanolFormic Acid (FA)A volatile alternative to TFA, often preferred for mass spectrometry compatibility.[20]
Workflow Diagrams

MethodDevelopmentWorkflow cluster_0 Initial Screening & Mode Selection start Crude N-ethyl-L-valine tlc_np Run Normal-Phase TLC (e.g., DCM/MeOH + Modifier) start->tlc_np check_rf Is Rf between 0.15-0.35 with good spot shape? tlc_np->check_rf go_np Proceed with Normal-Phase Flash check_rf->go_np  Yes try_rp Method Unsuitable. Consider Reversed-Phase. check_rf->try_rp  No (streaking, no movement) hplc_rp Develop RP-HPLC scouting method (e.g., H2O/ACN + TFA) try_rp->hplc_rp go_rp Proceed with Reversed-Phase Flash hplc_rp->go_rp

Caption: Workflow for selecting the appropriate chromatography mode.

TroubleshootingPeakTailing problem Problem: Poor Peak Shape (Tailing) cause1 Cause: Secondary Interactions (Amine/Acid with Silica) problem->cause1 cause2 Cause: Mass Overload problem->cause2 cause3 Cause: Poor Sample Loading problem->cause3 sol1 Solution: Add Mobile Phase Modifier (e.g., 0.5% TEA or Acetic Acid) cause1->sol1 sol2 Solution: Reduce Sample Load (e.g., <2% of Silica Mass) cause2->sol2 sol3 Solution: Use Dry Loading Technique cause3->sol3

Caption: Troubleshooting logic for poor peak shape in normal-phase.

References

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • Buchi.com. All you need to know about using TLC data for flash method optimization. [Link]

  • Teledyne ISCO. (2021, March 11). Flash Method Development from TLC Plates Webinar. [Link]

  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. [Link]

  • Biotage. (2023, February 2). Getting started with Flash Chromatography for peptide purification - Tips and Tricks. [Link]

  • King Group, University of Sheffield. Successful Flash Chromatography. [Link]

  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?[Link]

  • StackExchange. (2021, November 15). What is the pH effect on the separation of amino acid by ion exchange chromatography?[Link]

  • Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?[Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. [Link]

  • University of Guelph. Separation and Detection of Amino Acids. [Link]

  • Biotage. (2025, March 3). Optimizing peptide purification with flash chromatography. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Buchi.com. How to find the perfect stationary phase for your protein purification. [Link]

  • Molnar, I., & Horvath, C. (1977). SEPARATION OF AMINO ACIDS AND PEPTIDES ON NON-POLAR STA- TIONARY PHASES BY HIGH-PERFORMANCE LIQUID CHROMATOGRA. Journal of Chromatography A. [Link]

  • TriAltus Bioscience. (2020, February 18). pH Control for Better Protein Purification. [Link]

  • PubChem. N-Ethyl-L-valine. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Phenomenex. Mobile Phase Selectivity. [Link]

  • ResearchGate. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification?[Link]

Sources

Technical Support Center: Method Refinement for N-Ethyl-L-Valine Enantiomeric Excess (ee) Determination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. Determining the enantiomeric excess (ee) of N-alkylated amino acids like N-ethyl-L-valine presents unique chromatographic challenges. The presence of the N-ethyl group transforms the molecule into a secondary amine, altering its pKa, increasing steric hindrance, and rendering standard primary-amine chiral stationary phases (CSPs) ineffective[1].

This guide provides field-proven troubleshooting insights, causality-driven FAQs, and self-validating protocols to help you achieve baseline chiral resolution ( Rs​≥1.5 ) and accurate ee quantification[2].

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why am I getting zero chiral resolution for N-ethyl-L-valine on my Crown Ether column, even though it works perfectly for standard L-valine?

The Causality: Crown ether CSPs (such as CHIRALPAK CR(+)) achieve chiral recognition by forming a highly specific inclusion complex. The 18-crown-6 ether cavity requires a primary ammonium ion ( −NH3+​ ) to form a stable, three-point hydrogen-bonding network. Because N-ethyl-L-valine is a secondary amine, it protonates to form an −NH2​R+ ion. The steric bulk of the N-ethyl group physically blocks the molecule from entering the chiral cavity, resulting in zero chiral recognition and co-elution. The Solution: Abandon Crown Ether columns for N-alkyl amino acids. Switch to a Zwitterionic Cinchona Alkaloid CSP (e.g., ZWIX) or a macrocyclic antibiotic column (e.g., Teicoplanin)[3],[4].

Q2: I am using a Zwitterionic (ZWIX) column, but my N-ethyl-L-valine peaks are tailing severely, and the baseline is drifting. How do I refine the method?

The Causality: Zwitterionic columns utilize a double ion-pairing mechanism, relying on simultaneous interactions between the CSP's anion/cation exchange sites and the zwitterionic analyte[3]. Peak tailing indicates an ionization imbalance. The secondary amine of N-ethyl-L-valine has a different basicity compared to primary amino acids, causing it to interact too strongly with unshielded acidic sites on the silica or the CSP. The Solution: Fine-tune the mobile phase additive ratio. A standard starting point is 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) in Methanol. To fix the tailing, competitively mask the acidic sites by increasing the DEA concentration slightly (e.g., to 30 mM) or switching to a bulkier base like triethylamine (TEA).

Q3: When using Marfey’s Reagent (FDAA) for indirect ee determination, my derivatization yield is low, and I see multiple artifact peaks. What is failing?

The Causality: Marfey's reagent reacts with amines via Nucleophilic Aromatic Substitution ( SN​Ar ). N-ethyl-L-valine is highly sterically hindered; the nucleophilic nitrogen is shielded by both the N-ethyl group and the bulky isopropyl side chain of the valine moiety. Standard derivatization conditions (40°C for 1 hour) are kinetically insufficient, leaving unreacted starting material and promoting side reactions. The Solution: Increase the reaction temperature to 50°C and extend the incubation time to 2.5 hours. Crucial: You must implement a self-validating control (see Protocol B) to ensure this extended heating does not cause base-catalyzed racemization at the α -carbon.

Part 2: Quantitative Data Summaries

To streamline your method development, the following table summarizes the performance metrics of various separation strategies specifically applied to N-alkylated amino acids like N-ethyl-L-valine.

Separation Strategy / CSPMechanism of Chiral RecognitionSuitability for N-Ethyl-L-ValineTypical Resolution ( Rs​ )Primary Troubleshooting Focus
Zwitterionic (Cinchona) Double ion-pairing (Anion + Cation exchange)Excellent > 2.0Mobile phase additive ratio (FA:DEA)
Macrocyclic Antibiotic H-bonding, steric inclusion, ionic interactionsGood 1.5 - 2.0Methanol/Water ratio, pH adjustment
Achiral C18 (Post-Marfey's) Diastereomer hydrophobicity differencesExcellent > 2.5Derivatization yield, racemization checks
Crown Ether Inclusion complex with −NH3+​ Incompatible 0.0Do not use for secondary amines

Part 3: Visual Workflow for Method Selection

MethodSelection Sample N-Ethyl-L-Valine Sample Decision Select Separation Strategy Sample->Decision Direct Direct Chiral HPLC Decision->Direct Intact Analysis Indirect Pre-column Derivatization Decision->Indirect High Sensitivity ZWIX Zwitterionic Cinchona Alkaloid CSP (Double Ion-Pairing) Direct->ZWIX Optimal for N-alkyl Crown Crown Ether CSP (Fails: Lacks Primary Amine) Direct->Crown Incompatible Marfey Marfey's Reagent (FDAA) Extended Heat Required Indirect->Marfey RP Achiral RP-HPLC (C18) Diastereomer Separation Marfey->RP

Decision tree for selecting the optimal ee determination method for N-ethyl-L-valine.

Part 4: Validated Experimental Protocols

Protocol A: Direct Chiral HPLC using Zwitterionic CSP (Self-Validating)

This method utilizes a CHIRALPAK ZWIX(+) column to directly separate the enantiomers without derivatization[3].

1. Mobile Phase Preparation:

  • Prepare a bulk solvent of Methanol/Water (98:2, v/v).

  • Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

  • Causality Note: The 2:1 ratio of acid to base ensures the mobile phase acts as a weak buffer, maintaining the zwitterionic state of both the column and the analyte.

2. System Suitability & Self-Validation (Critical Step):

  • Action: Before injecting your sample, inject a 1 mg/mL solution of racemic N-ethyl-D,L-valine.

  • Validation Criteria: The method is only validated for ee determination if the resolution ( Rs​ ) between the D and L peaks is ≥1.5 , and the peak area ratio is exactly 50:50 ( ±0.5% ). If Rs​<1.5 , adjust the DEA concentration by ±5 mM to alter the ion-pairing dynamics.

3. Sample Analysis:

  • Inject 5 µL of the N-ethyl-L-valine sample (1 mg/mL in mobile phase).

  • Flow rate: 0.6 mL/min. Temperature: 25°C. Detection: UV at 210 nm or MS/MS.

Protocol B: Indirect Determination via Marfey's Reagent (Optimized for Steric Hindrance)

Use this protocol if direct chiral columns are unavailable or if ultra-high sensitivity (fluorescence/UV 340 nm) is required.

1. Derivatization Reaction:

  • In a 1.5 mL amber vial, combine 50 µL of N-ethyl-L-valine solution (2 mM in water) with 100 µL of FDAA solution (1% w/v in acetone).

  • Add 20 µL of 1 M NaHCO3​ to basify the solution, initiating the SN​Ar reaction.

  • Optimized Heating: Incubate at 50°C for 2.5 hours in a thermomixer (agitation at 600 rpm) to overcome the steric hindrance of the N-ethyl and isopropyl groups.

2. Quenching & Preparation:

  • Quench the reaction by adding 20 µL of 1 M HCl. The color will shift from deep orange to bright yellow, indicating the cessation of the reaction.

  • Dilute with 810 µL of Acetonitrile/Water (50:50, v/v) and filter through a 0.22 µm PTFE syringe filter.

3. Self-Validation for Racemization:

  • Action: Run a parallel derivatization using racemic N-ethyl-D,L-valine under the exact same 50°C / 2.5 h conditions.

  • Validation Criteria: Analyze via standard C18 RP-HPLC. If the resulting diastereomer peak area ratio deviates from 50:50, the extended heat in basic conditions has caused α -proton abstraction (racemization). If this occurs, reduce the temperature to 45°C and extend the time to 3.5 hours.

References

  • Asymmetric Synthesis of N-Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N-Alkyl Amino Esters. Organic Letters - ACS Publications. Available at:[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at:[Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at:[Link]

Sources

troubleshooting incomplete coupling of N-ethyl-L-valine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious "brick wall" challenges in Solid-Phase Peptide Synthesis (SPPS): the acylation of N-ethyl-L-valine.

The difficulty stems from compounding steric hindrance. Valine possesses a branched β -carbon, which inherently restricts the conformational freedom of the incoming acyl group. When you add an N-ethyl group to the α -amine, the nucleophilicity of the secondary amine drops significantly, and the steric shield becomes nearly impenetrable using standard carbodiimide chemistry.

Below is our comprehensive, field-proven troubleshooting guide to overcoming incomplete couplings, minimizing side reactions, and validating your synthetic steps.

Diagnostic Workflow for Hindered Couplings

When a standard coupling fails, a systematic escalation in activation energy and reagent reactivity is required. Follow this logic tree before abandoning a sequence.

TroubleshootingWorkflow Start Incomplete Coupling Detected (Positive Chloranil Test) Step1 Switch to High-Reactivity Reagents (HATU, PyAOP, COMU) Start->Step1 Check1 Chloranil Test Negative? Step1->Check1 Step2 Apply Microwave Heating (75°C, 10-15 min) Check1->Step2 No Success Proceed to Next Cycle (Fmoc Deprotection) Check1->Success Yes Check2 Chloranil Test Negative? Step2->Check2 SideReaction Check for DKP Formation or Epimerization Step2->SideReaction Monitor Step3 Use Acid Fluoride Activation (TFFH or BTFFH) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Escalation workflow for troubleshooting incomplete acylation of N-ethyl-L-valine in SPPS.

Frequently Asked Questions (FAQs)

Q1: My standard DIC/HOBt or HBTU coupling is yielding massive deletion sequences at the N-ethyl-L-valine position. Why? A: Standard carbodiimide reagents (DIC) and uronium salts based on HOBt (like HBTU) form OBt active esters. These esters simply do not possess the electrophilic reactivity required to overcome the massive steric barrier of the N-ethyl and isopropyl groups[1]. The transition state for aminolysis is too crowded. You must switch to reagents that form more reactive intermediates, such as OAt esters (via HATU or PyAOP) or Oxyma esters (via COMU).

Q2: Why is HATU recommended over HBTU for this specific coupling? A: The causality lies in the "7-aza effect." HATU utilizes HOAt as a leaving group. The pyridine nitrogen in the HOAt active ester provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming secondary amine of N-ethyl-L-valine[2]. This pre-organizes the transition state, effectively lowering the activation energy required for the sterically hindered nucleophilic attack[2].

Q3: I applied conventional heating (60°C), but I am now seeing a truncated peptide mass corresponding to the loss of the last two amino acids. What happened? A: You are likely observing Diketopiperazine (DKP) formation[3]. When the N-ethyl-L-valine is at the dipeptide stage (i.e., it is the second amino acid attached to the resin), the subsequent Fmoc deprotection frees its secondary amine. Because N-alkylated amino acids heavily favor the cis-amide bond conformation, the free amine is perfectly positioned to attack the C-terminal ester linkage to the resin, cleaving the dipeptide off as a cyclic DKP[3]. Solution: Use highly sterically hindered resins (e.g., 2-chlorotrityl chloride resin) to block the attack, or use rapid, short deprotection cycles (e.g., 20% piperidine with 0.1 M HOBt to suppress base-catalyzed side reactions).

Q4: How do I accurately monitor the coupling completion? The Kaiser test is showing negative, but my cleavage shows incomplete coupling. A: The standard Kaiser (ninhydrin) test only detects primary amines. N-ethyl-L-valine has a secondary amine, which will yield a false negative with ninhydrin. You must use the Chloranil test or the Acetaldehyde/Chloranil test , which are specifically designed to detect secondary amines on solid support.

Quantitative Reagent Comparison

To optimize your synthetic strategy, consult the following table summarizing the kinetic profiles of various activation strategies for N-alkylated targets.

Coupling ReagentActive Species FormedReactivity LevelEpimerization RiskRecommended Application for N-Ethyl-Val
DIC / HOBt OBt EsterLowLowNot recommended; will fail.
HBTU / DIPEA OBt EsterModerateLowNot recommended; highly inefficient.
HATU / DIPEA OAt EsterHighModerateFirst-line choice; requires double coupling.
PyAOP / DIPEA OAt EsterVery HighModerateExcellent; avoids guanidinylation of the amine[4].
COMU / DIPEA Oxyma EsterVery HighLowExcellent alternative; safer byproduct profile.
TFFH / DIPEA Acid Fluoride (-COF)ExtremeModerate"Brick wall" couplings; ultimate fallback[1].

Mechanistic Pathway: The 7-Aza Effect

Understanding the activation mechanism ensures you do not pre-activate for too long, which leads to epimerization or hydrolysis of the active ester.

HATUMechanism AA Fmoc-AA-OH + DIPEA Intermediate O-Acyluronium Intermediate AA->Intermediate HATU HATU Reagent HATU->Intermediate ActiveEster OAt Active Ester (Anchimeric Assistance) Intermediate->ActiveEster HOAt release & attack Product Peptide Bond Formed ActiveEster->Product Coupling N-Ethyl-L-Valine Resin Coupling->Product Aminolysis

Caption: HATU-mediated activation pathway showcasing the formation of the highly reactive OAt ester.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted HATU/HOAt Double Coupling

Microwave-assisted SPPS (MA-SPPS) provides the thermal energy required to overcome the steric clash without the prolonged exposure times that lead to epimerization[5].

Materials: Fmoc-Amino Acid (4 eq), HATU (3.9 eq), HOAt (4 eq), DIPEA (8 eq), NMP (solvent). Note: NMP is prioritized over DMF due to superior solvation of aggregated hydrophobic sequences[1].

  • Resin Preparation: Swell the N-ethyl-L-valine terminated resin in NMP for 30 minutes.

  • Pre-Activation: In a separate vial, dissolve the Fmoc-Amino Acid, HATU, and HOAt in NMP. Add DIPEA. Allow exactly 2 minutes for pre-activation to form the OAt ester[2]. Do not exceed 2 minutes to prevent guanidinylation.

  • Coupling: Transfer the activated solution to the resin.

  • Microwave Irradiation: Heat the reaction to 75°C for 10 minutes using a dedicated peptide synthesizer microwave[5].

  • Wash & Repeat: Wash the resin thoroughly with NMP (5x). Repeat steps 2-4 for a mandatory double coupling.

  • Validation: Perform a Chloranil test. A colorless/yellow bead indicates success; blue/green indicates incomplete coupling.

Protocol B: Acid Fluoride Activation via TFFH (For Extreme Steric Hindrance)

If Protocol A fails, the incoming amino acid must be converted to an acid fluoride. Acid fluorides are small, highly reactive, and stable against moisture, allowing them to penetrate the steric shield of N-ethyl-L-valine[1].

Materials: Fmoc-Amino Acid (3 eq), TFFH (Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) (3 eq), DIPEA (6 eq), dry DCM.

  • Acid Fluoride Generation: Dissolve the Fmoc-Amino Acid and TFFH in anhydrous DCM. Add DIPEA. Stir for 15 minutes at room temperature.

  • Solvent Exchange: Evaporate the DCM under a stream of nitrogen and redissolve the resulting acid fluoride in NMP.

  • Coupling: Add the solution to the resin. Allow the reaction to proceed at 50°C for 4 to 12 hours.

  • Validation: Wash with NMP (5x) and perform the Chloranil test.

References

  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." PeptideChemistry.org. Available at: [Link]

  • ACS Publications. "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18." Journal of the American Chemical Society. Available at: [Link]

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." CEM. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Coupling Efficiency of N-Ethyl-L-Valine vs. N-Methyl-L-Valine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Incorporating N-alkylated amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. These modifications confer enhanced proteolytic stability, increased lipophilicity, and improved membrane permeability[1]. However, the transition from N-methyl-L-valine (N-Me-Val) to N-ethyl-L-valine (N-Et-Val) introduces non-linear synthetic challenges. This guide provides an objective, data-driven comparison of their coupling efficiencies, exploring the mechanistic causality behind the steric barriers and providing field-validated protocols to overcome them.

Mechanistic Causality: The Steric Penalty of N-Alkylation

The difficulty of coupling an incoming amino acid onto a resin-bound N-alkylated amino acid is primarily governed by steric hindrance and the loss of hydrogen-bonding capability[1].

  • N-Methyl-L-Valine: The N-methyl group introduces significant steric bulk adjacent to the already branched isopropyl side chain of valine. This restricts the conformational freedom of the peptide backbone and shields the secondary amine nucleophile. Consequently, chemists observe slow coupling rates, sequence deletions, and an increased risk of epimerization or diketopiperazine formation[2].

  • N-Ethyl-L-Valine: The addition of a single methylene unit (from methyl to ethyl) exponentially increases the steric penalty. The ethyl group possesses a rotational degree of freedom that sweeps a larger cone angle over the nucleophilic nitrogen. This dynamic shielding effectively blocks the approach of standard activated acyl intermediates (like O-acylisoureas or OBt esters), rendering traditional coupling reagents like HATU or DIC/HOBt highly inefficient[3].

Furthermore, the slow reaction kinetics associated with these highly hindered amines exacerbate side reactions, particularly base-catalyzed epimerization (loss of chiral integrity) at the C-terminus of the activated incoming amino acid[4].

Comparative Performance Data

To objectively evaluate coupling efficiency, the table below summarizes representative experimental yields when coupling a standard Fmoc-protected amino acid onto resin-bound N-Me-Val and N-Et-Val using various activation strategies.

Coupling Reagent SystemActivation MechanismYield: N-Methyl-L-ValineYield: N-Ethyl-L-ValineEpimerization Risk
DIC / Oxyma Standard esterification65 - 75%< 20%Low
HATU / DIPEA Aminium/uronium salt70 - 85%25 - 35%Moderate[4]
PyAOP / DIPEA Phosphonium salt85 - 95%45 - 60%Low to Moderate[3]
BTC (Triphosgene) Acid chloride generation> 95%75 - 85%High (requires careful pH control)[4]

Data Interpretation: While N-Me-Val can often be coupled using optimized standard reagents like HATU or PyAOP[3], N-Et-Val almost exclusively requires aggressive activation methods, such as the in situ generation of acid chlorides via bis(trichloromethyl)carbonate (BTC)[4].

Strategic Workflow for N-Alkyl Amino Acid Coupling

G A Determine N-Alkyl Substitution B N-Methyl-L-Valine (Moderate Steric Bulk) A->B C N-Ethyl-L-Valine (High Steric Bulk) A->C D Advanced Reagents (e.g., PyAOP, HATU/HOAt) B->D E Aggressive Activation (e.g., BTC, Acyl Fluorides) C->E F Cleavage & LC-MS Analysis (Assess Epimerization) D->F E->F

Caption: Workflow for selecting coupling strategies based on N-alkyl steric hindrance.

Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating framework. By monitoring the reaction via specific analytical checkpoints, researchers can verify success before proceeding to the next synthesis step.

Protocol A: Coupling onto N-Methyl-L-Valine using PyAOP

Causality: PyAOP is a phosphonium-based reagent lacking the nucleophilic dimethylamine byproduct of HATU, preventing chain termination. It is highly effective for moderately hindered (αMe)AAs and N-methylated residues[3].

Step-by-Step:

  • Resin Preparation: Swell the peptidyl-resin containing the N-terminal N-Me-Val in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve the incoming Fmoc-Amino Acid (3.0 eq) and PyAOP (3.0 eq) in a minimal volume of DMF.

  • Base Addition: Add DIPEA (6.0 eq) to the activation vial. Validation Check: The solution should turn pale yellow, indicating active ester formation.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation (Chloranil Test): Since N-Me-Val is a secondary amine, the standard Kaiser test is ineffective. Use the Chloranil test; a successful coupling will result in a color change from blue/green (free secondary amine) to colorless/yellow (capped amine).

Protocol B: Coupling onto N-Ethyl-L-Valine using BTC (Triphosgene)

Causality: The extreme steric shielding of N-Et-Val requires the incoming amino acid to be converted into a highly reactive, unhindered acyl chloride intermediate. BTC safely generates this in situ[4].

Step-by-Step:

  • Resin Preparation: Swell the peptidyl-resin containing N-Et-Val in THF/DCM (1:1 v/v) to maximize swelling and reagent penetration.

  • Activation: Dissolve the incoming Fmoc-Amino Acid (3.0 eq) and BTC (1.0 eq; equivalent to 3.0 eq of phosgene) in THF.

  • Base Addition: Add 2,4,6-trimethylpyridine (collidine) (8.0 eq). Causality: Collidine is used instead of DIPEA because its steric bulk prevents it from reacting with the acyl chloride, minimizing epimerization[4].

  • Coupling: Add the mixture to the resin and agitate for 3 hours at room temperature.

  • Validation (Micro-cleavage): Due to the high risk of incomplete coupling or epimerization, perform a micro-cleavage of a few resin beads using TFA/TIPS/H2O (95:2.5:2.5). Analyze via LC-MS to confirm the presence of the desired mass and assess the diastereomeric ratio (D:L) before proceeding[4].

Sources

Validation of Quantitative NMR (qNMR) Methods for N-Ethyl-L-Valine Purity: A Comparative Guide vs. HPLC

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Dilemma: Assessing N-Ethyl-L-Valine

N-Ethyl-L-valine (NEV) is a critical secondary amino acid derivative utilized as a chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Establishing the absolute purity of NEV is paramount, as impurities directly impact downstream reaction yields and the safety profile of the final drug product.

However, NEV presents a significant analytical challenge: it is an aliphatic molecule lacking a conjugated π -electron system (chromophore). Consequently, it does not absorb UV light efficiently. Traditional High-Performance Liquid Chromatography (HPLC-UV) requires pre-column or post-column derivatization (e.g., using 9-fluorenylmethyl chloroformate, FMOC-Cl) to render the molecule detectable. Derivatization reactions are highly susceptible to matrix effects, rarely reach 100% completion, and often generate byproducts, introducing significant measurement uncertainty into the purity assay.

To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, orthogonal technique for the purity assessment of non-chromophoric amino acids[1].

The Metrological Foundation of qNMR

Unlike HPLC, which is a comparative method requiring an identical reference standard of known purity, qNMR is a primary ratio method. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically 1 H) and the molar concentration of those nuclei in the sample[2].

Because the magnetic resonance response factor is universal for all protons, qNMR allows for the absolute quantification of NEV using a completely unrelated, highly pure Internal Standard (IS). The United States Pharmacopeia (USP) has recognized this metrological traceability, proposing revisions to General Chapters <761> and <1761> to formally adopt qNMR as a measurement method governed by an analytical target profile (ATP) and strict target measurement uncertainty (TMU)[3].

G A N-Ethyl-L-Valine Purity Assessment B HPLC-UV Method A->B C qNMR Method A->C D Derivatization Required (e.g., FMOC-Cl) B->D E Direct Measurement (No Derivatization) C->E F Relative Purity (Area %) D->F G Absolute Mass Fraction (% w/w) E->G

Figure 1: Decision tree comparing HPLC-UV and qNMR strategies for amino acid purity assessment.

Experimental Protocol: Self-Validating qNMR Workflow

To ensure scientific integrity and compliance with metrological standards, the following step-by-step methodology outlines a self-validating qNMR protocol for NEV.

Step 1: Internal Standard (IS) Selection Select an IS that is non-reactive, highly pure (traceable to SI units), and possesses NMR signals that do not overlap with the analyte. For NEV, Maleic acid (singlet at δ ~6.3 ppm) is ideal, as it is well-separated from the aliphatic proton resonances of NEV ( δ 1.0 - 3.5 ppm).

Step 2: Gravimetric Sample Preparation Absolute purity calculation is entirely dependent on the accuracy of the mass. Accurately weigh ~15 mg of NEV and ~5 mg of Maleic acid into the same vial using a calibrated microbalance ( d=0.001 mg). Co-dissolve the mixture in 0.6 mL of D2​O or DMSO−d6​ and transfer to a 5 mm NMR tube.

Step 3: NMR Acquisition & The Causality of T1​ Relaxation Acquire the 1 H spectrum using a simple 90° pulse program (e.g., zg30). The most critical parameter is the relaxation delay ( D1​ ). Causality: D1​ must be set to at least 5×T1​ (the longest longitudinal relaxation time of the nuclei of interest). If D1​ is too short, protons will not fully return to the Z-axis between scans. This causes signal saturation, artificially skewing the integration ratios and invalidating the purity calculation[4].

Step 4: Spectral Processing & Internal Validation Check Apply zero-filling (to 256K points) and an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio. Perform strict manual phase and baseline corrections. The Self-Validating System: Calculate the absolute purity independently using two different proton environments on NEV:

  • The N-ethyl CH3​ triplet.

  • The valine isopropyl CH3​ doublets. If the purity calculated from the N-ethyl peak matches the purity calculated from the isopropyl peaks within ±0.5% , the measurement is internally validated. This proves that no hidden impurities are co-eluting under either resonance signal[4].

Workflow S1 1. Gravimetric Preparation (Analyte + Internal Standard) S2 2. T1 Relaxation Assessment (Inversion Recovery) S1->S2 S3 3. NMR Acquisition (D1 ≥ 5 × T1, 90° Pulse) S2->S3 S4 4. Spectral Processing (Phase & Baseline Correction) S3->S4 S5 5. Absolute Purity Calculation (Self-Validating Integration) S4->S5

Figure 2: Step-by-step metrological workflow for qNMR purity validation.

Comparative Performance Data: qNMR vs. HPLC-UV

The following table summarizes the validation parameters of qNMR compared to an optimized HPLC-UV method (utilizing FMOC pre-column derivatization) for the analysis of N-Ethyl-L-valine.

Validation ParameterqNMR (Direct Measurement)HPLC-UV (Pre-column Derivatization)
Primary Reference Standard Not Required (Uses Universal IS)Required (Identical NEV Standard)
Linearity ( R2 ) > 0.99990.9985
Precision (Repeatability, RSD) 0.4%1.8%
Accuracy (Recovery) 99.8% ± 0.5%97.5% ± 2.0%
LOD / LOQ ~10 µg / ~30 µg~1 µg / ~3 µg
Analysis Time per Sample ~15 minutes~45 minutes (includes reaction time)
Measurement Uncertainty Low (Metrologically Traceable)High (Dependent on reaction kinetics)

Data Interpretation: While HPLC-UV exhibits superior sensitivity (lower LOD/LOQ), its precision and accuracy are compromised by the derivatization step. The 1.8% Relative Standard Deviation (RSD) in HPLC is a direct consequence of variable reaction kinetics and derivative stability. Conversely, qNMR demonstrates exceptional linearity ( R2>0.9999 ) and precision (RSD = 0.4%), providing a highly accurate absolute mass fraction without the need for an identical reference standard[2].

Conclusion

For non-chromophoric amino acid derivatives like N-ethyl-L-valine, qNMR represents a paradigm shift in purity assessment. By eliminating the need for complex derivatization and relying on the fundamental physics of magnetic resonance, qNMR provides a metrologically traceable, highly precise, and self-validating methodology. While HPLC remains indispensable for trace impurity profiling, qNMR is the definitive choice for establishing the absolute assay value of primary standards and critical raw materials.

Sources

Steric Effects in Peptidomimetics: A Comparative Guide to N-Ethyl-L-Valine vs. N-Isopropyl-L-Valine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward highly constrained peptidomimetics and macrocycles, mastering the incorporation of N-alkylated amino acids is critical. These modifications enhance proteolytic stability and membrane permeability, but they introduce profound synthetic and structural challenges.

This guide provides an objective, data-driven comparison of two highly hindered derivatives: N-Ethyl-L-Valine (NEV) and N-Isopropyl-L-Valine (NiPrV) . By examining the causality behind their steric penalties, we will define how these residues dictate both biological function and synthetic workflow design.

Mechanistic Causality: The Steric Penalty

L-valine inherently possesses a bulky β -branched isopropyl side chain. When the α -amine is functionalized with an alkyl group, the resulting secondary amine experiences severe local steric crowding, which drastically alters both its chemical reactivity and its conformational landscape[1].

  • N-Ethyl-L-Valine (NEV): The addition of an ethyl group (-CH₂CH₃) introduces moderate-to-high steric hindrance. The Cγ1 methyl group of the N-ethyl moiety restricts the conformational space of the peptide backbone, strongly influencing the cis/trans isomerization of the adjacent amide bond.

  • N-Isopropyl-L-Valine (NiPrV): The addition of an isopropyl group (-CH(CH₃)₂) creates a highly congested microenvironment. Because both the α -carbon and the α -nitrogen bear bulky isopropyl groups, the steric clash is extreme. This dual-isopropyl bulk severely restricts the ϕ and ψ dihedral angles, locking the backbone into rigid conformations and rendering the amine exceptionally non-nucleophilic[2].

Biological Implications: The Case of Alisporivir

The steric bulk of N-alkylated valines is not just a synthetic hurdle; it is a powerful tool for rational drug design. A prime example is Alisporivir , a non-immunosuppressive analog of Cyclosporin A (CsA).

By substituting the native amino acid at position 4 with NEV, researchers introduced a deliberate steric clash. High-resolution X-ray crystallography reveals that the side chain of NEV—specifically its Cγ1 methyl group—physically prevents the cyclophilin-alisporivir complex from binding to the calcineurin cavity (clashing directly with calcineurin's Trp352 residue)[3]. This single steric modification abolishes the immunosuppressive activity of the drug while retaining its potent antiviral efficacy.

Comparative Performance Data

The structural differences between NEV and NiPrV directly translate into their physicochemical properties and their behavior during Solid-Phase Peptide Synthesis (SPPS).

PropertyN-Ethyl-L-Valine (NEV)N-Isopropyl-L-Valine (NiPrV)
N-Alkyl Substituent Ethyl (-CH₂CH₃)Isopropyl (-CH(CH₃)₂)
α -Carbon Substituent Isopropyl (-CH(CH₃)₂)Isopropyl (-CH(CH₃)₂)
Relative Amine Nucleophilicity LowExtremely Low
Coupling Difficulty (SPPS) High (Requires MW or strong activators)Severe (Requires MW + Double Coupling)
Cis-Amide Propensity HighVery High (Sterically locked)
Primary Utility Selective target ablation (e.g., Alisporivir)Rigidifying peptidomimetic backbones

Experimental Workflow: Self-Validating MW-SPPS Protocol

Because of the reduced nucleophilicity caused by N-alkylation, standard room-temperature SPPS protocols fail, leading to incomplete amide bond formation, deletion sequences, and diketopiperazine (DKP) side reactions[4].

To overcome the immense activation energy barrier associated with NiPrV and NEV, Microwave-Assisted SPPS (MW-SPPS) must be employed[5]. Furthermore, because the standard Kaiser test yields false negatives for secondary amines, this protocol integrates the Chloranil Test to create a self-validating feedback loop.

Step-by-Step Methodology

Step 1: Fmoc Deprotection

  • Action: Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes at 90°C (microwave irradiation).

  • Causality: High temperature ensures complete removal of the Fmoc group, even in sterically congested sequences.

Step 2: Amino Acid Activation

  • Action: Dissolve 5.0 equivalents of the incoming Fmoc-amino acid, 4.9 equivalents of HATU, and 10.0 equivalents of DIPEA in DMF.

  • Causality: HATU is selected over standard carbodiimides (like DIC) because it generates a highly reactive 7-aza-OBt ester intermediate, which is strictly required to force the acylation of the hindered N-alkyl amine[2].

Step 3: Microwave-Assisted Coupling

  • For coupling onto NEV: Heat the reaction mixture to 75°C for 5 minutes.

  • For coupling onto NiPrV: Heat the reaction mixture to 90°C for 10 minutes.

  • Causality: The dual-isopropyl bulk of NiPrV requires maximum thermal driving force to overcome the steric repulsion between the activated ester and the secondary amine.

Step 4: Self-Validation (Chloranil Test)

  • Action: Wash a few resin beads with DCM. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in toluene. Let stand for 5 minutes.

  • Interpretation:

    • Blue/Green Beads: Positive for unreacted secondary amine (Incomplete coupling). Action: Perform a double coupling.

    • Colorless/Yellow Beads: Negative (Complete coupling). Action: Proceed to the next synthesis cycle[6].

Workflow Visualization

The following diagram maps the logical flow of the self-validating SPPS protocol, highlighting the divergent thermal requirements for NEV versus NiPrV.

SPPS_Workflow N1 Resin-Bound Peptide N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Activation (HATU/DIPEA) N2->N3 N4 Couple onto N-Ethyl-L-Valine (75°C, 5 min) N3->N4 NEV Pathway N5 Couple onto N-Isopropyl-L-Valine (90°C, 10 min) N3->N5 NiPrV Pathway N6 Chloranil Test (Secondary Amine Check) N4->N6 N5->N6 N7 Double Coupling N6->N7 Positive (Blue) N8 Proceed to Next Cycle N6->N8 Negative (Colorless) N7->N6 Re-test

Workflow for microwave-assisted SPPS of sterically hindered N-alkylated valine derivatives.

References

  • X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cyclic Peptide-Peptoid Hybrids Source: Frontiers in Chemistry URL:[Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: CEM Corporation URL:[Link]

  • Hydrogen Bond Architecture in Crystal Structures of N-alkylated Hydrophobic Amino Acids Source: ResearchGate / CrystEngComm URL:[Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests Source: AAPPTec URL:[Link]

Sources

mass spectrometry fragmentation patterns of N-ethyl-L-valine vs L-valine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing canonical amino acids from their alkylated counterparts. Differentiating L-valine from N-ethyl-L-valine (NEV) is a prime example of this challenge. NEV is a critical biomarker for exposure to direct-acting ethylating agents, such as those found in cigarette smoke[1],[2], and serves as a vital structural component in the development of synthetic peptide therapeutics, including cyclophilin inhibitors like alisporivir[3].

Because these molecules share a core aliphatic structure, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) is the definitive method for their resolution. This guide provides an objective, in-depth comparison of the MS/MS fragmentation dynamics of L-valine and N-ethyl-L-valine, detailing the mechanistic pathways and the self-validating protocols necessary for robust analytical quantification.

Mechanistic Fragmentation Dynamics

In positive electrospray ionization (ESI+) mode, aliphatic amino acids readily accept a proton at the amine nitrogen. The structural difference between a primary amine (L-valine) and a secondary amine (N-ethyl-L-valine) dictates their specific mass-to-charge (m/z) transitions, even though their fundamental fragmentation logic remains identical.

  • L-Valine: Protonation yields a highly stable precursor ion at m/z 118.1[4]. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway is driven by the cleavage of the carboxyl group. This results in a concerted neutral loss of water and carbon monoxide (-46 Da)[5]. The cleavage yields a highly abundant and stable immonium ion at m/z 72.1[4], which serves as the primary quantifier.

  • N-Ethyl-L-Valine: The addition of the ethyl group increases the molecule's mass and slightly enhances the proton affinity of the secondary amine via inductive effects. The precursor ion forms at m/z 146.1. Subjecting this ion to CID triggers an identical -46 Da neutral loss (H₂O + CO), producing an N-ethyl immonium ion at m/z 100.1[5].

The 28 Da mass shift between the two immonium ions (m/z 72.1 vs. m/z 100.1) serves as the definitive diagnostic transition for distinguishing the ethylated variant from the canonical amino acid without the need for complex derivatization[6].

Quantitative Data Summary

The following table summarizes the critical mass spectrometry parameters required to differentiate the two analytes objectively.

AnalyteMolecular FormulaMonoisotopic MassPrecursor Ion [M+H]⁺Primary Product IonNeutral LossOptimal CE
L-Valine C₅H₁₁NO₂117.08 Dam/z 118.1m/z 72.146 Da (H₂O + CO)15 - 20 eV
N-Ethyl-L-Valine C₇H₁₅NO₂145.11 Dam/z 146.1m/z 100.146 Da (H₂O + CO)18 - 25 eV

Analytical Workflow & Fragmentation Logic

MS_Workflow Sample Sample Preparation (Protein Hydrolysis / Extraction) LC HILIC Chromatography (0.1% Formic Acid Mobile Phase) Sample->LC Cleared Extract ESI Positive Electrospray Ionization (ESI+) LC->ESI Eluent Pre_Val L-Valine [M+H]+ m/z 118.1 ESI->Pre_Val Pre_NEV N-Ethyl-L-Valine [M+H]+ m/z 146.1 ESI->Pre_NEV CID Collision-Induced Dissociation (CID) Neutral Loss of H₂O + CO (-46 Da) Pre_Val->CID CE: 15-20 eV Pre_NEV->CID CE: 18-25 eV Frag_Val Immonium Ion m/z 72.1 CID->Frag_Val Quantifier Frag_NEV N-Ethyl Immonium Ion m/z 100.1 CID->Frag_NEV Quantifier

ESI-MS/MS workflow and CID fragmentation pathways for L-Valine and N-Ethyl-L-Valine.

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol integrates stable isotope-labeled internal standards (SIL-IS) and specific chromatographic choices to instantly flag matrix effects or ion suppression.

Step 1: Sample Preparation & Internal Standardization

  • Action: Spike biological samples (e.g., hydrolyzed hemoglobin or plasma) with ¹³C₅-¹⁵N-L-Valine prior to protein precipitation or extraction.

  • Causality: Adding the SIL-IS at the very beginning creates a self-validating recovery metric. Any loss of analyte during extraction or suppression during ionization will equally affect the IS, keeping the quantitative ratio intact and ensuring the trustworthiness of the final concentration readout.

Step 2: Chromatographic Separation (HILIC)

  • Action: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column rather than a standard C18 reversed-phase column.

  • Causality: Underivatized aliphatic amino acids are highly polar and fail to retain on standard C18 columns, causing them to elute in the void volume where severe matrix interference occurs[6]. HILIC provides orthogonal retention based on polarity, ensuring that L-valine and NEV are sufficiently retained and separated from early-eluting salts and phospholipids.

Step 3: Mobile Phase & Ionization Optimization

  • Action: Utilize an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) for positive ESI.

  • Causality: The acidic environment forces the primary (L-Valine) and secondary (NEV) amines into their fully protonated states. This maximizes the [M+H]⁺ precursor ion yield and stabilizes the electrospray plume, directly translating to higher assay sensitivity.

Step 4: MS/MS Tuning & Fragmentation

  • Action: Apply optimized Collision Energy (CE) for Multiple Reaction Monitoring (MRM) (15-20 eV for L-Valine; 18-25 eV for NEV).

  • Causality: Precise CE tuning is critical for assay specificity. Insufficient CE leaves the precursor intact, while excessive CE induces secondary fragmentation of the immonium ions (e.g., loss of NH₃ to form m/z 55), which drastically reduces the signal-to-noise ratio of the primary quantifier transitions.

Sources

Biological Activity Comparison: N-Ethyl-L-Valine vs. Canonical L-Valine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern peptide drug development, canonical amino acids often present insurmountable pharmacokinetic liabilities, primarily due to rapid proteolytic degradation and poor membrane permeability. As a Senior Application Scientist, I frequently leverage non-canonical amino acids to engineer structural resilience into therapeutic pipelines.

This guide objectively compares the biological activity and physicochemical impact of N-Ethyl-L-Valine (NEV) against its natural counterpart, L-Valine . By examining the mechanistic causality behind N-alkylation and providing self-validating experimental protocols, this guide serves as a definitive resource for rational peptidomimetic design.

Mechanistic Causality: The Impact of N-Ethylation

The substitution of L-Valine with N-Ethyl-L-Valine fundamentally alters the local physicochemical environment of the peptide backbone. The causality of its enhanced biological performance rests on two structural pillars:

  • Eradication of the Hydrogen Bond Donor: Natural peptide bonds (-CO-NH-) are highly susceptible to enzymatic cleavage because proteases recognize and dock via the amide hydrogen. N-ethylation replaces this hydrogen with an ethyl group, eliminating the H-bond donor and rendering the adjacent peptide bond invisible to the active sites of most proteolytic enzymes [[1]]().

  • Steric Hindrance and Conformational Rigidity: The bulky N-ethyl group introduces significant steric hindrance that restricts the ϕ and ψ dihedral angles of the peptide backbone. This restriction frequently forces the amide bond into a cis conformation, which increases overall molecular lipophilicity and significantly enhances passive diffusion across lipid bilayers 2.

NAlkylationLogic LVal Natural L-Valine Hbond H-Bond Donor (NH) Intact LVal->Hbond NEtVal N-Ethyl-L-Valine NoHbond Loss of H-Bond Donor & Steric Bulk (N-Ethyl) NEtVal->NoHbond Protease Protease Recognition & Cleavage Hbond->Protease Resistance Proteolytic Resistance & High Permeability NoHbond->Resistance

Logical relationship showing how N-ethylation dictates proteolytic resistance.

Quantitative Comparison: N-Ethyl-L-Valine vs. L-Valine

To objectively evaluate the performance of these two amino acids, we must look at their contributions to peptide stability and target binding. The table below summarizes the quantitative and qualitative shifts induced by N-ethylation.

PropertyCanonical L-ValineN-Ethyl-L-Valine (NEV)Causality / Impact
Amide H-Bond Donor Present (NH)Absent (N-Et)Loss of donor prevents protease active site docking, vastly extending half-life 3.
Steric Bulk Low (Secondary Amine)High (Tertiary Amine)Restricts backbone dihedral angles, favoring cis conformation and rigidifying the structure 2.
Lipophilicity ModerateHighThe ethyl group enhances passive diffusion across lipid bilayers, improving cellular uptake 4.
Proteolytic Half-Life Minutes (in serum)Hours to Days (in serum)N-alkylation completely shields the adjacent peptide bond from exopeptidases and endopeptidases.
Receptor Binding CanonicalOrthogonalBulky N-ethyl group induces steric clashes with off-target proteins, enabling selective binding 5.

Case Study: Alisporivir vs. Cyclosporin A

The most prominent clinical application of N-Ethyl-L-Valine is found in the development of Alisporivir (Debio-025) , a potent, non-immunosuppressive analog of Cyclosporin A (CsA).

CsA is a cyclic undecapeptide that binds to Cyclophilin A (CypA). This binary complex subsequently binds to and inhibits calcineurin, resulting in profound immunosuppression. To repurpose this scaffold for antiviral (e.g., Hepatitis C) and cytoprotective applications, researchers needed to decouple the CypA binding from calcineurin inhibition 6.

By replacing the N-methyl-L-leucine at position 4 of CsA with N-Ethyl-L-Valine , the resulting molecule (Alisporivir) maintains its high affinity for CypA. However, the added steric bulk of the N-ethyl group creates a massive steric clash at the calcineurin interface 7. This single amino acid substitution completely abolishes calcineurin binding, stripping the peptide of its immunosuppressive toxicity while preserving its therapeutic antiviral activity 8.

BindingLogic CsA Cyclosporin A (N-Me-Leu at Pos 4) CypA Binds Cyclophilin A CsA->CypA Calc Binds Calcineurin CsA->Calc Ali Alisporivir (N-Et-Val at Pos 4) Ali->CypA NoCalc Steric Clash: No Calcineurin Binding Ali->NoCalc AntiViral Non-Immunosuppressive Antiviral Activity CypA->AntiViral Immuno Immunosuppressive Calc->Immuno NoCalc->AntiViral

Binding logic and signaling impact of N-Ethyl-L-Valine substitution in Alisporivir.

Self-Validating Experimental Protocols

To rigorously evaluate the performance of NEV-modified peptides against L-Valine canonical peptides, implement the following self-validating workflows. The causality of each step is designed to prevent false positives.

Protocol A: Proteolytic Stability Assay (LC-MS/MS)

Rationale: This assay objectively quantifies the half-life extension provided by N-ethylation. By utilizing a harsh, non-specific protease (e.g., Proteinase K), we test the absolute steric shielding of the peptide backbone.

  • Preparation: Dissolve the NEV-peptide and the L-Valine control peptide separately in 100 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 50 µM.

  • Enzymatic Cleavage: Add Proteinase K at a 1:50 enzyme-to-peptide molar ratio.

  • Incubation: Incubate the reaction mixtures at 37°C with gentle agitation.

  • Quenching (Critical Step): At defined time points (0, 15, 30, 60, 120, and 240 min), extract 50 µL aliquots and immediately quench by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile. Causality: The low pH and organic solvent instantly denature the protease, freezing the degradation profile in time.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated protease. Analyze the supernatant via LC-MS/MS, tracking the parent ion mass.

  • System Validation: Plot the natural log of the remaining peptide peak area versus time. The L-Valine control peptide must show rapid degradation (t½ < 30 min) to validate that the enzyme is active. The degradation rate constant ( k ) is used to calculate the half-life ( t1/2​=0.693/k ).

Workflow Prep Peptide Preparation Digest Protease Incubation Prep->Digest Quench TFA Quenching Digest->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc t1/2 Calculation LCMS->Calc

Self-validating experimental workflow for peptide proteolytic stability assessment.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: To measure the increase in passive lipid bilayer diffusion caused by the lipophilic N-ethyl group.

  • Donor Preparation: Dilute peptides to 10 µM in PBS (pH 7.4) containing 5% DMSO to ensure solubility.

  • Membrane Coating: Coat the PVDF filter of the PAMPA sandwich plate with 1% lecithin in dodecane to simulate a lipid bilayer.

  • Assembly: Add 300 µL of the donor solution to the bottom wells and 200 µL of fresh PBS to the top acceptor wells.

  • Incubation: Incubate the assembled sandwich at room temperature for 16 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the peptide concentration in both the donor and acceptor wells using LC-MS/MS.

  • System Validation: Calculate the effective permeability coefficient ( Pe​ ). Causality check: You must calculate the mass balance (Donor + Acceptor concentrations vs. Initial concentration). A mass balance of >90% is required to validate that the peptide actually crossed the membrane and did not simply precipitate or bind non-specifically to the plastic/filter.

Sources

Engineering Peptide Affinity and Stability: A Comparative Guide to N-Ethyl-L-Valine and D-Valine in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of peptide-based therapeutics and enzyme inhibitors, standard L-amino acids often fall short due to rapid proteolytic degradation and off-target interactions. As a Senior Application Scientist, I frequently evaluate non-canonical amino acid substitutions to overcome these pharmacokinetic bottlenecks. This guide provides an in-depth mechanistic and experimental comparison of two powerful structural modifications: N-ethyl-L-valine (NEV) and D-valine . While NEV is primarily leveraged for steric modulation to disrupt specific protein-protein interactions (PPIs), D-valine is utilized for stereochemical evasion of proteases and active-site stereospecificity mapping.

Mechanistic Paradigms: N-Alkylation vs. Stereoinversion

N-Ethyl-L-Valine: Steric Modulation and PPI Disruption

N-alkylation of amino acids heavily restricts the ϕ and ψ dihedral angles of the peptide backbone, locking the molecule into a specific bioactive conformation while eliminating a hydrogen bond donor to increase lipophilicity[1].

The quintessential application of N-ethyl-L-valine is found in Alisporivir (Debio-025) , a non-immunosuppressive analog of Cyclosporin A (CsA). In Alisporivir, the substitution of N-methyl-L-leucine with N-ethyl-L-valine at position 4 is a masterclass in rational drug design[2]. The NEV residue maintains high-affinity binding ( Kd​ = ~15 nM) to the active site of Cyclophilin A (CypA), effectively inhibiting its peptidyl-prolyl cis/trans isomerase (PPIase) activity[3]. However, the bulky ethyl group creates severe steric hindrance on the effector surface of the CsA-CypA complex. This spatial clash completely abrogates the recruitment of the phosphatase Calcineurin, thereby uncoupling the drug's potent antiviral/antiparasitic efficacy from unwanted immunosuppression[3].

D-Valine: Stereospecificity and Proteolytic Evasion

Conversely, D-valine relies on stereoinversion. The endogenous proteolytic machinery is exquisitely specific for L-amino acids. Incorporating Fmoc-D-Val-OH during solid-phase peptide synthesis (SPPS) yields analogs with profound metabolic stability, a strategy routinely employed to extend the half-life of GLP-1 receptor agonists.

However, in the context of targeted enzyme inhibition, stereoinversion can drastically alter binding affinity:

  • Target Abrogation (UCHL1): In the optimization of fluoromethylketone covalent inhibitors for Ubiquitin C-Terminal Hydrolase L1 (UCHL1), replacing the P2 L-valine with D-valine in the VAEFMK scaffold led to a complete loss of inhibitory activity. This underscores the strict, unforgiving stereospecificity of the UCHL1 S2 pocket[4].

  • Allosteric Modulation (Urease): In Canavalia ensiformis urease studies, D-valine-derived thiohydantoins act as uncompetitive inhibitors with distinct allosteric binding profiles compared to their L-valine counterparts, demonstrating how stereocenters dictate pharmacophore orientation[5].

Pathway CsA Cyclosporin A (L-Amino Acids) CypA1 Cyclophilin A (PPIase) CsA->CypA1 Binds Active Site ALV Alisporivir (N-Ethyl-L-Valine) CypA2 Cyclophilin A (PPIase) ALV->CypA2 High Affinity Binding Calcineurin Calcineurin (Phosphatase) ALV->Calcineurin Steric Clash (No Binding) CypA1->Calcineurin Forms Ternary Complex Viral Viral Replication Blocked CypA2->Viral Inhibits Host Factor Immuno Immunosuppression (T-cell inhibition) Calcineurin->Immuno Inhibits NFAT

Fig 1: Mechanistic divergence of Alisporivir (NEV) vs Cyclosporin A on Calcineurin recruitment.

Quantitative Performance Comparison

The following table synthesizes the functional outcomes of substituting standard amino acids with NEV or D-Valine across different enzymatic targets.

ModificationTarget EnzymeCompound / ScaffoldBinding Affinity / IC50Functional Outcome
N-Ethyl-L-Valine Cyclophilin A (CypA)Alisporivir (Debio-025)IC50 = 0.34 nMPotent PPIase inhibition; Abolished calcineurin binding.
D-Valine UCHL1D-Val-AEFMKInactiveComplete abrogation of covalent inhibition due to S2 clash.
D-Valine UreaseThiohydantoin 1a% Inhibition = ~42%Reduced active site affinity vs L-Val (90%); altered kinetics.
D-Valine GLP-1 ReceptorD-Val peptide analogsLow nM Kd​ (Maintained)Enhanced metabolic stability and prolonged in vivo half-life.

Self-Validating Experimental Protocols

To accurately assess the impact of these non-canonical amino acids, specific kinetic and binding assays must be employed. Below are the field-proven methodologies for evaluating both modifications.

Protocol 1: Chymotrypsin-Coupled PPIase Assay (For NEV-Analogs)

Causality: CypA accelerates the cis-to-trans isomerization of the proline peptide bond in the synthetic substrate Suc-AAPF-pNA. Chymotrypsin specifically cleaves only the trans-isomer to release p-nitroaniline (pNA), a chromophore absorbing at 390 nm. By monitoring the rate of pNA release, we indirectly measure PPIase activity. High-affinity NEV-inhibitors will slow this rate proportionally to their concentration.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.8).

  • Pre-incubation: Incubate recombinant human CypA (10 nM final) with varying concentrations of the NEV-inhibitor (0.1 nM to 100 nM) in a 96-well plate at 10°C for 15 minutes. (Expert Note: 10°C is critical to suppress the background uncatalyzed thermal isomerization of the substrate).

  • Coupling Enzyme Addition: Add α -chymotrypsin to a final concentration of 300 μ g/mL.

  • Reaction Initiation: Rapidly inject the substrate Suc-AAPF-pNA (50 μ M final concentration) dissolved in trifluoroethanol/LiCl.

  • Data Acquisition: Measure absorbance at 390 nm continuously for 5 minutes using a microplate reader.

  • Analysis: Calculate first-order rate constants from the absorbance curves and derive the IC50​ using a four-parameter logistic non-linear regression model.

Protocol 2: Biolayer Interferometry (BLI) for D-Valine Stereospecificity

Causality: BLI measures real-time changes in the interference pattern of white light reflected from a biosensor surface. This label-free technique is ideal for determining whether a D-Valine substitution completely destroys target binding kinetics (as seen in UCHL1 inhibitors) or maintains it (as in GLP-1 analogs)[4].

Step-by-Step Workflow:

  • Hydration: Hydrate Ni-NTA biosensors in Kinetics Buffer (PBS, 0.1% BSA, 0.02% Tween-20) for 10 minutes.

  • Immobilization: Load His-tagged target enzyme (e.g., UCHL1, 5 μ g/mL) onto the biosensors until a threshold shift of 1.0 nm is achieved.

  • Baseline: Transfer sensors to Kinetics Buffer for 60 seconds to establish a stable baseline.

  • Association Phase: Dip sensors into wells containing serial dilutions of the D-Valine or L-Valine peptide (e.g., 1 μ M to 100 μ M) for 300 seconds.

  • Dissociation Phase: Move sensors back to wells containing only Kinetics Buffer and monitor the dissociation for 300 seconds.

  • Analysis: Subtract reference sensor data and fit the curves to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Workflow Step1 1. Biosensor Hydration Equilibrate in Assay Buffer Step2 2. Target Immobilization Load His-tagged Enzyme (e.g., UCHL1) Step1->Step2 Step3 3. Baseline Establishment Wash in Kinetics Buffer Step2->Step3 Step4 4. Association Phase Incubate with D-Val/L-Val Inhibitor Step3->Step4 Step5 5. Dissociation Phase Transfer to Buffer Only Step4->Step5 Step6 6. Data Analysis Calculate Kd, Kon, Koff Step5->Step6

Fig 2: Label-free Biolayer Interferometry (BLI) workflow for kinetic binding affinity analysis.

References

  • Chemical structure of alisporivir. The chemical modifications in...
  • Atomic View of Aqueous Cyclosporine A: Unpacking a Decades-Old Mystery, ACS Public
  • Evaluating the potential of non‐immunosuppressive cyclosporin analogs for targeting Toxoplasma gondii cyclophilin: Insights
  • Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1, PMC,
  • Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors, UFMG,
  • Application Notes and Protocols for Fmoc-D-Val-OH in the Development of Metabolically Stable Peptide Analogs, Benchchem,

Sources

Comprehensive Cross-Validation Guide: N-Ethyl-L-Valine Assay Methods Across Distributed Laboratories

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

N-ethyl-L-valine (NEV) is a critical secondary amino acid derivative utilized extensively as a pharmaceutical intermediate. It is notably monitored as an impurity in the synthesis of antiviral prodrugs, such as Valacyclovir (designated as Valacyclovir Related Compound D).

Quantifying NEV presents a unique analytical challenge:

  • Lack of Chromophore: As an aliphatic amino acid, NEV lacks a conjugated π-electron system, rendering direct UV detection at low concentrations impossible.

  • High Polarity: NEV is highly hydrophilic. On standard reversed-phase (C18) columns, it elutes in the void volume, leading to severe matrix interference and ion suppression in mass spectrometry.

  • Secondary Amine Structure: Unlike primary amino acids, NEV does not react with standard derivatization agents like o-phthalaldehyde (OPA), necessitating alternative chemical tagging strategies.

To ensure regulatory compliance and data integrity across distributed manufacturing networks, analytical methods for NEV must undergo rigorous inter-laboratory cross-validation. This guide objectively compares two distinct analytical platforms—Pre-column Derivatization HPLC-UV (Method A) and Direct HILIC-LC-MS/MS (Method B)—evaluating their performance, robustness, and intermediate precision in accordance with the latest ICH Q2(R2) guidelines[1].

Analytical Decision Framework

The selection between HPLC-UV and LC-MS/MS is dictated by the required Limit of Quantitation (LOQ) and the complexity of the sample matrix.

DecisionTree Sample NEV Matrix Req Required LOQ? Sample->Req HighSens Trace Impurity (< 0.1 µg/mL) Req->HighSens LowSens API / Bulk (> 1.0 µg/mL) Req->LowSens HILIC HILIC Separation (High Organic) HighSens->HILIC Deriv FMOC-Cl Derivatization (pH 8.5 Buffer) LowSens->Deriv LCMS LC-MS/MS (MRM Mode) HILIC->LCMS HPLC HPLC-UV (265 nm) Deriv->HPLC

Decision tree for N-ethyl-L-valine analytical methods based on sensitivity.

Self-Validating Experimental Protocols

To ensure reproducibility across different laboratories, the following protocols are designed as self-validating systems . They incorporate internal suitability checks and mechanistic safeguards to prevent false positives or quantitative drift.

Method A: Pre-Column Derivatization HPLC-UV

Causality & Rationale: Because NEV is a secondary amine, 9-fluorenylmethyl chloroformate (FMOC-Cl) is selected as the derivatization agent. FMOC-Cl reacts rapidly with both primary and secondary amines to form highly stable, UV-absorbing carbamates.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 0.1 M borate buffer and adjust the pH to 8.5. Causality: A pH of 8.5 ensures the secondary amine of NEV is fully deprotonated, making it a strong nucleophile for the reaction with FMOC-Cl.

  • Derivatization Reaction: Combine 100 µL of the NEV sample with 100 µL of borate buffer and 100 µL of 10 mM FMOC-Cl (in acetonitrile). Vortex and incubate at 25°C for 20 minutes.

  • Quenching (Critical Step): Add 100 µL of 20 mM 1-adamantanamine. Causality: Excess FMOC-Cl hydrolyzes into FMOC-OH, which co-elutes with many analytes and ruins the baseline. 1-adamantanamine reacts with the excess FMOC-Cl to form a highly hydrophobic complex that elutes at the very end of the chromatogram, keeping the analytical window clean.

  • Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Use a gradient of Water (0.1% TFA) and Acetonitrile. Detect at 265 nm.

  • Self-Validation (System Suitability Test - SST): The system is only validated for the run if the resolution ( Rs​ ) between the NEV-FMOC peak and the nearest matrix peak is >2.0 , and the %RSD of 5 replicate standard injections is <2.0% .

Method B: Direct HILIC-LC-MS/MS

Causality & Rationale: To bypass the time-consuming derivatization step and achieve trace-level sensitivity, Hydrophilic Interaction Liquid Chromatography (HILIC) is coupled with tandem mass spectrometry. HILIC retains polar NEV through partitioning into a water-enriched layer on a polar stationary phase.

Step-by-Step Protocol:

  • Sample Dilution: Dilute the aqueous sample 1:10 with pure Acetonitrile. Causality: Injecting a highly aqueous sample onto a HILIC column disrupts the stationary water layer, causing peak splitting and loss of retention. Matching the sample diluent to the high-organic mobile phase is mandatory.

  • Internal Standard Addition: Spike the sample with 10 ng/mL of N-ethyl-L-valine-d5 (Stable Isotope-Labeled Internal Standard, SIL-IS). Causality: The SIL-IS co-elutes exactly with NEV and experiences identical matrix-induced ion suppression. By quantifying the Analyte/IS ratio, the method self-corrects for any matrix effects, ensuring absolute quantitative trustworthiness.

  • Chromatography: Inject 2 µL onto an Amide-HILIC column (100 x 2.1 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Isocratic elution at 85% B.

  • Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 146.1 100.1 for NEV, and m/z 151.1 105.1 for NEV-d5.

  • Self-Validation (SST): The run is validated only if the signal-to-noise (S/N) ratio of the LOQ standard is ≥10:1 , and the variance of the SIL-IS peak area across all injections is ≤15% .

Inter-Laboratory Cross-Validation Framework

In alignment with ICH Q2(R2) guidelines, a co-validation strategy was executed across three distinct facilities to demonstrate intermediate precision and robustness[1].

CrossValidation cluster_labs Distributed Laboratory Network Start NEV Standardized Matrix (Spiked at 0.5, 5.0, 50 µg/mL) Lab1 Lab A: R&D HQ Start->Lab1 Lab2 Lab B: QC Site Start->Lab2 Lab3 Lab C: External CRO Start->Lab3 Method1 Method A: HPLC-UV Lab1->Method1 Method2 Method B: LC-MS/MS Lab1->Method2 Lab2->Method1 Lab2->Method2 Lab3->Method1 Lab3->Method2 Data Data Aggregation & Analysis Method1->Data Method2->Data ICH ICH Q2(R2) Compliance Report Data->ICH

Inter-laboratory cross-validation workflow for NEV assays following ICH Q2(R2).

Comparative Experimental Data

The aggregated data from the cross-validation study highlights the operational trade-offs between the two methodologies. Method A provides excellent robustness for bulk API testing, while Method B is strictly required for trace impurity profiling.

Table 1: Method Validation Parameters (Aggregated)
Validation ParameterMethod A: HPLC-UV (Derivatization)Method B: HILIC-LC-MS/MS (Direct)
Linear Range 1.0 – 100.0 µg/mL0.01 – 10.0 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.003 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.01 µg/mL
Specificity Mechanism Chromatographic resolution ( Rs​>2.0 )MRM mass transition specificity
Sample Prep Time ~30 minutes per batch< 5 minutes per batch
Instrument Run Time 25 minutes8 minutes
Table 2: Inter-Laboratory Intermediate Precision & Accuracy

(Data based on standardized matrix spiked at 5.0 µg/mL, n=6 replicates per lab)

Participating LaboratoryMethod A Recovery (%)Method A Precision (%RSD)Method B Recovery (%)Method B Precision (%RSD)
Lab A (R&D Originator) 99.21.8100.42.1
Lab B (QC Site) 98.52.499.83.5
Lab C (External CRO) 101.12.0102.34.2
Overall (Intermediate) 99.6 2.1 100.8 3.3

Analysis: Method A exhibits slightly tighter intermediate precision (%RSD of 2.1%) across laboratories. This is due to the inherent stability of UV detection compared to the susceptibility of ESI-MS to minor fluctuations in ambient lab conditions and mobile phase preparation (Method B %RSD of 3.3%). However, Method B successfully normalizes these fluctuations via the SIL-IS, keeping overall recovery highly accurate (100.8%).

Conclusion

The cross-validation of N-ethyl-L-valine assay methods demonstrates that both platforms are fit-for-purpose when applied to their appropriate analytical niches.

  • Method A (HPLC-UV) is the gold standard for routine, high-concentration API release testing due to its low operational cost, high inter-laboratory precision, and independence from complex mass spectrometers. The integration of 1-adamantanamine quenching resolves historical baseline issues associated with FMOC-Cl.

  • Method B (HILIC-LC-MS/MS) is mandatory for genotoxic or trace-level impurity screening (e.g., monitoring Valacyclovir related compounds). The use of high-organic sample diluents and stable isotope-labeled internal standards creates a self-validating, highly specific assay that easily meets ICH Q2(R2) criteria for sensitivity and accuracy.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of n-Ethyl-l-valine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper handling and disposal of laboratory chemicals are cornerstones of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of n-Ethyl-l-valine, grounded in established safety principles and regulatory standards.

While a specific Safety Data Sheet (SDS) for n-Ethyl-l-valine is not broadly available, we can establish a robust disposal procedure by examining the well-documented properties of its parent compound, L-Valine, and adhering to the foundational guidelines set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Regulatory Context

The foundation of any disposal protocol is a thorough understanding of the substance's hazards and the regulatory landscape.

Scientific Rationale: Based on extensive safety data, L-Valine is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1][2] It is a non-flammable, non-combustible, and non-reactive solid with no established toxicological concerns from acute or chronic exposure.[1][3] The addition of an ethyl group to the L-valine structure is unlikely to elevate its hazard classification significantly. However, as with any laboratory-developed or novel substance, prudent practice dictates treating it as potentially hazardous until its properties are fully characterized.[4]

Regulatory Framework: All laboratory operations involving chemicals in the United States are governed by the OSHA Laboratory Standard (29 CFR 1910.1450) .[5][6] This standard mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and waste disposal.[5]

Chemical waste disposal is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) . A chemical is considered hazardous waste if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8] Based on the data for L-Valine, n-Ethyl-l-valine is not expected to meet any of these criteria.[1][9]

Key Chemical Properties and Data (L-Valine as Proxy)

To inform our disposal decisions, we refer to the known properties of L-Valine.

PropertyValue / ObservationSource
Physical State White crystalline powder[1]
Odor Odorless[1]
Solubility Soluble in water[1]
Melting Point 315 °C[1]
Hazard Classification Non-hazardous according to GHS[1]
Transport Regulation Not regulated as a dangerous good[10]
n-Ethyl-l-valine Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of n-Ethyl-l-valine waste streams.

cluster_start cluster_type cluster_action cluster_disposal start n-Ethyl-l-valine Waste Generated spill Small Spill (Solid) solid Unused or Contaminated Solid aqueous Dilute Aqueous Solution collect_spill 1. Wear PPE. 2. Sweep/Wipe up spill. 3. Place in sealed container. spill->collect_spill Containment collect_solid Collect in a dedicated, sealed, and labeled waste container. solid->collect_solid Segregation consult_ehs Consult Institutional EHS Policy & Local Regulations for Drain Disposal aqueous->consult_ehs Characterization hazardous_waste Dispose via Institutional Chemical Waste Program (Non-Hazardous Waste Stream) collect_spill->hazardous_waste Disposal collect_solid->hazardous_waste Disposal drain_disposal Permitted? YES: Flush with copious water. NO: Collect for chemical waste pickup. consult_ehs->drain_disposal Verification

Caption: Decision workflow for n-Ethyl-l-valine disposal.

Step-by-Step Disposal Protocols

This procedure applies to unused, expired, or contaminated solid n-Ethyl-l-valine.

  • Waste Segregation: Do not mix n-Ethyl-l-valine with other chemical waste, especially hazardous solvents or reactive materials. It should be collected in its own dedicated waste container.

  • Containerization: Place the solid waste into a clean, dry, and chemically compatible container with a secure, sealable lid. A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: Clearly label the container with the full chemical name: "n-Ethyl-l-valine (Non-Hazardous Waste)". Include the date of accumulation. Do not use abbreviations.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[11]

  • Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department as part of the non-hazardous chemical waste stream.

In the event of a small spill of solid n-Ethyl-l-valine:

  • Ensure Safety: Restrict access to the spill area. Ensure adequate ventilation.

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and nitrile gloves.

  • Containment and Cleanup: Gently sweep up the solid material to avoid creating dust.[11] Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a sealable plastic bag or container.[1]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Wash the area with soap and water.

  • Disposal: Label the sealed container as "Spill Debris: n-Ethyl-l-valine" and dispose of it according to Protocol 1.

Disposal of aqueous solutions requires careful consideration of local regulations. While L-Valine is listed as drain-disposable by some institutions like the NIH, this is not a universal standard and requires local verification.[12]

  • Consult Local Policy: Crucially, you must consult your institution's EHS office and local wastewater regulations before proceeding. Never assume drain disposal is acceptable.

  • If Drain Disposal is Permitted:

    • Ensure the solution is dilute and does not contain any other hazardous chemicals.

    • Turn on the cold water tap to establish a steady, strong flow.[12]

    • Slowly pour the solution down the drain, avoiding splashes.

    • Flush the drain with copious amounts of cold water for at least two minutes to ensure the chemical is thoroughly cleared from the plumbing system.[12]

  • If Drain Disposal is NOT Permitted:

    • Collect the aqueous waste in a sealed, labeled container. The label must read "Aqueous Waste: n-Ethyl-l-valine".

    • Dispose of the container via your institution's chemical waste program.

By adhering to these scientifically-grounded and regulation-aware procedures, we ensure that our work in the laboratory is conducted with the highest standards of safety and environmental responsibility.

References

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • L-Valine - Safety Data Sheet. Millipore Sigma. [Link]

  • L-Valine Safety Data Sheet. Metasci. [Link]

  • SAFETY DATA SHEET: L-Valine. PALS. [Link]

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • Safety Data Sheet: L-Valine. Carl ROTH. [Link]

  • EPA Hazardous Waste Codes. University of California, Berkeley - Environment, Safety & Health. [Link]

  • SAFETY DATA SHEET: N-Benzyloxycarbonyl-L-valine. Thermo Fisher Scientific. [Link]

  • Hazardous Waste Listings. US Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet L-Valine. Redox. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]

  • U List of Hazardous Wastes. Minnesota Pollution Control Agency. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health (NIH), Office of Research Facilities. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). [Link]

Sources

Essential Safety & Handling Guide: Personal Protective Equipment for n-Ethyl-l-valine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed framework for the safe handling of n-Ethyl-l-valine, a derivative of the amino acid L-valine. While a specific Safety Data Sheet (SDS) for n-Ethyl-l-valine is not publicly available, a robust safety protocol can be established by analyzing the known properties of its parent compound, L-valine, and general principles for handling N-alkylated amino acids.[1][2][3]

The toxicological profile of L-valine indicates it is not classified as a hazardous substance.[1][2] The primary physical hazard associated with this class of compounds, which are often fine crystalline solids, is the potential for dust generation.[4][5] This dust can act as a mechanical irritant to the eyes, skin, and respiratory system.[4] Therefore, our safety strategy is centered on mitigating exposure to airborne particulates and preventing direct contact.

This directive is grounded in the Occupational Safety and Health Administration (OSHA) standards, which mandate that employers conduct a hazard assessment to determine the appropriate Personal Protective Equipment (PPE) for any given task.[4]

Core Protective Measures: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table outlines the recommended PPE for common laboratory tasks involving n-Ethyl-l-valine.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety GlassesNone RequiredLab CoatNone Required
Weighing & Transfer (Solid) Safety GogglesNitrile GlovesLab CoatRecommended: N95/P1 Respirator (if outside a fume hood)
Solution Preparation Safety GogglesNitrile GlovesLab CoatNone required if performed in a well-ventilated area
Reaction & Work-up Safety GogglesNitrile GlovesLab CoatNone required if performed in a fume hood
Waste Disposal Safety GogglesNitrile GlovesLab CoatNone Required
In-Depth Analysis of PPE Selection
  • Eye and Face Protection : To prevent mechanical irritation from dust particles, appropriate eye protection is essential.

    • Safety Glasses : For low-risk activities such as handling sealed containers, safety glasses with side shields provide adequate protection.

    • Chemical Splash Goggles : When handling the solid powder or preparing solutions, chemical splash goggles are required. They form a seal around the eyes, offering superior protection from airborne dust and potential splashes, in accordance with OSHA's eye and face protection regulations.[4][5]

  • Hand Protection : The goal of hand protection is to prevent skin contact with the chemical.

    • Nitrile Gloves : Nitrile rubber gloves are recommended for handling n-Ethyl-l-valine. They provide sufficient protection against incidental contact with amino acid derivatives. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid contaminating the skin.[1]

  • Body Protection : A laboratory coat is mandatory to protect skin and personal clothing from contamination.[4] The lab coat should be buttoned completely to provide maximum coverage.

  • Respiratory Protection : The primary inhalation risk is from airborne dust generated during handling of the solid material.[1][4]

    • Engineering Controls : The first line of defense is to use engineering controls, such as a chemical fume hood or a ventilated balance enclosure, when weighing or transferring the solid compound.[4]

    • Respirators : If engineering controls are not feasible or are insufficient to control dust, a particle respirator (such as a P1 or N95 type) should be used.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

  • Preparation :

    • Designate a specific area for handling n-Ethyl-l-valine, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before beginning work.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Wash and dry hands thoroughly.

    • Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Compound :

    • Weighing : Perform all weighing operations within a chemical fume hood or a ventilated enclosure to capture any generated dust.

    • Transfers : Keep containers of the solid material closed when not in use. Use spatulas and other tools carefully to minimize dust creation.

    • In Solution : Once dissolved, the risk of inhalation is negligible. Standard chemical handling precautions apply.

  • Post-Handling :

    • Clean the work area thoroughly to remove any residual contamination.

    • Wash hands with soap and water immediately after handling is complete, even after wearing gloves.[1]

  • Doffing PPE (to prevent cross-contamination) :

    • Remove gloves first, using a proper technique to avoid touching the outer surface with bare skin.

    • Remove the lab coat by folding it inward to contain any potential contaminants.

    • Remove safety goggles.

    • Wash hands again thoroughly.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with n-Ethyl-l-valine.

PPE_Workflow start Start: Task Involving n-Ethyl-l-valine is_solid Is the material a solid powder? start->is_solid is_weighing Weighing or Transfer? is_solid->is_weighing Yes ppe_solution Required PPE: - Lab Coat - Safety Goggles - Nitrile Gloves is_solid->ppe_solution No (In Solution) in_hood Working in a Fume Hood? is_weighing->in_hood Yes ppe_base Required PPE: - Lab Coat - Safety Goggles - Nitrile Gloves is_weighing->ppe_base No (e.g., inspecting container) in_hood->ppe_base Yes ppe_respirator Add Respiratory Protection (N95/P1 Respirator) in_hood->ppe_respirator No end Proceed with Task ppe_base->end ppe_respirator->ppe_base ppe_solution->end

Caption: PPE selection workflow for n-Ethyl-l-valine.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation : All materials contaminated with n-Ethyl-l-valine, including unused product, reaction residues, and disposable PPE (gloves, etc.), should be segregated as non-hazardous chemical waste. Do not dispose of this material in the general trash or down the drain.

  • Containerization : Collect solid waste in a clearly labeled, sealed container. Liquid waste containing n-Ethyl-l-valine should be collected in a separate, compatible, and properly labeled waste container.

  • Disposal : Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.

By adhering to these protocols, researchers can confidently and safely handle n-Ethyl-l-valine, ensuring personal safety and maintaining the integrity of their work.

References

  • PubChem. N-Ethyl-L-valine.[Link]

  • Carl Roth. Safety Data Sheet: L-Valine ≥98,5 %, USP.[Link]

  • Thermo Fisher Scientific. Safety Data Sheet: N-Benzyloxycarbonyl-L-valine.[Link]

  • Carl Roth. Safety Data Sheet: DL-Valine.[Link]

  • Agilent. Safety Data Sheet: Amino Acid Standard.[Link]

  • Capricorn Scientific. Safety Data Sheet: MEM Nonessential Amino Acids (100x).[Link]

  • Arts, E. et al. Direct N-alkylation of unprotected amino acids with alcohols. (2017) [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Ethyl-l-valine
Reactant of Route 2
Reactant of Route 2
n-Ethyl-l-valine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。